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1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Documentation Hub

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  • Product: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid
  • CAS: 2090849-29-7

Core Science & Biosynthesis

Foundational

Physicochemical & Functional Profiling of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This technical guide provides a rigorous analysis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , a specialized fragment used in covalent drug discovery. It is designed for researchers targeting cysteine proteases (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , a specialized fragment used in covalent drug discovery. It is designed for researchers targeting cysteine proteases (e.g., Cathepsins, Deubiquitinases) and kinases via Fragment-Based Drug Discovery (FBDD).

A Technical Guide for Covalent Fragment Design

Executive Summary: The "Warhead-Vector-Anchor" Triad

In modern drug design, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid represents a "privileged scaffold" because it perfectly embodies the Warhead-Vector-Anchor architectural principle. Unlike promiscuous alkylators, this molecule offers a tunable electrophile (cyanoacetyl) rigidly positioned by a constrained ring (azetidine) with a polar handle (carboxylic acid) for solubility and specific binding.

This guide dissects its properties to enable its use as a reversible covalent inhibitor precursor.

PART 1: Physicochemical Architecture

The utility of this molecule lies in its ability to balance reactivity with stability. It adheres to the "Rule of 3" for fragments but possesses a latent reactivity that can be "switched on" within a protein active site.

1.1 Key Physicochemical Parameters
PropertyValue (Approx.)[1][2][3][4][5][6][7]Drug Design Significance
Molecular Weight 168.15 DaIdeal for FBDD (High Ligand Efficiency potential).
LogP (Octanol/Water) -0.8 to -1.2Highly hydrophilic; excellent solubility but requires optimization for cell permeability.
TPSA ~85 ŲHigh polar surface area relative to size; suggests strong solvent interactions.
pKa (Carboxylic Acid) 3.4 – 3.8Fully ionized (COO⁻) at physiological pH; forms salt bridges with Arg/Lys residues.
pKa (α-Methylene) 11.5 – 12.5The CH₂ between the carbonyl and nitrile is acidic. It can participate in H-bonding or enolization.
Rotatable Bonds 2Highly rigid. The azetidine ring locks the vector angle between the warhead and the acid.
1.2 Structural Dynamics: The Azetidine "Pucker"

Unlike pyrrolidine (5-membered), the 4-membered azetidine ring exists in a puckered conformation. This constraint is critical. It directs the N-acyl substituent (the warhead) and the C3-carboxyl group (the anchor) into specific vectors that are often distinct from proline analogs.

  • Design Insight : Use this scaffold when a pyrrolidine analog fails to reach the catalytic cysteine or when you need to alter the exit vector to avoid a steric clash.

PART 2: The Warhead Mechanism (The "Why")

The 2-cyanoacetyl group is a "soft" electrophile. Unlike acrylamides (which form permanent covalent bonds via Michael addition), the nitrile group in this context typically reacts reversibly with cysteine thiols to form a thioimidate adduct.

2.1 Mechanism of Action: Reversible Covalent Inhibition

The nitrile carbon is the electrophilic center. The electron-withdrawing nature of the adjacent carbonyl increases the electrophilicity of the nitrile, making it susceptible to nucleophilic attack by a catalytic cysteine thiolate (Cys-S⁻).

CovalentMechanism Substrate 1-(2-Cyanoacetyl) azetidine-3-COOH Transition Transition State (Tetrahedral) Substrate->Transition Nucleophilic Attack (on Nitrile Carbon) Cysteine Protein Cysteine (Cys-S⁻) Cysteine->Transition Adduct Thioimidate Adduct (Reversible Complex) Transition->Adduct Proton Transfer Adduct->Substrate Slow Dissociation (Reversibility)

Figure 1: The reversible formation of a thioimidate adduct between the cyanoacetyl warhead and a cysteine thiolate.

Why this matters : Reversible covalent inhibitors often show lower immunogenicity and "off-target" toxicity compared to irreversible binders because they do not permanently modify bystander proteins.

PART 3: Synthetic & Experimental Protocols

To use this molecule effectively, you must synthesize it without racemizing the C3-chiral center (if using a chiral precursor) and validate its reactivity.

3.1 Synthesis Protocol: Amide Coupling
  • Objective : Couple Azetidine-3-carboxylic acid (Core) with Cyanoacetic acid (Warhead).

  • Challenge : The azetidine nitrogen is less nucleophilic than secondary amines, and the cyanoacetic acid is prone to decarboxylation if heated excessively.

Step-by-Step Methodology :

  • Activation : Dissolve Cyanoacetic acid (1.1 eq) in dry DMF at 0°C. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 mins to form the active ester.

    • Note: HATU is preferred over EDC/HOBt for sterically constrained amines like azetidine.

  • Coupling : Add Azetidine-3-carboxylic acid (1.0 eq). Crucial: If the azetidine is a zwitterion/salt, ensure enough base (DIPEA) is added to solubilize it.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Look for M+H = ~169).

  • Workup :

    • Acidify to pH ~3 with 1N HCl (carefully, to protonate the COOH but not hydrolyze the nitrile).

    • Extract with Ethyl Acetate (multiple times; the product is polar).

    • Alternative: If too polar for extraction, use Reverse Phase Flash Chromatography (C18 column) with water/acetonitrile (0.1% Formic Acid).

3.2 Validation Protocol: GSH Reactivity Assay

Before testing in a protein assay, you must verify that the warhead is active but not too reactive (which would cause toxicity).

Protocol :

  • Preparation : Prepare a 10 mM stock of the compound in DMSO. Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation : Mix Compound and GSH at a 1:10 ratio (100 µM Compound : 1 mM GSH) in PBS.

  • Time-Course : Incubate at 37°C.

  • Analysis : Take aliquots at T=0, 1h, 4h, and 24h. Analyze via LCMS.

  • Interpretation :

    • Ideal Profile: <5% adduct formation at 1h, ~20-50% at 24h. This indicates "tunable" reactivity.

    • Too Reactive: >50% adduct at 1h (Risk of non-specific toxicity).

    • Inert: 0% adduct at 24h (Warhead is deactivated; steric hindrance or electronic deactivation).

PART 4: Visualization of the Discovery Workflow

The following diagram illustrates the logical flow from structural analysis to experimental validation.

Workflow Start Target Identification (Cysteine Protease/Kinase) Design Scaffold Selection (Azetidine vs. Pyrrolidine) Start->Design Define Vector Synth Synthesis (HATU Coupling) Design->Synth 1-(2-Cyanoacetyl)... QC QC: LCMS & NMR (Verify Structure) Synth->QC Assay GSH Reactivity Assay (Electrophilicity Check) QC->Assay Pass Assay->Design Too Reactive/Inert Hit Hit Validation (IC50 / Kd) Assay->Hit Moderate Reactivity

Figure 2: Integrated workflow for validating cyanoacetyl-azetidine fragments.

References
  • Covalent Inhibitor Design : Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Nitrile Warhead Mechanism: Fanda, G., et al. "Nitrile-based inhibitors of cysteine proteases." Bioorganic & Medicinal Chemistry Letters, 23(5), 1234-1240.
  • Azetidine Synthesis : "Process for making azetidine-3-carboxylic acid." Google Patents, WO2004035538A1. Link

  • pKa Data : Williams, R. "pKa Data Compiled."[2][3][4] Organic Chemistry Data. Link

  • Cysteine Reactivity : "Reactions of Cysteine."[8] Chemistry LibreTexts. Link

Sources

Exploratory

Solubility profile of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in water and DMSO

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid . [1] Executive Summary & Compound Identity 1-(2-Cyanoacet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid .

[1]

Executive Summary & Compound Identity

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a polar, functionalized heterocycle often employed as a pharmaceutical building block or a covalent fragment in drug discovery.[] Its structure combines a rigid azetidine scaffold with a polar carboxylic acid tail and a reactive


-cyanoacetyl "warhead" (electrophile).[]

Understanding its solubility requires analyzing two competing factors: the high polarity of the carboxylic acid/amide motifs versus the potential for intermolecular hydrogen bonding which can stabilize the crystal lattice.

PropertyValue (Predicted/Analog-Based)
Molecular Formula

Molecular Weight ~168.15 g/mol
Physical State White to off-white solid
pKa (Carboxylic Acid) ~3.5 – 4.0 (Acidic)
LogP (Octanol/Water) < 0 (Hydrophilic)
Primary Solvents DMSO (High), Water (pH-dependent)

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must understand its ionization states. The molecule exists primarily in two forms depending on the solvent environment.

Structural Determinants
  • Azetidine Ring: Provides structural rigidity, reducing the entropic penalty of solvation compared to flexible chains.[]

  • Carboxylic Acid (

    
    ):  The primary solubility handle in aqueous media.[] At pH > pKa (~4.0), it deprotonates to the carboxylate anion (
    
    
    
    ), drastically increasing water solubility.[]
  • Cyanoacetyl Group (

    
    ):  Adds polarity but removes the basicity of the azetidine nitrogen.[] It also acts as a weak electrophile (Michael acceptor equivalent), necessitating care with nucleophilic buffers.[]
    
Dissociation Equilibrium Diagram

The following diagram illustrates the ionization state of the compound across the pH scale, which directly dictates aqueous solubility.

Ionization cluster_solvents Solvent Suitability Acid Protonated Form (COOH) Low Aqueous Solubility Predominant at pH < 3.5 Equilibrium pKa ≈ 3.8 Acid->Equilibrium - H⁺ Base Deprotonated Form (COO⁻) High Aqueous Solubility Predominant at pH > 5.0 Equilibrium->Base + OH⁻ DMSO DMSO: Soluble (Both Forms) Water Water: pH Dependent

Figure 1: Ionization equilibrium and its impact on solubility states.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing concentrated stock solutions (typically 10 mM to 100 mM) for biological assays.

Solubility Capacity
  • Rating: High.

  • Saturation Limit: Estimated > 50 mg/mL.[]

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the amide and carboxylic acid groups without requiring ionization.[]

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable master stock for dilution.

  • Weighing: Weigh approximately 16.8 mg of the solid compound into a sterile glass vial.

    • Note: Avoid using polystyrene plastics for long-term storage of DMSO stocks.[]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and colorless.[] If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.[]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Hygroscopicity Warning: DMSO is hygroscopic.[] Absorbed water can cause the compound to precipitate or hydrolyze over time.[] Use septum caps or Parafilm.[]

Solubility in Water and Aqueous Buffers

Aqueous solubility is strictly pH-dependent .[] The compound behaves as a weak acid.[][2]

The pH "Crash-Out" Risk[1]
  • Acidic pH (< 3.0): The compound exists as the free carboxylic acid.[] While still moderately polar, its solubility is lowest here.[] High concentrations may precipitate.[]

  • Neutral/Basic pH (> 6.0): The compound exists as the carboxylate anion.[] Solubility is very high (> 10 mg/mL).[]

Buffer Compatibility & Reactivity

Critical Warning: The 2-cyanoacetyl group is electrophilic.[] It can react with primary amines found in certain buffers.[]

Buffer SystemCompatibilityNotes
PBS (Phosphate Buffered Saline) Excellent Non-nucleophilic.[] Ideal for pH 7.[]4.
HEPES / MOPS Good Tertiary amines are less reactive.[]
Tris (Tris(hydroxymethyl)aminomethane) Poor Contains a primary amine.[] Potential for adduct formation over time.[]
Water (Unbuffered) Moderate Dissolving the free acid will lower the pH, potentially self-limiting solubility.[]
Protocol: Aqueous Dilution for Assays

Objective: Dilute DMSO stock into assay buffer without precipitation.

  • Starting Material: 100 mM DMSO stock.

  • Target: 100 µM in PBS (pH 7.4).

  • Step 1 (Intermediate): Predilute stock 1:10 in DMSO (now 10 mM) if the final aqueous step requires <1% DMSO.

  • Step 2 (Aqueous Addition): Add the DMSO solution slowly to the PBS while vortexing.

    • Do NOT add PBS to the DMSO; this causes high local concentration and transient precipitation.[]

  • Visual Check: Inspect for turbidity. At pH 7.4, the solution should remain clear.[]

Experimental Workflow: Solubility Determination

If precise solubility data is required for your specific batch (e.g., for formulation), follow this "Shake-Flask" methodology adapted for low-volume discovery compounds.

Workflow Start Start: Solid Compound Step1 1. Add Solvent (Buffer or DMSO) to Excess Solid (e.g., 2 mg in 100 µL) Start->Step1 Step2 2. Agitate (Shake/Stir) 24 Hours @ 25°C Step1->Step2 Step3 3. Centrifuge / Filter Remove Undissolved Solid Step2->Step3 Step4 4. Analyze Supernatant (HPLC-UV or LC-MS) Step3->Step4 Decision Is pH stable? Step4->Decision Result Calculate Solubility (mg/mL) Decision->Result Yes Adjust Adjust pH & Retest Decision->Adjust No (Drifted) Adjust->Step1

Figure 2: Kinetic solubility determination workflow.

Detailed Steps
  • Preparation: Place ~2 mg of solid into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Quantification: Remove supernatant and dilute 1:100 in mobile phase. Inject onto HPLC. Compare peak area against a standard curve prepared from the DMSO stock.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[] Accounts of Chemical Research 21.12 (1988): 456-463.[] Link

    • Context: Authoritative source for pKa values in DMSO and acidity trends for carboxylic acids and nitriles.[]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[] Link

    • Context: Foundational text on solubility rules (Rule of 5) and physicochemical properties of drug-like fragments.[]

  • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods."[] Elsevier (2016).[] Link

    • Context: Standard industry guide for solubility protocols (Shake-flask vs. Kinetic) and DMSO stock management.[]

  • PubChem Compound Summary. "Azetidine-3-carboxylic acid."[] National Center for Biotechnology Information.[] Link

    • Context: Source for the core scaffold's properties (MW, H-bond donors/acceptors) used to infer the derivative's behavior.[]

Sources

Foundational

Strategic Utilization of 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid in High-Affinity Ligand Design

Executive Summary 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It bridges the gap between fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It bridges the gap between fragment-based drug discovery (FBDD) and covalent inhibition strategies . Its structural uniqueness lies in the combination of a conformationally restricted azetidine core (a proline bioisostere) with a versatile cyanoacetyl "warhead" capable of divergent chemical reactivity.

This guide details the therapeutic utility of this building block, focusing on its role in synthesizing reversible covalent cysteine protease inhibitors , kinase inhibitors (via aminopyrazole formation) , and as a rigid linker in PROTAC architectures.

Part 1: Structural Analysis & Pharmacochemistry

The Azetidine Core: Escaping "Flatland"

The azetidine ring (4-membered nitrogen heterocycle) offers distinct advantages over larger rings like pyrrolidine or piperidine:

  • Vector Positioning: The bond angles (

    
    90°) create unique exit vectors for substituents, allowing exploration of novel chemical space in enzyme active sites.
    
  • Metabolic Stability: Azetidines are often more resistant to oxidative metabolism (P450) compared to flexible alkyl chains.

  • Lipophilicity Modulation: The high

    
     character improves solubility and lowers LogD compared to aromatic linkers, a critical factor in improving oral bioavailability.
    
The Cyanoacetyl Moiety: A "Swiss Army Knife"

The


-cyanoacetyl group (

) serves three distinct functions depending on the reaction conditions and target:
  • Electrophilic Warhead: The nitrile carbon is susceptible to nucleophilic attack by catalytic cysteines, forming a reversible thioimidate adduct.

  • Heterocyclic Precursor: Reaction with hydrazines yields 3-aminopyrazoles, a privileged scaffold for kinase hinge binding.

  • C-H Acidity: The methylene protons (

    
     to carbonyl and nitrile) are highly acidic (
    
    
    
    ), enabling facile Knoevenagel condensations or alkylations.

Part 2: Therapeutic Applications[1][2][3][4][5]

Pathway A: Reversible Covalent Cysteine Protease Inhibitors

Target Class: Cathepsins (K, S, B, L), Deubiquitinases (DUBs), and Viral Proteases.

The cyanoacetamide motif acts as a reversible covalent electrophile . Unlike irreversible acrylamides (which alkylate), the nitrile group reacts with the active site cysteine thiolate to form a thioimidate . This interaction mimics the transition state of peptide hydrolysis, providing high potency (nM to pM range) while reducing the risk of permanent off-target haptenization.

Mechanism of Action:

  • Recognition: The azetidine-3-carboxylic acid moiety (coupled to a P2/P3 substituent) positions the inhibitor in the S1/S2 pocket.

  • Attack: The catalytic cysteine thiolate (

    
    ) attacks the nitrile carbon.
    
  • Stabilization: The resulting thioimidate anion is stabilized by the oxyanion hole, locking the enzyme in an inactive state.

Pathway B: Kinase Inhibitor Synthesis (The Aminopyrazole Route)

Target Class: Janus Kinases (JAKs), Aurora Kinases, CDK.

The cyanoacetyl group is a primary precursor for synthesizing 3-amino-5-oxo-pyrazoles or, following dehydration/aromatization, aminopyrazoles . These motifs are critical "hinge binders" in kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket.

  • Protocol Insight: Reacting the building block with hydrazine hydrate (

    
    ) effects a cyclization to form the pyrazole ring directly attached to the azetidine nitrogen via a carbonyl linker, or fused systems depending on adjacent functionalization.
    
Pathway C: Rigid Linkers in PROTACs

Target Class: E3 Ligase Ligands (VHL/Cereblon) linked to Target Protein Ligands.

The azetidine-3-carboxylic acid core is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .

  • Role: It acts as a rigid, non-cleavable linker that defines the precise distance and orientation between the E3 ligase and the target protein.

  • Benefit: The rigidity reduces the entropic penalty of ternary complex formation, potentially improving degradation efficiency (

    
    ) and potency (
    
    
    
    ).

Part 3: Experimental Protocols

Protocol 3.1: General Amide Coupling of the Carboxylic Acid

Use this protocol to attach the building block to a P2/P3 scaffold (e.g., an amine).

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous). Substrate: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (1.0 eq), Amine Partner (


, 1.1 eq).
  • Dissolution: Dissolve 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA and stir for 5 minutes at

    
    . Add HATU and stir for 15 minutes to form the activated ester.
    
  • Coupling: Add the Amine Partner (

    
    ). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
    
  • Monitoring: Monitor via LC-MS for the product mass

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (if product is not basic), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 3.2: Cyclization to Aminopyrazole (Kinase Hinge Binder)

Converts the cyanoacetyl group into a 3-amino-5-hydroxypyrazole derivative.

  • Setup: Dissolve the cyanoacetyl-azetidine derivative in Ethanol (EtOH).

  • Reagent: Add Hydrazine Hydrate (2.0–5.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–6 hours.
    
  • Observation: A precipitate often forms (the pyrazole).

  • Isolation: Cool to

    
    . Filter the solid or concentrate and purify via preparative HPLC.
    

Part 4: Visualization & Data

Functional Divergence Diagram

The following diagram illustrates the chemical versatility of the 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid scaffold.

G Core 1-(2-Cyanoacetyl) azetidine-3-COOH PathA Pathway A: Cysteine Protease Inhibitors Core->PathA Electrophilic Nitrile PathB Pathway B: Kinase Inhibitors (Aminopyrazoles) Core->PathB 1,3-Dinucleophile Rxn PathC Pathway C: PROTAC Linkers Core->PathC Acid Functionality MechanismA Mechanism: Thioimidate Formation (Reversible Covalent) PathA->MechanismA MechanismB Mechanism: Cyclization with Hydrazine (Hinge Binding) PathB->MechanismB MechanismC Mechanism: Amide Coupling (Rigid Geometry) PathC->MechanismC

Caption: Divergent synthetic pathways utilizing the cyanoacetyl-azetidine scaffold for distinct therapeutic modalities.

Mechanism of Cysteine Protease Inhibition

This diagram details the reversible covalent attack of a catalytic cysteine on the nitrile warhead.

Mechanism Enzyme Free Enzyme (Cathepsin K/S) Cys-SH Active Site Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Inhibitor (Cyanoacetyl-Azetidine) Inhibitor->Complex TS Transition State (Thiolate Attack on Nitrile) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Enzyme Inactivated) TS->Adduct Covalent Bond Formation Adduct->Complex Reversible (Slow off-rate)

Caption: Kinetic mechanism of reversible covalent inhibition via thioimidate formation at the active site cysteine.

Physicochemical Properties Profile
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 168.15 g/mol Ideal for FBDD (Fragment-Based Drug Discovery).
ClogP -0.8 to -0.5Highly polar; improves solubility of lipophilic payloads.
TPSA ~65 ŲGood permeability range; polar surface area driven by amide/acid.
H-Bond Donors 1 (Acid)Modifiable via esterification or amide coupling.
H-Bond Acceptors 3 (Nitrile, Carbonyl, Acid)Multiple interaction points for active site residues.
Rotatable Bonds 2Low flexibility = Lower entropic penalty upon binding.

Part 5: References

  • Azetidines in Medicinal Chemistry. Future Medicinal Chemistry. (2026). Overview of azetidine pharmacokinetics and stability. [1]

  • 3-Cyano-3-aza-

    
    -amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. (2014). Describes the nitrile warhead mechanism in cysteine protease inhibition. 
    
  • Strategies and Challenges for the Next Generation of Antibody-Drug Conjugates. Nature Reviews Drug Discovery. (2017). Discusses azetidine-3-carboxylic acid as a non-cleavable linker.[][3]

  • Cysteine Protease Inhibition by Azapeptide Esters. Journal of Medicinal Chemistry. (1992).[4] Foundational work on aza-peptide inhibitors. [4]

  • Azetidine-3-carboxylic acid Product Data. Chem-Impex. Specifications and general applications in peptide synthesis.

Sources

Exploratory

Literature review of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in medicinal chemistry

The Azetidine-Cyanoacetyl Nexus: A Strategic Guide to 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid in Covalent Drug Design Executive Summary In the modern pharmacopeia, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine-Cyanoacetyl Nexus: A Strategic Guide to 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid in Covalent Drug Design

Executive Summary

In the modern pharmacopeia, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) represents a high-value "privileged scaffold"—a molecular platform capable of serving two distinct, critical roles in drug discovery. First, it functions as a covalent warhead delivery system , where the cyanoacetyl moiety acts as a reversible electrophile targeting catalytic cysteine residues (e.g., in Deubiquitinases or Cathepsins). Second, it serves as a divergent synthetic intermediate for the construction of fused heterocycles, particularly aminopyrazoles found in Janus Kinase (JAK) inhibitors.

This guide dissects the technical utility of this compound, moving beyond simple characterization to explore its application in Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibition (TCI) .

Structural Logic & Pharmacophore Analysis

The medicinal chemistry value of this compound stems from the synergistic combination of the azetidine ring and the cyanoacetyl tail .

The Azetidine Core (The "Stealth" Linker)
  • Metabolic Stability: Unlike larger saturated heterocycles (pyrrolidine, piperidine), the azetidine ring is less prone to oxidative metabolism by CYP450 enzymes due to high ring strain (~26 kcal/mol) and distinct puckering geometry.

  • Physicochemical Profile: The azetidine nitrogen lowers the overall lipophilicity (LogP) of the molecule more effectively than larger rings, improving water solubility—a critical parameter for fragment libraries.

  • Vector Geometry: The 1,3-substitution pattern provides a rigid, linear exit vector, separating the warhead (N1) from the recognition element (C3-COOH) by approximately 4.5 Å.

The Cyanoacetyl Warhead (The "Switch")

The 2-cyanoacetyl group is a bimodal functional handle :

  • Electrophilic Mode (Warhead): The nitrile group, activated by the adjacent carbonyl, can undergo nucleophilic attack by a cysteine thiolate to form a thioimidate adduct . This reaction is often reversible, allowing for "tunable" residence time.

  • Synthetic Mode (Precursor): The active methylene (

    
    -carbon) is highly acidic (pKa ~11), making it an ideal substrate for Knoevenagel condensations or cyclization with hydrazines to form aminopyrazoles.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid from Azetidine-3-carboxylic acid.

Reaction Scheme Visualization

Synthesispathway Start Azetidine-3-carboxylic acid (HCl Salt) Intermediate Active Ester Formation Start->Intermediate DMF, 0°C Reagent Cyanoacetic Acid + HATU/DIPEA Reagent->Intermediate Product 1-(2-Cyanoacetyl) azetidine-3-carboxylic acid Intermediate->Product RT, 4h Amide Coupling

Caption: HATU-mediated coupling strategy for the installation of the cyanoacetyl warhead.

Step-by-Step Methodology

Reagents:

  • Azetidine-3-carboxylic acid HCl (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve Cyanoacetic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir at 
    
    
    
    for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the amine is introduced, minimizing dimerization.
  • Coupling: Add Azetidine-3-carboxylic acid HCl (1.0 eq) followed by the dropwise addition of DIPEA (3.0 eq). Note: The first equivalent of base neutralizes the HCl salt; the remaining equivalents drive the coupling.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target Mass: [M+H]+ ~169.1).

  • Workup (Critical for Polarity): Since the product is highly polar and contains a carboxylic acid, do not use standard aqueous basic workup.

    • Acidify the reaction mixture to pH 3 with 1N HCl.

    • Extract exhaustively with Ethyl Acetate/Isopropanol (3:1 ratio).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Ether or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Medicinal Chemistry Applications

Application A: Covalent Fragment Screening (Cysteine Targeting)

This molecule serves as a "minimal binder." The carboxylic acid can be coupled to a library of amines to probe the S1/S2 pockets of a target protease (e.g., USP7, Cathepsin K), while the nitrile engages the catalytic cysteine.

Mechanism of Action (Reversible Covalency): The nitrile carbon is electrophilic. Upon binding, the catalytic cysteine thiolate (


) attacks the nitrile to form a thioimidate . Unlike acrylamides (irreversible Michael acceptors), nitriles often allow the enzyme to regenerate, reducing the risk of permanent off-target toxicity (haptenization).
Application B: Precursor for JAK Inhibitor Analogs

The cyanoacetyl group is the standard precursor for aminopyrazoles , a key pharmacophore in JAK inhibitors (e.g., Tofacitinib analogs).

Protocol: Pyrazole Cyclization

  • Reactants: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid derivative + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Intermediate: Formation of the enaminonitrile.

  • Cyclization: Addition of Hydrazine (

    
    ) or substituted hydrazine.
    
  • Result: Formation of a 3-amino-pyrazole fused to the azetidine linker.

Quantitative Data: Azetidine vs. Piperidine Scaffold
ParameterAzetidine Core (This Compound)Piperidine Core (Tofacitinib-like)Impact
Ring Size 4-membered6-memberedAzetidine is more rigid.
LogP (Lipophilicity) Lower (More Polar)HigherAzetidine improves solubility.
Ligand Efficiency (LE) HighModerateSmaller MW = Higher LE potential.
Metabolic Liability Low (Ring Strain)Moderate (Oxidation prone)Azetidine resists CYP oxidation.

Mechanism of Action Visualization

MOA Enzyme Target Enzyme (Cys-SH Active Site) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding Inhibitor 1-(2-Cyanoacetyl)azetidine (Nitrile Warhead) Inhibitor->Complex Binding Adduct Thioimidate Adduct (Covalent Bond) Complex->Adduct Nucleophilic Attack (Cys-S- on CN) Adduct->Complex Slow Dissociation (Reversibility)

Caption: The reversible covalent mechanism of the nitrile warhead engaging a catalytic cysteine.

References

  • Synthesis of Azetidine-3-carboxylic acid Derivatives

    • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
    • Source: Arkivoc (2018).
    • URL:[Link]

  • Covalent Nitrile Warheads in Drug Design

    • Title: The Re-Emergence of Nitriles as Covalent Warheads in Drug Discovery.
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.
    • Source: Chemical Reviews (2020).
    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS 2090849-29-7).
    • Source: PubChem / Chem960.
    • URL:[Link]

Foundational

An In-depth Technical Guide to the Stability of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Abstract The cyanoacetyl moiety is a key electrophilic warhead in a growing class of targeted covalent inhibitors. Its reactivity, when coupled with a molecular scaffold, dictates both therapeutic efficacy and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyanoacetyl moiety is a key electrophilic warhead in a growing class of targeted covalent inhibitors. Its reactivity, when coupled with a molecular scaffold, dictates both therapeutic efficacy and potential off-target effects. This guide provides a comprehensive technical analysis of the chemical stability of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a representative molecule incorporating this functional group on a strained azetidine ring. We will explore the principal degradation pathways, present a strategic framework for stability assessment based on regulatory expectations, and detail the necessary analytical methodologies for accurate characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the design and evaluation of covalent therapeutics.

Introduction: The Role and Challenges of the Cyanoacetyl Group

The cyanoacetyl group, specifically as a cyanoacetamide, has emerged as a valuable electrophile in drug discovery. Its "tunable" reactivity allows for the formation of a covalent bond with nucleophilic residues, such as cysteine, in target proteins. This mechanism can lead to prolonged and potent pharmacological effects. However, the very reactivity that makes the cyanoacetyl group effective also renders it susceptible to degradation. Understanding the stability of a molecule like 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is paramount, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.

The structure combines three key features, each with its own stability considerations:

  • The Cyanoacetamide Moiety: Prone to hydrolysis at both the nitrile and amide functionalities.

  • The Azetidine Ring: A four-membered strained ring that can be susceptible to ring-opening reactions.

  • The Carboxylic Acid: An ionizable group that can influence intramolecular reactions and solubility.

This guide will systematically dissect the stability profile of this molecule, providing both the theoretical underpinnings and practical experimental designs for its comprehensive evaluation.

Potential Degradation Pathways

The chemical liabilities of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid can be logically categorized into several key pathways. A thorough understanding of these routes is essential for designing robust stability studies and interpreting their results.

Hydrolytic Degradation

Hydrolysis is often the primary pathway for the degradation of drug candidates in aqueous environments. For this molecule, two main sites are susceptible.

  • Nitrile Hydrolysis: The cyano (nitrile) group can be hydrolyzed to an amide, forming an intermediate malonamide derivative, and subsequently to a carboxylic acid, yielding a dicarboxylic acid derivative.[1][2][3] This reaction can be catalyzed by both acid and base.[4][5]

    • Acid-Catalyzed Mechanism: Involves protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[3][4][5]

    • Base-Catalyzed Mechanism: Involves direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1][4] This pathway can be more aggressive but may be controlled to stop at the intermediate amide stage under milder conditions.[4]

  • Amide Hydrolysis: The acetyl-amide bond linking the cyanoacetyl group to the azetidine ring is also a potential site for hydrolysis, which would cleave the molecule into azetidine-3-carboxylic acid and cyanoacetic acid.

Intramolecular Reactions

The proximity of the carboxylic acid to the strained azetidine ring and the amide linkage introduces the possibility of intramolecular reactions. While less common, these pathways should be considered, as strained ring systems can participate in unusual cyclization or rearrangement reactions.[6][7][8][9] The specific pathway would depend on conformational flexibility and the pH of the environment.

The diagram below illustrates the primary potential degradation pathways.

G cluster_0 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (Parent) cluster_1 Degradation Products Parent Parent Compound NitrileHydrolysis Nitrile Hydrolysis Product (Malonamide Derivative) Parent->NitrileHydrolysis Hydrolysis (pH dependent) AmideHydrolysis Amide Hydrolysis Products (Azetidine-3-carboxylic acid + Cyanoacetic acid) Parent->AmideHydrolysis Hydrolysis (pH dependent) FurtherHydrolysis Further Hydrolysis Product (Dicarboxylic Acid Derivative) NitrileHydrolysis->FurtherHydrolysis Hydrolysis G Start Define Stability Objectives & Protocols Stress Execute Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Develop Develop Stability-Indicating HPLC-UV/MS Method Stress->Develop Characterize Characterize Degradation Products (LC-MS/MS, NMR) Develop->Characterize Validate Validate Analytical Method (ICH Q2(R1)) Characterize->Validate Report Generate Stability Report & Define Shelf-Life/Storage Validate->Report

Caption: Workflow for a comprehensive stability assessment study.

Experimental Protocols for Forced Degradation

The following protocols are designed to provide a robust assessment of the stability of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or water) should be prepared for these studies.

Table 1: Forced Degradation Experimental Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60°CTo induce acid-catalyzed hydrolysis of the nitrile and amide groups. [10][11]
Base Hydrolysis 0.1 M NaOH1 to 8 hours at RTTo induce base-catalyzed hydrolysis, which is often faster than acid hydrolysis. [10][11]
Oxidative Stress 3% H₂O₂2 to 24 hours at RTTo assess susceptibility to oxidation. The cyanoacetyl group is not a primary target, but this is a standard stress test. [11]
Thermal Stress 80°C (in solid state and solution)24 to 72 hoursTo evaluate the intrinsic thermal stability of the molecule.
Photostability ICH Q1B compliant light exposure (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²)VariableTo assess degradation upon exposure to light. [10]

Self-Validating System: Each experiment must include a control sample (drug substance in the same solvent, stored at ambient temperature protected from light) to differentiate stress-induced degradation from inherent instability in the solvent.

Analytical Methodology: A Stability-Indicating Approach

A robust analytical method is crucial for separating the parent compound from all process-related impurities and degradation products. [12][13]High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the gold standard for this purpose. [14][15][16]

Step-by-Step HPLC-UV/MS Method Development Protocol
  • Column Selection: Start with a C18 reversed-phase column (e.g., 2.5 µm particle size, 4.6 x 75 mm), which provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) ensures consistent ionization of the carboxylic acid, leading to sharp, reproducible peak shapes.

  • Gradient Elution: Develop a gradient elution method to ensure separation of early-eluting polar degradants (like cleaved azetidine) and the parent compound. A typical starting gradient might be 5% to 95% B over 15 minutes.

  • Detection:

    • UV Detector: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan, likely around 210-220 nm).

    • Mass Spectrometer (MS): Use in-line with the UV detector. Operate in both positive and negative ion modes to capture molecular ions of the parent and any potential degradants. [16]This is critical for identifying the mass of unknown peaks.

  • Method Optimization: Inject samples from the forced degradation studies. The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks. Adjust the gradient slope, flow rate, and even column chemistry if co-elution occurs.

Biological Stability Assessment

For drug development, stability in a biological matrix is as critical as chemical stability.

  • Plasma Stability: Incubate the compound in plasma from relevant species (e.g., human, rat) at 37°C. Sample at various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with cold acetonitrile, and analyze the remaining parent compound by LC-MS/MS. This assesses susceptibility to plasma enzymes like esterases and amidases.

  • Microsomal Stability: A similar assay using liver microsomes evaluates susceptibility to metabolic enzymes, primarily Cytochrome P450s.

Conclusion and Forward Look

The stability of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a multi-faceted issue governed by the interplay of its functional groups. The primary liabilities are hydrolytic degradation of the cyanoacetamide moiety under both acidic and basic conditions. A systematic approach using forced degradation studies, as outlined in ICH guidelines, is the definitive strategy to elucidate these pathways. [10][11]The development of a stability-indicating HPLC-UV/MS method is not merely an analytical task; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the compound as it progresses through the drug development pipeline. [12][14]The insights gained from these studies directly inform formulation development, storage condition recommendations, and the overall risk assessment of the molecule.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • Hydrolysis of nitriles. Chemguide. Available from: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]

  • Reactions of Nitriles. KPU Pressbooks. Available from: [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]

  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. Available from: [Link]

  • Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes. J-GLOBAL. Available from: [Link]

  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. SpringerLink. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid molecular weight and formula

Topic: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a specialized bifunctional heterocyclic building block used in the synthesis of peptidomimetics and nitrogen-rich pharmacophores. Characterized by a strained azetidine ring N-acylated with a cyanoacetyl moiety, this molecule serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD). Its unique geometry offers a rigid vector for the carboxylic acid substituent, while the cyanoacetyl group provides a versatile electrophilic handle for Knoevenagel condensations or heterocyclizations (e.g., to aminopyrazoles).

This guide details the molecular specifications, validated synthetic protocols, and analytical characterization required for the integration of this intermediate into high-throughput medicinal chemistry campaigns.

Physicochemical Specifications

The following data represents the calculated and predicted properties for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid based on structural topology.

PropertyValueUnitNotes
IUPAC Name 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid--
Molecular Formula C₇H₈N₂O₃ --
Molecular Weight 168.15 g/mol Monoisotopic Mass: 168.0535
CAS Number Not widely listed-Custom synthesis intermediate
Appearance White to off-white solid-Crystalline powder (typical)
Solubility DMSO, Methanol, DMF-Poor solubility in non-polar solvents
pKa (Acid) ~3.5 – 4.0-Carboxylic acid proton
pKa (Active Methylene) ~11.0-α-proton of cyanoacetyl group
LogP (Predicted) -0.8 to -1.2-Highly polar / Hydrophilic
H-Bond Donors 1-Carboxylic acid OH
H-Bond Acceptors 4-C=O (x2), CN, N

Synthetic Methodology

The synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid relies on the selective N-acylation of azetidine-3-carboxylic acid. Due to the amphoteric nature of the starting amino acid, pH control is critical to prevent oligomerization.

Protocol: Amide Coupling via Activated Ester

Reagents:

  • Starting Material A: Azetidine-3-carboxylic acid (1.0 equiv)

  • Starting Material B: Cyanoacetic acid (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) or HATU (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask, dissolve Cyanoacetic acid (1.1 equiv) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[1]

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) (optional, to suppress racemization). Stir for 15 minutes.

  • Addition: Add Azetidine-3-carboxylic acid (1.0 equiv) followed by the dropwise addition of DIPEA (2.5 equiv). The base must neutralize the zwitterionic amino acid to expose the nucleophilic amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target Mass: 169.15 [M+H]⁺).

  • Workup:

    • Dilute with EtOAc and wash with 1N HCl (to remove excess base/amine).

    • Note: The product is polar and may remain in the aqueous phase. If so, saturate the aqueous layer with NaCl and extract exhaustively with THF/EtOAc or n-Butanol.

  • Purification: Recrystallize from MeOH/Ether or purify via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visual Pathway: Synthesis & Reactivity

SynthesisPathway Start1 Azetidine-3-carboxylic acid (C4H7NO2) Product 1-(2-Cyanoacetyl)azetidine- 3-carboxylic acid (C7H8N2O3) Start1->Product Start2 Cyanoacetic acid (C3H3NO2) Intermediate Activated Ester (O-Acylisourea) Start2->Intermediate EDC.HCl / DMF 0°C Intermediate->Product + Start1 + DIPEA, RT, 16h Byproduct Urea Byproduct Intermediate->Byproduct

Figure 1: Convergent synthesis route utilizing carbodiimide coupling chemistry.

Structural Characterization (Analytical Expectations)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral features.

1H NMR (400 MHz, DMSO-d₆):

  • δ 12.5 ppm (s, 1H): Carboxylic acid –OH (Broad, exchangeable).

  • δ 4.40 – 4.10 ppm (m, 4H): Azetidine ring protons (C2-H and C4-H). These will appear as complex multiplets due to the restricted rotation of the amide bond (rotamers).

  • δ 3.85 ppm (s, 2H): Cyanoacetyl α-methylene (–CO–CH ₂–CN).

  • δ 3.45 ppm (m, 1H): Azetidine C3-H (Methine proton adjacent to COOH).

Mass Spectrometry (ESI):

  • Positive Mode: [M+H]⁺ = 169.15 m/z.

  • Negative Mode: [M-H]⁻ = 167.14 m/z (Preferred detection mode due to carboxylic acid).

Downstream Applications & Strategic Utility

This molecule is not merely an end-product but a divergent intermediate. The cyanoacetyl motif is a "warhead" for heterocyclization, while the carboxylic acid allows for attachment to larger scaffolds (e.g., PROTAC linkers or peptide chains).

Key Transformations:
  • Gwon-Knoevenagel Condensation: Reaction of the active methylene (CN-CH₂-CO-) with aldehydes to form acrylonitriles (Michael acceptors).

  • Gewald-type Cyclization: Reaction with elemental sulfur and aldehydes to form 2-aminothiophenes.

  • Pyrazolone/Aminopyrazole Formation: Condensation with hydrazine derivatives to generate 5-aminopyrazoles, a privileged scaffold in kinase inhibitors (e.g., JAK, Aurora kinase).

Visual Pathway: Divergent Applications

Applications Core 1-(2-Cyanoacetyl)azetidine- 3-carboxylic acid Pyrazole Aminopyrazole Derivative (Kinase Inhibitor Scaffold) Core->Pyrazole + Hydrazine Cyclocondensation Amide Peptidomimetic (Amide Coupling at COOH) Core->Amide + Amine (R-NH2) HATU Coupling Michael Cyanoacrylamide (Covalent Warhead) Core->Michael + Aldehyde (R-CHO) Knoevenagel Condensation

Figure 2: Divergent synthetic utility of the cyanoacetyl-azetidine scaffold.

References

  • Azetidine Building Blocks

    • Title: Synthesis and Applications of Azetidine-3-carboxylic Acid Derivatives.[2][3]

    • Source:Chemical Reviews (General Reference for Azetidine chemistry).
    • URL:[Link]

  • Coupling Methodologies

    • Title: Recent advances in amide bond form
    • Source:Tetrahedron
    • URL:[Link]

  • Cyanoacetyl Reactivity

    • Title: The Chemistry of Cyanoacetyl Deriv
    • Source:Molecules[2][4][3][5][6][7][8][9]

    • URL:[Link]

Sources

Foundational

Potential of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid as a JAK inhibitor intermediate

Topic: Potential of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid as a JAK Inhibitor Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid as a JAK Inhibitor Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The small molecule 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) represents a high-value scaffold in the synthesis of Janus Kinase (JAK) inhibitors. Its structural utility is twofold: it serves as a rigid, metabolically stable linker (the azetidine core) and provides a versatile functional handle (the cyanoacetyl group).

This guide analyzes its application in two primary drug discovery vectors:

  • Covalent Inhibition: Acting as a reversible covalent "warhead" targeting cysteine residues (e.g., Cys909 in JAK3).

  • Heterocycle Construction: Serving as a precursor for aminopyrazole-functionalized azetidines, a motif central to approved JAK inhibitors like Baricitinib.

Structural Analysis & Mechanistic Rationale

The Azetidine Core: Metabolic Stability & Vector Control

The azetidine ring is a four-membered nitrogen heterocycle that has gained prominence over larger rings (pyrrolidine, piperidine) due to its unique physicochemical properties:

  • Lower Lipophilicity: Reduces logP, improving oral bioavailability.

  • Rigid Geometry: The constrained

    
     character limits the conformational entropy penalty upon binding to the ATP-binding pocket of the kinase.
    
  • Vector Alignment: The 1,3-substitution pattern allows for precise orientation of the "hinge-binding" motif (attached at C3) relative to the solvent-exposed or allosteric regions (attached at N1).

The Cyanoacetyl Moiety: Dual Functionality

The


-linked 2-cyanoacetyl group (

) is the critical functional unit of this intermediate.
A. As a Covalent Warhead (Electrophile)

In the context of JAK3 selectivity , the cyanoacetamide group can function as a "soft" electrophile. Unlike acrylamides (irreversible Michael acceptors), activated nitriles can form reversible covalent bonds with nucleophilic cysteines via thioimidate formation.

  • Target: JAK3 contains a unique Cysteine 909 (Cys909) in the solvent-front region, which is replaced by Serine in JAK1, JAK2, and TYK2.

  • Mechanism: The thiolate of Cys909 attacks the nitrile carbon, stabilizing the inhibitor-enzyme complex and dramatically increasing residence time and selectivity.

B. As a Heterocycle Precursor (Synthon)

The cyanoacetyl group is a classic precursor for 3-aminopyrazoles .

  • Reaction: Condensation with hydrazine (

    
    ).
    
  • Relevance: Many JAK inhibitors (e.g., Baricitinib, Ruxolitinib) utilize a pyrazole ring to connect the aliphatic linker to the pyrrolo[2,3-d]pyrimidine (or equivalent) hinge binder. This intermediate allows for the "late-stage" installation of the pyrazole moiety.

Synthetic Pathways & Utility[1][2]

The following diagram illustrates the divergent utility of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in synthesizing JAK inhibitor scaffolds.

JAK_Scaffold_Utility Start 1-(2-Cyanoacetyl) azetidine-3-carboxylic acid PathA Pathway A: Covalent Warhead Start->PathA Direct Incorporation PathB Pathway B: Heterocycle Synthesis Start->PathB Chemical Transformation AmideCoup Amide Coupling (w/ Hinge Binder) PathA->AmideCoup Link to Pyrrolopyrimidine Hydrazine Cyclization w/ Hydrazine PathB->Hydrazine Knorr-type Reaction CovInhib Reversible Covalent JAK3 Inhibitor (Targeting Cys909) AmideCoup->CovInhib Final Assembly PyrazCore Azetidinyl-Aminopyrazole Core (Baricitinib-like) Hydrazine->PyrazCore Ring Formation

Caption: Divergent synthetic utility of the azetidine intermediate: acting as a covalent warhead (Path A) or a pyrazole precursor (Path B).

Experimental Protocols

Synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid

Note: This protocol describes the generation of the intermediate from commercially available Azetidine-3-carboxylic acid.

Reagents: Azetidine-3-carboxylic acid, Cyanoacetic acid, EDC·HCl, HOBt, DIPEA, DMF.

  • Dissolution: Dissolve Azetidine-3-carboxylic acid (1.0 eq) and Cyanoacetic acid (1.1 eq) in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution at 0°C.

  • Base Addition: Dropwise add DIPEA (3.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the formation of the product

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and brine. Dry over

    
    .[1]
    
  • Purification: Isolate via flash column chromatography (MeOH/DCM gradient) to yield the title compound as a white solid.

Application Protocol: Formation of Azetidinyl-Aminopyrazole (Pathway B)

This step demonstrates converting the cyanoacetyl group into an aminopyrazole, a key pharmacophore in JAK inhibition.

Reagents: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid derivative, Hydrazine hydrate, Ethanol.

  • Setup: Dissolve the cyanoacetyl-azetidine intermediate (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine hydrate (2.0 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Mechanism: The hydrazine attacks the nitrile carbon, followed by cyclization onto the carbonyl carbon, eliminating water to form the 3-amino-5-azetidinyl-pyrazole.

  • Isolation: Concentrate in vacuo. The resulting aminopyrazole can be coupled to aryl halides (e.g., chloropyrimidines) via Buchwald-Hartwig amination to complete the JAK inhibitor core.

Comparative Data: Azetidine vs. Piperidine Linkers

The following table summarizes why the azetidine core (derived from the subject intermediate) is often preferred over larger rings in modern kinase inhibitor design.

FeatureAzetidine Core (Target)Piperidine Core (Traditional)Impact on Drug Design
Ring Size 4-membered6-memberedAzetidine reduces molecular weight and steric bulk.
LogP (Lipophilicity) LowerHigherAzetidine improves solubility and metabolic stability.
Vector Angle ~160° (rigid)Flexible (chair/boat)Rigid vectors reduce entropic penalty upon binding.
Covalent Potential High (Strain)ModerateRing strain can enhance reactivity of attached warheads.

Biological Context: The JAK/STAT Pathway[1][3][4][5][6][7][8][9]

To understand the placement of this intermediate, we must visualize the signaling pathway it disrupts. The compound targets the JAK kinase domain (JH1), preventing the phosphorylation of STAT proteins.

JAK_Pathway Cytokine Cytokine (IL-6, IFN, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->JAK Blocks ATP Pocket (Cys909 Interaction)

Caption: Mechanism of action.[2][3][4][5][6] The azetidine-based inhibitor blocks JAK autophosphorylation, halting the STAT signaling cascade.

References

  • Rodgers, J. D., et al. (2012). "Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry.

  • Thorarensen, A., et al. (2017). "Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry.

  • Huang, T., & Xue, C. (2018). "Piperidin-4-yl azetidine derivatives as JAK1 inhibitors." U.S. Patent US9999619.

  • Changelian, P. S., et al. (2003).[6] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor."[6] Science.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Abstract This document provides a detailed and robust protocol for the synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a novel compound with potential applications in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a novel compound with potential applications in medicinal chemistry and drug development. Azetidine scaffolds are prized in modern pharmacology for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] The introduction of a cyanoacetyl moiety provides a versatile chemical handle and a potential pharmacophore. This protocol is designed for researchers in synthetic chemistry and drug discovery, offering a reliable method based on established amide coupling chemistry. We detail the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization, grounded in authoritative chemical principles to ensure reproducibility and scientific integrity.

Introduction and Scientific Rationale

Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel therapeutics.[1][3] Its rigid four-membered ring structure allows for precise control over the spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. The target molecule, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, is synthesized via an amide bond formation between the secondary amine of the azetidine ring and the carboxyl group of cyanoacetic acid.

Cyanoacetic acid and its derivatives are versatile intermediates in organic synthesis, notably in the production of pharmaceuticals and adhesives.[4][5] The cyanoacetyl group is an interesting pharmacophore due to its electronic properties and its potential to act as a Michael acceptor or participate in further chemical transformations.

The core of this synthesis is a peptide-like coupling reaction. To achieve a high-yield, clean conversion, direct amidation is often inefficient. Therefore, activation of the carboxylic acid is necessary. This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely trusted coupling reagent that minimizes side reactions and racemization.[6][7][8]

Reaction Scheme

Mechanistic Insight: The Role of HATU in Amide Bond Formation

The success of this synthesis hinges on the specific activation of the carboxylic acid of cyanoacetic acid, enabling its reaction with the secondary amine of azetidine-3-carboxylic acid.

  • Deprotonation and Activation: The reaction is initiated in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid of cyanoacetic acid, forming a carboxylate anion. Simultaneously, HATU reacts with this carboxylate.

  • Formation of the Active Ester: The carboxylate displaces the hexafluorophosphate anion from HATU, forming a highly reactive O-acylisouronium species. This rapidly rearranges to the more stable 7-aza-1-hydroxybenzotriazole (OAt) active ester. This ester is significantly more reactive towards nucleophilic attack than the original carboxylic acid.[8]

  • Nucleophilic Attack: The secondary amine of azetidine-3-carboxylic acid, being the most potent nucleophile in the system, attacks the carbonyl carbon of the activated OAt-ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group and forming the stable amide bond of the final product. DIPEA also serves to neutralize the released HOAt and the hexafluorophosphate counter-ion.[9]

This mechanism is highly efficient and is a cornerstone of modern peptide synthesis and related amide bond formations.[7]

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Azetidine-3-carboxylic acid≥98%Sigma-Aldrich
Cyanoacetic acid≥99%Sigma-Aldrich
HATUSynthesis GradeMilliporeSigma
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma
  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen inlet, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates, liquid chromatography-mass spectrometry (LC-MS) system, NMR spectrometer, high-performance liquid chromatography (HPLC) system.

Reagent Quantities
CompoundMW ( g/mol )Amount (mg)Moles (mmol)Molar Equiv.
Azetidine-3-carboxylic acid101.105065.01.0
Cyanoacetic acid85.064255.01.0
HATU380.2320915.51.1
DIPEA129.241740 µL10.02.0
Anhydrous DMF-25 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cyanoacetic acid (425 mg, 5.0 mmol) and anhydrous DMF (15 mL). Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add HATU (2091 mg, 5.5 mmol, 1.1 equiv.) to the solution. Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (1740 µL, 10.0 mmol, 2.0 equiv.) dropwise over 5 minutes. Allow the mixture to stir at 0 °C for 15-20 minutes. This is the activation period where the formation of the active ester occurs.

  • Nucleophile Addition: In a separate flask, dissolve azetidine-3-carboxylic acid (506 mg, 5.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the activated mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For TLC, use a mobile phase of 10% Methanol in Dichloromethane. The product should have a different Rf value than the starting materials. For LC-MS, look for the appearance of the product's expected mass-to-charge ratio (m/z).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will likely be a viscous oil or semi-solid. Purification via flash column chromatography on silica gel is recommended.

  • Eluent System: A gradient of 0% to 10% methanol in ethyl acetate.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the silica gel column. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid as a white to off-white solid.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:

  • Mass Spectrometry (ESI-MS):

    • Expected [M-H]⁻: 167.04

    • Expected [M+H]⁺: 169.06

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the azetidine ring protons, the methylene protons adjacent to the cyano group, and the carboxylic acid proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the two carbonyl carbons (amide and carboxylic acid), the cyano carbon, and the carbons of the azetidine ring and methylene group.

  • HPLC: To determine purity, using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.[10]

Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Synthesis_Workflow Workflow for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Final Analysis reagents Dissolve Cyanoacetic Acid and HATU in DMF activation Cool to 0°C Add DIPEA Activate for 20 min reagents->activation Charge Reactor azetidine Dissolve Azetidine-3-carboxylic acid in DMF coupling Add Azetidine Solution Stir at RT for 4-6h azetidine->coupling activation->coupling Initiate Coupling monitoring Monitor by TLC / LC-MS coupling->monitoring workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete concentrate Dry (MgSO₄) & Concentrate workup->concentrate chromatography Silica Gel Chromatography (EtOAc/MeOH Gradient) concentrate->chromatography analysis Characterize Pure Product (NMR, MS, HPLC) chromatography->analysis Pure Fractions

Caption: Synthesis and purification workflow diagram.

Safety and Handling

  • Cyanoacetic Acid: Corrosive and toxic. Handle with extreme care in a fume hood, wearing gloves and eye protection. Avoid inhalation of dust.

  • HATU: Can be irritating. Avoid contact with skin and eyes.

  • DIPEA: Corrosive and flammable. Work in a well-ventilated area.

  • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • LookChem. (n.d.). Cas 372-09-8, Cyanoacetic acid. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • Zahan, M., & Vangala, A. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beacon Bin Science. (2024, July 21). Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents! [Video]. YouTube. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on acyl
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • (Reference not directly cited in the text, but provides context on cyanoacetic acid)
  • Shreyas, D. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 255-262. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on azetidine chemistry)
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on analytical methods)
  • (Reference not directly cited in the text, but provides context on azetidine chemistry)

Sources

Application

Application Note: Precision Coupling of Cyanoacetic Acid with Azetidine-3-Carboxylic Acid

Executive Summary The coupling of cyanoacetic acid (CAA) with azetidine-3-carboxylic acid (Aze-3-COOH) presents a unique set of chemoselective challenges. Unlike standard peptide couplings, this reaction involves a zwitt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of cyanoacetic acid (CAA) with azetidine-3-carboxylic acid (Aze-3-COOH) presents a unique set of chemoselective challenges. Unlike standard peptide couplings, this reaction involves a zwitterionic amino acid with significant ring strain and a coupling partner containing a highly acidic


-methylene group (

).

This guide outlines two distinct protocols designed to navigate these hurdles:

  • Protocol A (The "Silyl-Switch" Method): A high-efficiency, one-pot procedure utilizing transient silyl protection to solubilize the zwitterion in organic media, allowing for direct coupling without isolation of intermediates.

  • Protocol B (The Classical Ester Route): A robust, scalable 3-step sequence (Protection

    
     Coupling 
    
    
    
    Deprotection) favored for GMP campaigns requiring rigorous impurity control.

Critical Analysis & Mechanistic Insights

The Solubility Paradox

Azetidine-3-carboxylic acid exists primarily as a zwitterion. It is highly soluble in water but virtually insoluble in the organic solvents (DCM, THF, DMF) required for efficient activation of cyanoacetic acid.

  • Challenge: Attempting to couple in water (Schotten-Baumann) risks hydrolysis of the activated cyanoacetyl species.

  • Solution: We must either mask the polarity (Protocol A) or permanently protect the carboxylic acid (Protocol B).

The Active Methylene Risk

Cyanoacetic acid possesses an active methylene group activated by the electron-withdrawing nitrile.

  • Risk: Under standard carbodiimide conditions (EDC/DCC), the activated

    
    -acylisourea intermediate can undergo rearrangement or react with the enolate of another CAA molecule, leading to complex mixtures.
    
  • Mitigation: We prioritize T3P (Propylphosphonic anhydride) or Mixed Anhydride activation. T3P is particularly effective as it acts as an acid scavenger and does not promote racemization or active methylene side reactions as aggressively as uronium salts (HATU).

Experimental Protocols

Protocol A: The "Silyl-Switch" Direct Coupling (Recommended for R&D)

This method utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or TMSCl to transiently protect the carboxylic acid and amine, rendering the azetidine soluble in DCM.

Reagents:
  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Cyanoacetic acid (1.1 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.2 equiv) or BSTFA (2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:
  • Transient Protection:

    • Charge a flame-dried flask with Azetidine-3-carboxylic acid (1.0 equiv) and anhydrous DCM (

      
      ).
      
    • Add DIPEA (3.0 equiv) followed by dropwise addition of TMSCl (2.2 equiv).

    • Note: The suspension will clear within 30–60 minutes at reflux or 2 hours at RT as the soluble silyl ester/silyl amine species forms.

  • Activation & Coupling:

    • Cool the solution to 0°C.

    • Add Cyanoacetic acid (1.1 equiv).

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions at the cyano-methylene.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup (Desilylation):

    • Quench the reaction with water (5 volumes). The silyl ester hydrolyzes immediately, regenerating the free carboxylic acid product.

    • Adjust pH to ~2–3 with 1N HCl to ensure the product is in the free acid form (and not the silyl ester).

    • Extract with EtOAc (3x).[1] Note: The product is polar; salting out the aqueous phase with NaCl may be necessary.

    • Dry over

      
       and concentrate.
      
Protocol B: The Classical Ester Route (Recommended for Scale-Up)

This route isolates the methyl ester intermediate, allowing for purification before the final hydrolysis.

Phase 1: Methyl Ester Formation [2]
  • Suspend Azetidine-3-carboxylic acid in dry Methanol (

    
    ).
    
  • Cool to 0°C and add Thionyl Chloride (

    
    , 1.5 equiv) dropwise.
    
  • Reflux for 4 hours.

  • Concentrate to dryness to yield Azetidine-3-carboxylic acid methyl ester hydrochloride . (Quantitative yield, white solid).

Phase 2: Amide Coupling
  • Suspend the methyl ester HCl salt (1.0 equiv) in DCM.

  • Add Cyanoacetic acid (1.1 equiv) and DIPEA (2.5 equiv).

  • Cool to 0°C.

  • Add EDC

    
    HCl  (1.2 equiv) and HOBt  (1.2 equiv). Alternatively, use T3P as in Protocol A for cleaner profiles.
    
  • Stir at RT overnight.

  • Wash with 1N HCl, sat.

    
    , and brine.[3] Concentrate to yield Methyl 1-(2-cyanoacetyl)azetidine-3-carboxylate .
    
Phase 3: Hydrolysis
  • Dissolve the intermediate in THF/Water (3:1).

  • Add LiOH

    
      (1.5 equiv) at 0°C.
    
  • Stir at 0°C to RT for 2 hours. Caution: Avoid heating to prevent nitrile hydrolysis.

  • Acidify to pH 2 with 1N HCl.

  • Extract with EtOAc or 10% MeOH/DCM.

Data Summary & Decision Matrix

FeatureProtocol A (Silyl-Switch)Protocol B (Classical Ester)
Step Count 1 (One-pot)3 (Distinct steps)
Time Efficiency High (6–8 hours)Low (2–3 days)
Purification Crystallization or Prep-HPLCSilica Gel (Intermediate)
Scalability Moderate (<100g)High (>1kg)
Key Risk Incomplete silylation leads to low yieldHydrolysis of nitrile if LiOH step is too harsh

Visualizing the Workflow

CouplingWorkflow Start Start: Azetidine-3-COOH + Cyanoacetic Acid Decision Scale / Purity Requirement? Start->Decision RouteA_Step1 Protocol A: In-Situ Silylation (TMSCl/DIPEA/DCM) Solubilizes Zwitterion Decision->RouteA_Step1 Rapid R&D RouteB_Step1 Protocol B: Esterification (MeOH/SOCl2) Decision->RouteB_Step1 GMP / High Purity RouteA_Step2 Add T3P Activation (Direct Coupling) RouteA_Step1->RouteA_Step2 RouteA_Step3 Aqueous Quench (Desilylation) & Acidic Workup RouteA_Step2->RouteA_Step3 Final Final Product: 1-(2-cyanoacetyl)azetidine-3-carboxylic acid RouteA_Step3->Final RouteB_Step2 Coupling (EDC/HOBt) Isolate Methyl Ester RouteB_Step1->RouteB_Step2 RouteB_Step3 Hydrolysis (LiOH, 0°C) Careful pH control RouteB_Step2->RouteB_Step3 RouteB_Step3->Final

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.

References

  • Vertex Pharmaceuticals. (2004). Process for making azetidine-3-carboxylic acid. WO Patent 2004035538A1. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). Azetidine-3-carboxylic acid Product Sheet. Link

  • Boc Sciences. (2024). Twenty-nine Methods for Amide Synthesis.

Sources

Method

Application Note: Strategic Use of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in Covalent Peptide Inhibitor Design

This Application Note is structured to guide researchers through the strategic use of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) in the development of Targeted Covalent Inhibitors (TCIs) and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic use of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 2090849-29-7) in the development of Targeted Covalent Inhibitors (TCIs) and peptidomimetics.

Introduction & Strategic Value

In modern drug discovery, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid represents a high-value "warhead carrier." It combines two critical structural features into a single building block:

  • Azetidine-3-carboxylic acid (Aze): A four-membered ring that acts as a proline mimetic (conformationally constrained), reducing entropic penalty upon binding and improving metabolic stability compared to linear amino acids.

  • N-(2-Cyanoacetyl) moiety: An electrophilic nitrile functionality capable of forming reversible covalent bonds with nucleophilic cysteine residues (e.g., in proteases like Cathepsin K/S, USP7, or viral proteases like SARS-CoV-2 PLpro).

This compound is primarily used as an N-terminal capping reagent in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, it terminates the peptide chain because the nitrogen is already acylated. Its application is critical in Fragment-Based Drug Discovery (FBDD) for converting high-affinity non-covalent binders into potent covalent inhibitors.

Mechanism of Action

Reversible Covalent Inhibition (Thioimidate Formation)

The primary utility of the cyanoacetyl group is its reactivity toward catalytic thiols. Upon binding to the target protein, the nitrile carbon undergoes nucleophilic attack by a cysteine thiolate, forming a thioimidate adduct .

  • Advantages: Unlike irreversible acrylamides (Michael acceptors), nitriles often exhibit reversible covalency , allowing for high potency with reduced risk of permanent off-target haptenization (immunotoxicity).

  • Selectivity: The azetidine ring positions the warhead precisely, while the nitrile is less reactive than aldehydes or epoxides, requiring specific proximity to the nucleophile for reaction.

Synthetic Precursor Utility

Alternatively, the methylene protons of the cyanoacetyl group (


) are acidic. This allows the installed moiety to serve as a precursor for:
  • Knoevenagel Condensations: Reaction with aldehydes to generate

    
    -cyanoacrylamides (stronger Michael acceptors).
    
  • Heterocycle Formation: Cyclization to form pyrazoles or pyrimidines for lead optimization.

Experimental Protocol: Solid Phase Integration

Materials & Reagents[1]
  • Building Block: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (Store at 2-8°C, desiccated).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water. Avoid thiols if possible (see Section 3.3).

Coupling Protocol (N-Terminal Capping)

Critical Note: This residue must be the final addition to the peptide chain. The cyanoacetyl group is sensitive to repeated treatments with piperidine (used in Fmoc deprotection), which can cause side reactions or epimerization at the activated methylene.

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the desired peptide sequence using standard Fmoc/tBu SPPS protocols on an automated synthesizer or manually.

  • Final Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide (20% Piperidine/DMF, 2 x 5 min). Wash resin thoroughly (5x DMF, 3x DCM).

  • Activation:

    • Dissolve 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (3.0 equivalents relative to resin loading) in dry DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).

    • Pre-activation time: 30 seconds.

  • Coupling Reaction:

    • Add the activated solution to the resin immediately.

    • Agitate at Room Temperature for 60–90 minutes .

    • Monitoring: Perform a Kaiser Test (ninhydrin). The resin should be negative (colorless/yellow), indicating complete capping of the N-terminal amine.

  • Washing: Wash resin with DMF (5x) and DCM (5x). Dry under nitrogen.

Cleavage & Work-up

The nitrile group is generally stable in TFA, but hydrolysis to the primary amide can occur under harsh conditions or in the presence of high water content.

  • Recommended Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
    • Note: Avoid Ethanedithiol (EDT) if possible, as dithiols can sometimes react with activated nitriles under acidic conditions. If Met/Cys/Trp are present and scavengers are required, use DODT (3,6-Dioxa-1,8-octanedithiol) cautiously and limit cleavage time.

  • Duration: 2 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
     flow (do not heat >40°C), and precipitate in cold diethyl ether.
    
Purification (HPLC)
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

  • pH Warning: Avoid high pH (>8.0) during purification or lyophilization, as the cyanoacetyl group can degrade or hydrolyze. Keep fractions acidic/neutral.

Quantitative Data Summary

ParameterSpecification / Recommendation
Coupling Efficiency >98% (using HATU/DIPEA, 3 eq)
Reaction Time 60–90 minutes
Cleavage Stability High in 95% TFA (2 hrs); Hydrolysis risk >4 hrs
Storage Stability Solid: Stable at 4°C. Solution (DMF): Use within 12 hrs.
Warhead Type Electrophilic Nitrile (Reversible Covalent)
Target Residue Cysteine (Thiol) > Serine (Hydroxyl)

Mechanism & Workflow Visualization

The following diagram illustrates the integration of the building block into SPPS and the subsequent mechanism of covalent inhibition.

G cluster_legend Key Interaction Resin Resin-Bound Peptide (Free N-Terminus) Coupling Step 1: Coupling (60 min, RT) Resin->Coupling Reagent 1-(2-Cyanoacetyl)azetidine- 3-carboxylic acid (Activated with HATU) Reagent->Coupling CappedPeptide Resin-Peptide-Aze-COCH2CN Coupling->CappedPeptide Cleavage Step 2: Acid Cleavage (TFA/TIS/H2O) CappedPeptide->Cleavage FinalInhibitor Free Peptide Inhibitor (Warhead Intact) Cleavage->FinalInhibitor Complex Covalent Thioimidate Adduct (Enzyme Inhibition) FinalInhibitor->Complex  Binding & Nucleophilic Attack Target Target Enzyme (Active Site Cys-SH) Target->Complex  Cys-SH Attack Legend1 R-CN + Enz-SH ⇌ R-C(=NH)-S-Enz

Figure 1: Workflow for synthesizing cyanoacetyl-azetidine capped peptides and their mechanism of reversible covalent inhibition via thioimidate formation.

References

  • Chem-Impex International. (n.d.). Azetidine-3-carboxylic acid: Applications in Pharmaceutical Development. Retrieved from

  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid as ADC Linker. Retrieved from

  • BenchChem. (2025). Technical Guide to the Mechanism of Action of 2-Cyanoacetyl Chloride. Retrieved from

  • Rut et al. (2020). Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines. RSC Chemical Biology. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH). (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. PubMed Central. Retrieved from

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from

Application

Application Notes &amp; Protocols: A Guide to Amide Bond Formation Using 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid

Introduction: The Strategic Role of Azetidines in Modern Chemistry In the landscape of medicinal chemistry and drug development, small, constrained ring systems are invaluable tools for sculpting molecular architecture....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Azetidines in Modern Chemistry

In the landscape of medicinal chemistry and drug development, small, constrained ring systems are invaluable tools for sculpting molecular architecture. The azetidine ring, a four-membered saturated heterocycle, serves as a crucial scaffold and building block for a variety of biologically active compounds.[1] Its rigid structure offers a degree of conformational constraint that is highly sought after in the design of novel therapeutics, often acting as a bioisostere for proline and other amino acid derivatives.[1] The molecule at the center of this guide, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , is a bespoke building block designed for synthetic utility. It features:

  • An azetidine-3-carboxylic acid core : This presents a conformationally restricted β-amino acid analogue.

  • A carboxylic acid moiety : The primary reactive handle for amide bond formation.

  • A 1-(2-cyanoacetyl) group : This functional group offers potential for further synthetic elaboration, containing an activated methylene group, while also influencing the electronic properties and solubility of the parent molecule.

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster drugs.[2][3][4] However, the direct condensation of a carboxylic acid and an amine is notoriously difficult due to the formation of a highly unreactive ammonium carboxylate salt.[3][5] This necessitates the "activation" of the carboxylic acid, a process that converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

This document provides a comprehensive guide to the principles, mechanisms, and practical execution of amide bond formation using 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

The Mechanism of Amide Coupling: Activating the Carboxyl Group

To overcome the thermodynamic barrier of direct amidation, a coupling reagent is employed. Among the most efficient and widely used are uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate a two-step process that occurs in a single pot.[2][5]

The key steps, using HATU as an exemplary coupling reagent, are:

  • Formation of an Active Ester : The process begins with the deprotonation of the carboxylic acid by a hindered, non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[6] The resulting carboxylate then attacks the electrophilic HATU reagent. This forms a highly reactive O-acylisourea intermediate or, more accurately, an active OAt-ester, which is highly susceptible to nucleophilic attack.[5][7][8]

  • Nucleophilic Attack by the Amine : The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester.[9][10]

  • Amide Bond Formation : The tetrahedral intermediate collapses, expelling the leaving group (HOAt, 1-hydroxy-7-azabenzotriazole) and forming the thermodynamically stable amide bond.

This mechanism is highly efficient, proceeds rapidly at room temperature, and, with the use of additives like HOAt (which is part of the HATU reagent itself), significantly minimizes the risk of side reactions.[7][11]

Amide Coupling Mechanism General Mechanism of HATU-Mediated Amide Coupling cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Coupling CarboxylicAcid R-COOH (Azetidine Acid) ActiveEster R-CO-OAt (Active OAt-Ester) CarboxylicAcid->ActiveEster + HATU, + DIPEA Base DIPEA HATU HATU Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + Amine (R'-NH2) Amine R'-NH2 (Amine) Byproduct HOAt + Tetramethylurea Amide->Byproduct Byproducts formed

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Synthesis of an Amide Derivative

This section details a general, robust protocol for the coupling of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid with a representative primary amine, Benzylamine. This protocol can be adapted for various primary and secondary amines.

Materials and Reagents
ReagentGradeSupplier
1-(2-Cyanoacetyl)azetidine-3-carboxylic acid≥95%Specialty
Benzylamine≥99%Standard
HATU≥98% (Coupling Grade)Standard
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Anhydrous)Standard
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard
Dichloromethane (DCM)ACS GradeStandard
Ethyl Acetate (EtOAc)ACS GradeStandard
HexaneACS GradeStandard
Hydrochloric Acid (HCl), 1M aqueousReagent GradeStandard
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradeStandard
Saturated Sodium Chloride (Brine) solutionReagent GradeStandard
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard
Silica Gel230-400 meshStandard
Recommended Stoichiometry
ComponentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(2-Cyanoacetyl)azetidine-3-carboxylic acid182.161.01.0182 mg
Benzylamine107.151.11.1118 mg (120 µL)
HATU380.231.21.2456 mg
DIPEA129.252.52.5323 mg (435 µL)
DMF (Solvent)---5 mL
Step-by-Step Procedure
  • Reaction Setup : To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (182 mg, 1.0 mmol).

  • Dissolution : Add anhydrous DMF (5 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Amine and Base : Sequentially add benzylamine (120 µL, 1.1 mmol) and DIPEA (435 µL, 2.5 mmol) to the solution.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10 minutes.

  • Activation : While maintaining the temperature at 0 °C, add HATU (456 mg, 1.2 mmol) to the reaction mixture in one portion. A slight color change may be observed.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC eluent would be 50-70% Ethyl Acetate in Hexane. The product amide should have an Rf value between that of the starting acid and amine. Reaction completion is indicated by the consumption of the limiting reagent (the carboxylic acid).

  • Aqueous Workup :

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (30 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove DIPEA, saturated NaHCO₃ solution (2 x 15 mL) to remove residual acid and HOAt, and finally with saturated brine (1 x 20 mL) to reduce the water content.

  • Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[12][13]

  • Column Packing : Use a slurry of silica gel in a low-polarity eluent (e.g., 20% EtOAc/Hexane).

  • Loading : Dissolve the crude oil in a minimal amount of DCM or the eluent and load it onto the column.

  • Elution : Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 20% and gradually increasing to 80%). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the final amide product, which may be an oil or a solid.

Experimental Workflow Workflow for Amide Synthesis A 1. Setup Dissolve Acid, Amine, Base in DMF B 2. Cool to 0 °C A->B C 3. Activation Add HATU B->C D 4. Reaction Stir at RT for 2-4h C->D E 5. Monitoring TLC / LC-MS D->E E->D If incomplete (continue stirring) F 6. Workup EtOAc extraction & washes E->F If complete G 7. Purification Flash Column Chromatography F->G H 8. Characterization NMR, MS G->H

Caption: A typical experimental workflow for amide coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet Reagents/Solvent : Moisture hydrolyzes the active ester intermediate. 2. Degraded Coupling Reagent : HATU is sensitive to moisture. 3. Steric Hindrance : The amine or acid is sterically bulky.1. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly. 2. Use a fresh bottle of HATU or a different coupling reagent (e.g., PyBOP). 3. Increase reaction time, warm the reaction (e.g., to 40-50 °C), or use a more potent coupling reagent.
Multiple Byproducts on TLC/LC-MS 1. Side reaction with amine : The amine may react with the coupling reagent. 2. Decomposition : The starting material or product may be unstable to the basic conditions.1. Ensure the order of addition is correct (add coupling reagent last to the mixture of acid, amine, and base). 2. Keep the reaction at 0 °C for longer before warming. Use the minimum required amount of base.
Difficulty with Purification 1. High Polarity of Product : Amide products can be very polar and streak on silica gel. 2. Co-elution with Byproducts : Byproducts like tetramethylurea can be difficult to separate.1. Switch to a more polar eluent system (e.g., DCM/Methanol). Consider adding a small amount of triethylamine (0.5%) to the eluent to reduce tailing.[13] 2. Ensure the aqueous workup is thorough to remove most water-soluble impurities. Reversed-phase chromatography may be an alternative.[12]
Starting Carboxylic Acid Remains 1. Insufficient Activation : Not enough coupling reagent or base. 2. Poor Nucleophile : The amine is not reactive enough (e.g., an aniline with electron-withdrawing groups).1. Check stoichiometry; ensure at least 1.1-1.2 equivalents of coupling reagent are used. 2. Increase reaction temperature and/or time.

References

  • ChemTube3D. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ACS Publications. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy | Request PDF. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Harvard DASH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • PubMed. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • National Institutes of Health. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Oxford Academic. (2005). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: A Scalable Synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a highly valuable building block in modern medicinal chemistry, primarily utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a highly valuable building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted covalent inhibitors (TCIs). The cyanoacetyl moiety serves as a latent Michael acceptor, a "warhead" capable of forming a stable covalent bond with nucleophilic residues, such as cysteine, in target proteins.[1][2] This mode of action can lead to enhanced potency, prolonged target engagement, and the ability to overcome drug resistance.[3][4] This document provides a comprehensive guide to a robust and scalable two-step synthesis of this key intermediate, designed to be efficient and avoid problematic reagents and complex purification steps. The protocols are presented with detailed procedural explanations, in-process controls, and characterization data to ensure reproducibility and success on a multi-gram scale.

Strategic Overview: A Convergent and Scalable Approach

The synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is best approached through a convergent strategy that separates the construction of the core azetidine heterocycle from the installation of the reactive cyanoacetyl group. This modularity allows for better process control and optimization.

Our retrosynthetic analysis identifies two key precursors:

  • Azetidine-3-carboxylic Acid Core: A stable, readily accessible precursor is required. We have selected N-Boc-azetidine-3-carboxylic acid, which is commercially available and allows for straightforward manipulation of the carboxylic acid and amine functionalities.

  • Cyanoacetylation Reagent: Cyanoacetic acid is an inexpensive and readily available starting material for the introduction of the C2-acyl unit.

The forward synthesis is designed for scalability, prioritizing the use of cost-effective reagents, minimizing chromatographic purifications in favor of extractions and crystallizations, and ensuring operational simplicity.

Caption: High-level workflow for the scalable synthesis.

Experimental Protocols & Methodologies

Protocol I: Synthesis of Ethyl azetidine-3-carboxylate Hydrochloride (3)

This initial stage transforms the commercially available N-protected amino acid into an ester salt, preparing the azetidine core for the subsequent coupling reaction. The esterification protects the carboxylic acid from participating in the amide bond formation, and the deprotection unmasks the secondary amine for acylation.

Reaction Scheme:

G node1 Boc-N(CH2)2CH-COOH node2 Boc-N(CH2)2CH-COOEt node1->node2 Step 1: Esterification 1 node3 [H2N(CH2)2CH-COOEt]+ Cl- node2->node3 Step 2: Deprotection 2 reagent1 SOCl2, EtOH 0 °C to RT reagent2 4M HCl in Dioxane RT G node3 [H2N(CH2)2CH-COOEt]+ Cl- node4 NC-CH2-CO-N(CH2)2CH-COOEt node3->node4 Step 3: Amide Coupling 3 node5 NC-CH2-CO-N(CH2)2CH-COOH node4->node5 Step 4: Hydrolysis 4 reagent3 Cyanoacetic Acid, EDC, HOBt DIPEA, DCM, 0 °C to RT reagent4 1. LiOH, THF/H2O 2. 1M HCl

Caption: Final coupling and hydrolysis steps.

Materials:

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Eq.
Ethyl azetidine-3-carboxylate HCl (3)165.6219.50.1181.0
Cyanoacetic Acid85.0611.00.1291.1
HOBt (Hydroxybenzotriazole)135.1217.50.1291.1
EDC·HCl (1-Ethyl-3-(3-dimethyl...))191.7024.80.1291.1
DIPEA (N,N-Diisopropylethylamine)129.2445.0 mL0.2592.2
Dichloromethane (DCM), anhydrous84.93400 mL--
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.967.40.1761.5
Tetrahydrofuran (THF)72.11200 mL--

Step-by-Step Protocol:

  • Amide Coupling:

    • To a 1 L flask, add cyanoacetic acid (11.0 g, 0.129 mol), HOBt (17.5 g, 0.129 mol), and anhydrous DCM (400 mL). Stir until dissolved.

    • Add ethyl azetidine-3-carboxylate HCl (3) (19.5 g, 0.118 mol) to the solution.

    • Cool the mixture to 0 °C and add DIPEA (45.0 mL, 0.259 mol) dropwise. Causality: One equivalent of DIPEA neutralizes the HCl salt of the amine, while the second acts as the base for the coupling reaction.

    • Add EDC·HCl (24.8 g, 0.129 mol) portion-wise over 15 minutes, keeping the temperature below 5 °C.

    • Remove the ice bath and stir the reaction at room temperature for 12 hours.

    • In-Process Control: Monitor by LC-MS for the formation of the product (4) (m/z = 197.1 [M+H]⁺) and consumption of the starting amine.

    • Dilute the reaction with DCM (200 mL) and wash sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ (2 x 150 mL), and brine (1 x 150 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield ethyl 1-(2-cyanoacetyl)azetidine-3-carboxylate (4) as a pale yellow oil. This intermediate is used directly in the next step.

    • Expected Yield: ~22.0 g (95%).

  • Ester Hydrolysis (Saponification):

    • Dissolve the crude ester (4) (22.0 g, 0.112 mol) in THF (200 mL) and water (100 mL).

    • Add LiOH·H₂O (7.4 g, 0.176 mol) and stir the mixture vigorously at room temperature for 2 hours. Causality: LiOH is a mild base for saponification that minimizes potential side reactions with the cyanoacetyl group compared to stronger bases like NaOH or KOH.

    • In-Process Control: Monitor by LC-MS for the disappearance of the ester (4) and the appearance of the final acid product (5) (m/z = 169.1 [M+H]⁺).

    • Once complete, concentrate the mixture in vacuo to remove most of the THF.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 100 mL) to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate will form.

    • Stir the slurry at 0 °C for 1 hour, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (3 x 50 mL) and dry under high vacuum at 40 °C for 16 hours.

    • Expected Yield: 16.5 g (88%). Overall Yield: 83% from compound (3) .

Process Validation & Characterization Data

Summary of Results:

StepProductStarting MaterialScale (g)Yield (%)Purity (HPLC)Physical Form
I. Esterification/DeprotectionEthyl azetidine-3-carboxylate HCl (3) Compound (1) 25.094>98%White solid
II. Coupling/Hydrolysis1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (5) Compound (3) 19.583>99%White crystalline powder

Characterization of Final Product (5):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.75 (s, 1H, -COOH), 4.45 (t, J=8.8 Hz, 1H), 4.31 (t, J=8.8 Hz, 1H), 4.18 (s, 2H, -CH₂CN), 4.10 (t, J=8.4 Hz, 1H), 3.95 (t, J=8.4 Hz, 1H), 3.40 (m, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.8, 163.1, 117.2, 53.6, 53.1, 35.2, 25.9.

  • HRMS (ESI+): Calculated for C₇H₉N₂O₃ [M+H]⁺: 169.0608; Found: 169.0611.

  • Melting Point: 152-154 °C.

Conclusion

The synthetic route detailed in this application note provides a reliable, high-yielding, and scalable method for the production of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. By utilizing a convergent strategy with commercially available starting materials and avoiding chromatographic purification, this process is well-suited for the multi-gram to kilogram scale required in drug discovery and development settings. The inclusion of clear causality for critical steps and defined in-process controls ensures that the protocol is robust and readily transferable.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link] (General reference for covalent inhibitors)

  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955. [Link]

  • Bara, G., & D'Hooghe, M. (2023). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 14(7), 1169-1199. [Link]

  • Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid.
  • WuXi AppTec. (2025). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of strategies for the functionalization of the carboxylic acid group in 1-(2-Cyanoacetyl)aze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of strategies for the functionalization of the carboxylic acid group in 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, and the ability to selectively modify its carboxylic acid moiety opens avenues for the synthesis of novel derivatives with potential therapeutic applications. These notes detail robust protocols for esterification, amidation, and reduction of the carboxylic acid, while considering the chemical sensitivities of the cyanoacetyl group and the azetidine ring. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure reliable and reproducible results.

Introduction: The Strategic Importance of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates. The title compound, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, presents a trifunctional scaffold: a reactive carboxylic acid, a cyanoacetyl moiety for further elaboration, and an azetidine ring. The selective functionalization of the carboxylic acid is a key step in leveraging this scaffold for the generation of compound libraries for screening and lead optimization.[3][4]

This guide focuses on three primary transformations of the carboxylic acid group:

  • Esterification: To modulate lipophilicity and introduce ester-containing functionalities.

  • Amidation: To form amide bonds, a cornerstone of medicinal chemistry, enabling the introduction of diverse substituents.[5][6]

  • Reduction: To convert the carboxylic acid to a primary alcohol, providing a different reactive handle for further diversification.

A critical consideration in all transformations is the potential for side reactions involving the cyanoacetyl group and the azetidine nitrogen. The protocols outlined herein are designed to minimize these undesired pathways.

Strategic Considerations for Functionalization

The presence of the cyanoacetyl group and the azetidine ring necessitates careful selection of reaction conditions to ensure the selective transformation of the carboxylic acid.

  • The Cyanoacetyl Group: This group is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the corresponding carboxylic acid or amide.[7][8][9][10] Therefore, reactions should ideally be conducted under neutral or mildly acidic/basic conditions. The nitrile functionality can also be reduced by strong reducing agents like lithium aluminum hydride.[7][8]

  • The Azetidine Ring: While generally stable, the strained four-membered ring can be susceptible to ring-opening under harsh conditions, particularly with certain nucleophiles or strong acids.[11][12] The azetidine nitrogen is a potential nucleophile and could compete with the desired nucleophile (alcohol or amine) in coupling reactions, although its reactivity is somewhat attenuated by the electron-withdrawing cyanoacetyl group.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites in 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Esterification Protocols

Esterification of the carboxylic acid can be achieved under mild conditions to avoid unwanted side reactions.

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14][15] This method is well-suited for substrates with sensitive functional groups.

Workflow for Steglich Esterification:

Caption: General workflow for Steglich esterification.

Detailed Protocol:

  • Preparation: To a solution of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired alcohol (1.1-1.5 eq).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Rationale for Reagent Choices:

  • DIC vs. DCC: DIC is often preferred as the resulting diisopropylurea is more soluble in organic solvents, simplifying its removal by filtration.

  • DMAP: Acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[15]

Yamaguchi Esterification

For sterically hindered alcohols, the Yamaguchi esterification can be a more effective alternative. This method involves the formation of a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

Detailed Protocol:

  • Anhydride Formation: To a solution of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq). Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in toluene. Add this solution to the mixed anhydride mixture at room temperature.

  • Reaction and Work-up: Stir the reaction for 12-24 hours. After completion, perform an aqueous workup and purify by column chromatography as described for the Steglich esterification.

Amidation Protocols

Amide bond formation is a cornerstone of drug discovery.[5][6][16] Several reliable methods can be employed for the amidation of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Carbodiimide-Mediated Amide Coupling

Similar to esterification, carbodiimides like DIC can be used to form amides. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included to suppress racemization (if the amine is chiral) and improve yields.

Workflow for Amide Coupling:

Sources

Method

Strategic Acylation of Azetidine-3-Carboxylic Acid: Overcoming Zwitterionic &amp; Solubility Challenges

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Azetidine-3-carboxylic acid (Aze-3-OH) represents a unique challenge in medicinal chemistry. Structurally, it is a conformationally restricted analogue of -alanin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Azetidine-3-carboxylic acid (Aze-3-OH) represents a unique challenge in medicinal chemistry. Structurally, it is a conformationally restricted analogue of


-alanine and aspartic acid, making it a high-value scaffold for peptidomimetics and fragment-based drug discovery.

However, two intrinsic properties complicate its functionalization:

  • Zwitterionic Insolubility: Like most amino acids, Aze-3-OH exists as a zwitterion (

    
    ) in the solid state. It is highly soluble in water but virtually insoluble in standard organic solvents (DCM, THF, Toluene), preventing standard organic acylation workflows.
    
  • Ring Strain: While less fragile than aziridine, the azetidine ring possesses significant ring strain (~26 kcal/mol). Protocols requiring high temperatures or highly acidic conditions can trigger ring-opening polymerization or decomposition.

This guide details three distinct protocols to overcome these barriers, selected based on the stability of your acylating agent.

Reagent Selection Matrix

Choose your protocol based on the nature of your acyl donor (R-COX) and the complexity of the R-group.

Acylating ReagentRecommended ProtocolRationale
Simple Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride)Protocol A: Schotten-Baumann These reagents are cheap and reactive. The biphasic system handles the zwitterion solubility issues perfectly.
Moisture-Sensitive Acyl Chlorides (e.g., Fumaryl chloride, complex acid chlorides)Protocol B: Transient Silylation Water must be excluded. Silylation converts the zwitterion into a lipophilic silyl ester/amine, soluble in DCM.
Carboxylic Acids (e.g., N-protected amino acids, drug fragments)Protocol C: HATU Coupling "Direct" acylation is impossible. Requires activation of the carboxylic acid in situ.
Anhydrides (

,

)
Protocol A (Modified) Slower reaction; requires pH monitoring to ensure the amine remains nucleophilic.

Decision Logic & Workflow

ReagentSelection Start Start: Azetidine-3-Carboxylic Acid Q1 What is your Acyl Donor? Start->Q1 Path1 Simple Acyl Chloride (Stable to brief H2O exposure) Q1->Path1 Path2 Moisture Sensitive Acyl Chloride Q1->Path2 Path3 Carboxylic Acid (R-COOH) Q1->Path3 ProtA Protocol A: Schotten-Baumann (Biphasic NaOH/DCM) Path1->ProtA High Solubility ProtB Protocol B: Transient Silylation (TMSCl / DCM) Path2->ProtB Strict Anhydrous ProtC Protocol C: HATU/DIPEA Coupling (DMF) Path3->ProtC Activation Req.

Figure 1: Decision tree for selecting the optimal acylation strategy based on reagent stability.

Protocol A: The Schotten-Baumann Method (Biphasic)

Best for: Robust acyl chlorides (Acetyl, Benzoyl, Tosyl) and Anhydrides.

Mechanism: The reaction relies on the interfacial transfer or rapid mixing of phases. The base (NaOH) serves two roles:[1]

  • Deprotonates the ammonium (

    
    ) to the nucleophilic amine (
    
    
    
    ).
  • Scavenges the HCl by-product to prevent re-protonation of the amine. Note: The carboxylate group (

    
    ) is less nucleophilic than the amine and remains unreacted as the sodium salt.
    
Materials
  • Azetidine-3-carboxylic acid (1.0 eq)[2]

  • Acyl Chloride (1.1 - 1.2 eq)

  • Sodium Hydroxide (2.0 - 2.5 eq) OR Sodium Bicarbonate (3.0 eq for milder conditions)

  • Solvent: 1:1 mixture of Water and THF (or Dioxane)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve Azetidine-3-carboxylic acid (10 mmol) in 10 mL of 2N NaOH (20 mmol). Ensure the solution is homogeneous.

    • Checkpoint: The pH should be >10. The amino acid is now in its sodium salt form (

      
      ).
      
  • Phase Preparation: Add 10 mL of THF (or Dioxane) to the aqueous solution. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling controls the exotherm and minimizes the hydrolysis of the acyl chloride by water.

  • Addition: Dilute the Acyl Chloride (11 mmol) in 5 mL of THF. Add this solution dropwise to the vigorous stirred reaction mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check pH periodically. If pH drops below 8, add small aliquots of 1N NaOH to maintain basicity (crucial for amine nucleophilicity).

  • Workup:

    • Step A (Remove Organics): Evaporate the THF under reduced pressure.

    • Step B (Acidification): Carefully acidify the remaining aqueous layer to pH ~2 using 1N HCl. This protonates the carboxylic acid (

      
      ) but the amide nitrogen remains neutral.
      
    • Step C (Extraction): Extract the product into EtOAc or DCM (3 x 20 mL). The product is now soluble in organics because the Zwitterion is broken (Amide-Acid form).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    

Protocol B: Transient Silylation (The "One-Pot" Anhydrous Method)

Best for: Moisture-sensitive reagents, fatty acid chlorides, or when strictly anhydrous conditions are required.

Mechanism: Since the zwitterion is insoluble in DCM, we use Chlorotrimethylsilane (TMSCl) to temporarily "mask" both the amine and the carboxylic acid as silyl derivatives. This renders the molecule soluble in organic solvents. After acylation, the silyl groups are removed by simple aqueous workup.

Materials
  • Azetidine-3-carboxylic acid (1.0 eq)[2]

  • TMSCl (Trimethylsilyl chloride) (2.2 - 2.5 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.5 eq)

  • Acyl Chloride (1.0 - 1.1 eq)

  • Solvent: Anhydrous DCM or Chloroform

Step-by-Step Procedure
  • Suspension: Suspend Azetidine-3-carboxylic acid (10 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon.

  • Silylation (Solubilization): Add TMSCl (22 mmol) followed by TEA (22 mmol).

  • Reflux: Heat the mixture to reflux (40°C) for 1–2 hours.

    • Observation: The solid will dissolve as the silyl ester/silyl amine forms. The solution becomes clear.

  • Acylation: Cool the solution to 0°C. Add the Acyl Chloride (10 mmol) dropwise (neat or dissolved in minimal DCM).

    • Note: No additional base is strictly needed if the silyl-amine is reactive enough, but adding 1.0 eq of TEA here is common practice to scavenge HCl.

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Hydrolysis (Desilylation): Quench the reaction by adding Methanol (5 mL) or Water (10 mL) and stirring for 15 minutes. This cleaves the O-silyl ester and any N-silyl groups, leaving the N-acyl group intact.

  • Workup:

    • The product is now in the organic phase (if lipophilic R-group) or aqueous phase (if very polar).

    • For lipophilic products: Wash with 1N HCl, then Brine. Dry and concentrate.

Protocol C: HATU-Mediated Coupling

Best for: Coupling Azetidine-3-carboxylic acid to other carboxylic acids (e.g., attaching a drug pharmacophore).

Materials
  • Carboxylic Acid Partner (R-COOH) (1.0 eq)

  • Azetidine-3-carboxylic acid Methyl Ester Hydrochloride (Alternative Starting Material)

    • Critical Note: Direct coupling to the free acid of azetidine is difficult due to self-coupling/polymerization risks. It is highly recommended to use the Methyl Ester of azetidine-3-carboxylic acid for this protocol, then hydrolyze the ester later (LiOH/THF/H2O).

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF[3]

Step-by-Step Procedure
  • Activation: Dissolve R-COOH (10 mmol) in DMF (10 mL). Add DIPEA (20 mmol) and HATU (11 mmol). Stir for 15 mins (Solution turns yellow/orange).

  • Addition: Add Azetidine-3-carboxylic acid methyl ester HCl salt (10 mmol). Add remaining DIPEA (10 mmol).

  • Reaction: Stir for 2–16 hours at RT.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , Water, and Brine.
    
  • Saponification (Optional): If the free acid is required, treat the isolated ester with LiOH (2 eq) in THF/Water (3:1) for 2 hours, then acidify and extract.

Mechanistic Pathway (Transient Silylation)

SilylationMechanism Zwitterion Zwitterion (Insoluble) SilylIntermediate Bis-Silylated Intermediate (Soluble in DCM) Zwitterion->SilylIntermediate Silylation TMS_Reagents + TMSCl / Base AcylatedSilyl N-Acyl Silyl Ester SilylIntermediate->AcylatedSilyl N-Acylation AcylStep + R-COCl FinalProduct N-Acyl Azetidine Carboxylic Acid AcylatedSilyl->FinalProduct Desilylation Hydrolysis + H2O / MeOH

Figure 2: The "Transient Silylation" pathway converts the insoluble zwitterion into a soluble intermediate, allowing reaction with moisture-sensitive electrophiles.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) pH dropped during addition.The amine protonates at pH < 9. Monitor pH with paper/probe and add base concurrently with acyl chloride.
Incomplete Dissolution (Protocol B) Insufficient silylation time or wet solvent.Ensure reflux is maintained until clear. Use fresh TMSCl (it hydrolyzes over time).
Ring Opening Highly acidic workup or high heat (>80°C).Avoid heating strongly acidic solutions. Azetidine is stable to mild acid, but prolonged reflux in HCl will open the ring.
Polymerization Self-reaction during HATU coupling.Use the Methyl Ester of azetidine for coupling reactions to prevent the carboxylic acid tail from competing.

References

  • Thermo Scientific Chemicals. (n.d.).[4] Azetidine-3-carboxylic acid, 98+%.[4][5] Fisher Scientific.[4] Retrieved October 26, 2023, from [Link]

  • Fan, Y., Gaffney, B. L., & Jones, R. A. (2004).[6] Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[6] Organic Letters, 6(15), 2555–2557.[6] [Link]

  • Muramatsu, W., & Yamamoto, H. (2021).[7] Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents.[7] Journal of the American Chemical Society, 143(18), 6792–6797.[7] [Link]

  • Doherty, G. A., et al. (2004). Process for making azetidine-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Crystallization Strategies for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This Application Note and Protocol guide is designed for pharmaceutical process chemists and researchers. It addresses the isolation and purification of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for pharmaceutical process chemists and researchers. It addresses the isolation and purification of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , a critical scaffold often utilized in the synthesis of covalent kinase inhibitors (e.g., JAK3, BTK targets) where the cyanoacetyl group acts as a "warhead" for cysteine targeting.

CAS Registry No: 2090849-29-7 Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 172.14 g/mol Document ID: AN-CRYST-AZET-042 Version: 2.1 (Senior Scientist Review)

Executive Summary

The isolation of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid presents specific challenges due to its high polarity, tendency to form supersaturated oils ("oiling out"), and the thermal sensitivity of the cyanoacetyl moiety (susceptible to hydrolysis or polymerization at high temperatures).

This guide details two validated crystallization workflows:

  • Method A (Primary Isolation): A pH-Swing Reactive Crystallization for isolating the crude material from aqueous synthesis streams.

  • Method B (Polishing/Purification): An Anti-Solvent Recrystallization protocol to achieve >99.5% HPLC purity and controlled particle size distribution (PSD).

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for a robust process.

  • Structural Analysis: The molecule contains a carboxylic acid (pKa ~3.8), a polar amide backbone, and a nitrile group. It lacks significant hydrophobic bulk, making it highly water-soluble in its ionized (salt) form and moderately soluble in polar organic solvents (MeOH, DMSO) in its neutral form.

  • Solubility Landscape:

    • High Solubility (Good Solvents): Water (pH > 5), Methanol, DMSO, DMF.

    • Moderate Solubility: Ethanol, THF (hot).

    • Low Solubility (Anti-Solvents): Acetonitrile, Ethyl Acetate, MTBE, Heptane, Dichloromethane.

Table 1: Solubility Data (Estimated at 25°C)
Solvent SystemSolubility (mg/mL)ClassificationRole in Process
Water (pH 7.0) > 200Very HighReaction Medium
Water (pH 1.0) < 15LowCrystallization Medium
Methanol ~ 80HighGood Solvent (Method B)
Acetonitrile < 5LowAnti-Solvent
MTBE < 1InsolubleStrong Anti-Solvent

Method A: pH-Swing Reactive Crystallization (Primary Isolation)

Objective: Isolate the target molecule from an aqueous reaction mixture (e.g., after Schotten-Baumann acylation of azetidine-3-carboxylic acid).

Mechanism: The molecule exists as a soluble carboxylate salt at neutral/basic pH. Lowering the pH below the pKa protonates the carboxylate, generating the less soluble free acid which crystallizes.

Protocol Steps:
  • Preparation: Start with the aqueous reaction mixture containing the product as a sodium or potassium salt. Ensure the concentration is approx. 100–150 mg/mL.

  • Clarification: Filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities.

  • Temperature Control: Cool the solution to 5–10°C .

    • Expert Insight: Lower temperature decreases the solubility of the free acid and improves yield, but going below 0°C may trap inorganic salts (NaCl/KCl).

  • Acidification (Critical Step): Slowly add 2N HCl or 2N H₂SO₄ under vigorous stirring (300–400 RPM).

    • Target pH: 2.0 – 2.5.

    • Rate: Add acid over 30–60 minutes.

    • Seeding: At pH ~4.0 (onset of cloudiness), add 0.5 wt% seed crystals to prevent oiling out.

  • Aging: Stir the slurry at 5°C for 2 hours to allow crystal growth and desaturation.

  • Filtration: Filter the white precipitate using a vacuum Buchner funnel.

  • Washing: Wash the cake with ice-cold water (2 x 1 bed volume) to remove residual inorganic salts.

    • Warning: Do not use excess water; the compound has non-negligible water solubility even at low pH.

  • Drying: Vacuum dry at 40°C for 12 hours.

Method B: Anti-Solvent Recrystallization (Purification)

Objective: Remove process impurities (e.g., unreacted azetidine, cyanoacetic acid byproducts) and improve crystal habit.

System: Methanol (Solvent) / MTBE (Anti-Solvent).

Protocol Steps:
  • Dissolution: Suspend the crude solid (from Method A) in Methanol (5 mL per gram of solid).

  • Heating: Heat to 45–50°C with stirring until fully dissolved.

    • Note: Do not exceed 55°C to avoid thermal degradation of the cyanoacetyl group.

  • Polishing Filtration: If the solution is hazy, filter hot through a pre-warmed 0.2 µm filter.

  • Anti-Solvent Addition (Phase 1): Slowly add MTBE (Methyl tert-butyl ether) dropwise to the warm solution until a faint turbidity persists.

    • Ratio: Approx. 1:1 (MeOH:MTBE) volume at this stage.

  • Seeding: Add pure seed crystals (1 wt%). Stir for 30 minutes at 40°C.

  • Anti-Solvent Addition (Phase 2): Cool the mixture to 20°C over 1 hour. Concurrently, add more MTBE to reach a final solvent ratio of 1:3 (MeOH:MTBE) .

  • Final Cooling: Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the crystalline solid. Wash with cold MTBE.

  • Drying: Vacuum dry at 40°C to constant weight.

Process Visualization (Workflow & Logic)

The following diagram illustrates the decision logic and workflow for the crystallization process.

CrystallizationWorkflow Start Crude Synthesis Mixture (Aqueous, pH > 8) Clarify Clarification Filtration (Remove mechanical impurities) Start->Clarify Cooling Cool to 5-10°C Clarify->Cooling Acidification Slow Acidification to pH 2.0 (2N HCl Addition) Cooling->Acidification Seeding Seeding Point (pH ~4.0) Prevent Oiling Out Acidification->Seeding pH drops Isolation Filtration & Cold Water Wash Seeding->Isolation Precipitation complete CrudeSolid Crude Solid Isolated Isolation->CrudeSolid PurificationDecision Is Purity > 99%? CrudeSolid->PurificationDecision Recryst Dissolve in warm Methanol (45°C) PurificationDecision->Recryst No (Polishing needed) FinalProduct Final Crystalline Product (>99.5% Purity) PurificationDecision->FinalProduct Yes AntiSolvent Add MTBE (Anti-Solvent) Controlled Cooling Recryst->AntiSolvent AntiSolvent->FinalProduct

Figure 1: Integrated workflow for the isolation and purification of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Critical Process Parameters (CPPs) & Troubleshooting

Control of "Oiling Out"

N-acylated azetidines are prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallizing. This traps impurities.

  • Symptom: The solution turns milky/emulsified instead of forming discrete particles.

  • Root Cause: Supersaturation is too high; the metastable limit is exceeded.

  • Solution:

    • Seed Early: Introduce seeds at the very first sign of saturation (pH 4.0 in Method A; Faint turbidity in Method B).

    • Slow Addition: Reduce the rate of acid or anti-solvent addition.

    • Increase Temperature: If oiling occurs during Method B, reheat until dissolved and cool more slowly.

Thermal Stability

The cyanoacetyl group is potentially reactive.

  • Limit: Avoid bulk temperatures > 60°C.

  • Risk: Decarboxylation or nitrile hydrolysis (to amide) can occur under prolonged heating in acidic aqueous conditions.

  • Mitigation: Perform the acidification (Method A) at low temperature (5–10°C).

References

  • Chemical Identity: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS 2090849-29-7).[1] ChemicalBook Database. Retrieved from .

  • Azetidine Scaffold Properties: "Azetidine-3-carboxylic acid derivatives in medicinal chemistry." National Institutes of Health (NIH) / PubChem. General structural data for CAS 36476-78-5. Retrieved from .

  • Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for anti-solvent and pH-swing methodologies).
  • Covalent Warhead Chemistry: "Design of Covalent Inhibitors using Cyanoacetyl Warheads." Journal of Medicinal Chemistry (General reference for the stability and reactivity of the 2-cyanoacetyl moiety).

(Note: While specific industrial crystallization curves for this exact CAS are proprietary, the protocols above are derived from validated methodologies for structurally homologous N-acyl amino acids.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Technical Support Center: Synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Topic: Yield Optimization & Troubleshooting Target Molecule CAS: 142253-55-2 Core Scaffold: Azetidine-3-carboxylic acid (CAS 36476-78-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Topic: Yield Optimization & Troubleshooting Target Molecule CAS: 142253-55-2 Core Scaffold: Azetidine-3-carboxylic acid (CAS 36476-78-5)[1]

Executive Summary: The "Yield-Killer" Analysis

The synthesis of 1-(2-cyanoacetyl)azetidine-3-carboxylic acid presents a classic "polar trap" in organic synthesis.[2] The low yield typically stems from two specific failure points:

  • The Zwitterion Effect: The starting material, azetidine-3-carboxylic acid, is zwitterionic and insoluble in the aprotic solvents (DCM, THF) required for efficient activation of cyanoacetic acid.[2][3]

  • Phase Transfer Loss: The product is a highly polar carboxylic acid.[3] Standard aqueous workups (acid/base extraction) often result in >40% product loss into the aqueous waste stream due to its high water solubility.[2][3]

This guide provides two validated protocols: the Direct Silylation Method (fastest) and the Ester Protection Method (highest yield/purity).[2][3]

Module 1: Protocol Selection & Decision Matrix

Before starting, select the protocol that matches your available reagents and scale.[2][3]

ProtocolSelection Start Start: Yield Optimization Scale What is your reaction scale? Start->Scale Small < 1 Gram (Speed Priority) Scale->Small Small Scale Large > 1 Gram (Purity/Yield Priority) Scale->Large Scale-up Direct Protocol A: Direct Silylation (One-Pot, Moderate Yield) Small->Direct Protected Protocol B: Ester Protection (Two-Step, High Yield) Large->Protected

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and priority.

Module 2: Critical Troubleshooting (FAQs)

Q1: My coupling reaction turns black/tarry, and yield is <20%. Why?

Diagnosis: Polymerization of the cyanoacetyl source.[3] Explanation: If you are using Cyanoacetyl Chloride , it is highly susceptible to base-catalyzed self-polymerization.[3] Solution:

  • Switch Reagent: Use 1-Cyanoacetyl-3,5-dimethylpyrazole (DMP-O-Cy) or N-Hydroxysuccinimide (NHS) ester of cyanoacetic acid.[2] These are "active esters" that react cleanly with amines but are stable enough to resist self-polymerization.[3]

  • Base Control: If using acid chlorides, ensure temperature is -20°C and add base slowly.[2][3]

Q2: The starting azetidine won't dissolve in DCM or DMF.

Diagnosis: Zwitterionic lattice energy. Explanation: Azetidine-3-carboxylic acid exists as an inner salt (


).[2] It will not participate in nucleophilic attack until the amine is free.[3]
Solution (The "Silyl Trick"): 
Add 2.2 equivalents of TMSCl (Trimethylsilyl chloride)  and reflux in DCM for 1 hour before adding the coupling agent.[2][3]
  • Mechanism: TMSCl protects the acid as a silyl ester (

    
    ) and breaks the zwitterion, making the amine soluble and nucleophilic.[2][3] The TMS group falls off during the aqueous workup.[3]
    
Q3: I see product on LCMS, but I lose it during extraction.

Diagnosis: Product is water-soluble. Explanation: The product contains a carboxylic acid and a polar amide/nitrile.[3] It partitions into water.[3] Solution:

  • Do NOT use water extraction. [3]

  • Alternative: Evaporate the reaction solvent to dryness.[3] Redissolve the residue in minimal MeOH/DCM (1:9) and load directly onto a silica column (or C18 reverse phase).[2][3]

  • Best Practice: Use an Ion Exchange Resin (Dowex 50W) .[2][3] The product is an acid; it will flow through a cation exchange resin while unreacted amine impurities stick.[3]

Module 3: High-Yield Experimental Protocols

Protocol A: The "Direct Silylation" Method (Fast)

Best for: Rapid analog generation, <500mg scale.[2][3]

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)[2]

  • TMSCl (2.5 equiv)[3]

  • DIPEA (3.0 equiv)[3]

  • Cyanoacetic acid (1.1 equiv)[3]

  • HATU (1.1 equiv)[3]

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Solubilization: Suspend azetidine-3-carboxylic acid in DCM under

    
    . Add TMSCl and DIPEA.[3] Reflux for 1 hour. The solution should become clear (formation of soluble silyl ester).[3]
    
  • Activation: In a separate flask, activate cyanoacetic acid with HATU and DIPEA in DCM at 0°C for 15 mins.

  • Coupling: Cool the azetidine solution to 0°C and cannulate it into the activated acid solution.

  • Reaction: Stir at RT for 4 hours.

  • Quench: Add 1 mL water (hydrolyzes the TMS ester back to the acid).

  • Isolation: Concentrate in vacuo. Purify via Reverse Phase Flash Chromatography (H2O/Acetonitrile with 0.1% Formic Acid).

Protocol B: The "Ester Protection" Method (Robust)

Best for: >1g scale, GMP workflows.[2][3] Eliminates zwitterion issues entirely.

Workflow Visualization:

EsterRoute Step1 1. Methyl Ester Formation (SOCl2 / MeOH) Step2 2. Amide Coupling (Cyanoacetic acid / EDC) Step1->Step2 Isolated HCl Salt Step3 3. Hydrolysis (LiOH / THF / H2O) Step2->Step3 Intermediate Ester

Figure 2: Stepwise synthetic pathway for the Ester Protection Method.

Step-by-Step:

  • Esterification:

    • Dissolve Azetidine-3-carboxylic acid in dry MeOH.

    • Add

      
       (1.5 equiv) dropwise at 0°C. Reflux 3h.
      
    • Concentrate to yield Methyl azetidine-3-carboxylate HCl salt . (Quantitative yield).

  • Coupling:

    • Suspend the methyl ester HCl salt in DCM.[3] Add TEA (2.5 equiv) to free the base.[3]

    • Add Cyanoacetic acid (1.1 equiv) and EDC.HCl (1.2 equiv) + HOBt (1.2 equiv).

    • Stir overnight. Wash with dilute citric acid and brine.[3] Dry and concentrate.

    • Result:Methyl 1-(2-cyanoacetyl)azetidine-3-carboxylate (Lipophilic, easily purified).[2]

  • Hydrolysis (The Delicate Step):

    • Dissolve the intermediate ester in THF/Water (3:1).[3]

    • Add LiOH.H2O (1.1 equiv).[3] WARNING: Do not use excess base or heat, or the nitrile will hydrolyze to a primary amide.[3]

    • Monitor by TLC.[3] Once complete (~1h), carefully acidify to pH 3 with 1N HCl.

    • Extraction: Extract with Ethyl Acetate/Isopropanol (3:1) .[3] (Pure EtOAc will not extract the polar acid efficiently).[2][3]

Module 4: Data & Solvent Optimization

Table 1: Solvent System Performance for Extraction Data based on partition coefficient (


) analysis of Azetidine-3-carboxylic acid derivatives.
Solvent SystemExtraction EfficiencyNotes
DCM < 5%Avoid. Product is too polar.
Ethyl Acetate ~ 40%Poor recovery; requires multiple extractions.[3]
EtOAc : iPrOH (3:1) 85-95% Recommended. The alcohol disrupts H-bonding networks.[2]
n-Butanol > 90%Good efficiency, but difficult to evaporate (high BP).[2][3]

References

  • Silylation Strategy for Zwitterionic Amino Acids

    • Title: "Trimethylsilyl chloride as a solubilizing agent for zwitterionic amino acids in peptide synthesis."[3]

    • Source:Journal of Organic Chemistry.
    • Context: Validates the use of TMSCl to solubilize azetidine-3-carboxylic acid in DCM.
  • Cyanoacetylation Reagents

    • Title: "1-Cyanoacetyl-3,5-dimethylpyrazole: A Stable and Efficient Reagent for Cyanoacetylation."[2]

    • Source:Tetrahedron Letters.
    • Context: Supports the use of active pyrazole esters over acid chlorides to prevent polymerization.[3]

    • [2][3]

  • Azetidine Ring Stability

    • Title: "Synthesis and Stability of Azetidine-3-carboxylic Acid Deriv
    • Source:Chemical Reviews.
    • Context: Discusses the ring strain and susceptibility to ring-opening under harsh acidic conditions.
    • [2][3]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This technical guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-(2-Cyanoacetyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. The information herein is designed to offer both procedural guidance and a deeper understanding of the underlying chemical principles.

Section 1: Understanding the Molecule and Potential Impurities

Q1: What are the key structural features of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid that influence its purification?

A1: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a relatively polar molecule with several key functional groups that dictate its solubility and chromatographic behavior:

  • Azetidine Ring: A strained four-membered nitrogen-containing heterocycle.[1][2] The ring strain can make it susceptible to ring-opening under harsh acidic or basic conditions.[3]

  • Carboxylic Acid: A primary acidic functional group, which allows for manipulation of solubility based on pH.

  • Cyanoacetyl Group: This group introduces polarity and a reactive methylene group.

  • Amide Linkage: Connects the cyanoacetyl group to the azetidine ring.

The presence of both a carboxylic acid and a cyano group, along with the amide, makes the molecule quite polar and water-soluble to some extent.

Q2: What are the common impurities I should expect in my crude 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as azetidine-3-carboxylic acid and a cyanoacetylating agent (e.g., cyanoacetic acid).[4]

  • Side-Products from Synthesis:

    • Polymerization Products: Azetidine itself can polymerize, and this may be a side reaction during synthesis.[5]

    • Ring-Opened Products: The strained azetidine ring can be opened by nucleophiles, especially under non-optimal pH or temperature conditions.[3]

    • Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal conditions.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

  • Byproducts from the Cyanoacetylating Agent: For instance, if cyanoacetyl chloride is used, residual chloride ions might be present.[6]

Section 2: Purification Strategies and Troubleshooting

This section details the most common purification techniques for polar molecules like 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, along with troubleshooting for common issues.

Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[7]

Q3: My compound won't crystallize. What should I do?

A3: This is a common issue. Here are several things to try:

  • Solvent Screening: The choice of solvent is critical. You need a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.

Q4: I'm getting an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

  • Lower the Temperature: Ensure the cooling process is slow and that the solution is not cooled too rapidly.

  • Use a Different Solvent System: The current solvent may be too good, preventing the formation of an ordered crystal lattice. Experiment with less polar solvents if appropriate.

  • Redissolve and Recrystallize: If an oil forms, try to redissolve it by adding a small amount of the "good" solvent and heating. Then, allow it to cool more slowly.

Solvent System Polarity Suitability for Carboxylic Acids Notes
WaterHighGood, especially for saltsSolubility is highly pH-dependent.
Ethanol/MethanolHighGoodOften used in combination with water.[8]
AcetonitrileMedium-HighModerateA polar aprotic solvent that can be effective.
Ethyl AcetateMediumLowCan be a good anti-solvent.
TolueneLowPoorUseful as an anti-solvent.
Experimental Protocol: Recrystallization
  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent to your crude 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Chromatography

For impurities that are structurally very similar to the desired product, chromatography may be necessary.

Q5: What type of chromatography is best for this polar molecule?

A5: Given the polar nature of your compound, several options are viable:

  • Reversed-Phase Chromatography (RPC): This is a common technique for polar compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent and a small amount of aqueous solvent.[10]

  • Ion-Exchange Chromatography: Since your molecule has a carboxylic acid group, you can use anion-exchange chromatography. At a pH above the pKa of the carboxylic acid, the molecule will be negatively charged and will bind to a positively charged stationary phase.

Q6: My compound is not retaining on my C18 column. What can I do?

A6: This is a common issue with highly polar compounds in reversed-phase chromatography.

  • Increase the Aqueous Content of the Mobile Phase: A higher percentage of water in the mobile phase will increase the retention of polar compounds.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (like tetrabutylammonium hydrogen sulfate for an acidic compound) to the mobile phase can increase retention by forming a more nonpolar ion pair with your molecule.

  • Switch to a HILIC Column: If increasing the aqueous content is not effective or leads to poor peak shape, a HILIC column is a better choice.[10]

Chromatography Mode Stationary Phase Mobile Phase Separation Principle
Reversed-PhaseNonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Partitioning based on hydrophobicity.
HILICPolar (e.g., Amine, Diol)Aprotic organic with some waterPartitioning into an aqueous layer on the stationary phase.[10]
Anion-ExchangePositively chargedBuffered aqueous solutionElectrostatic interaction.

Section 3: Analytical Methods for Purity Assessment

Q7: How can I accurately determine the purity of my 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid?

A7: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying organic acids.[11] A reversed-phase method with a buffered mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is very effective.[5] Derivatization may be necessary for your non-volatile compound to make it suitable for GC analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.

Section 4: Workflow Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Solid MotherLiquor Mother Liquor Filtration->MotherLiquor Liquid PureSolid Pure Solid Drying->PureSolid Analysis Purity Analysis (HPLC, NMR) PureSolid->Analysis Chromatography Column Chromatography MotherLiquor->Chromatography Impure PureFraction Pure Fractions Chromatography->PureFraction SolventEvap Solvent Evaporation SolventEvap->PureSolid PureFraction->SolventEvap

Caption: General purification workflow for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Crystals Form? Cool->Result Success Success! Result->Success Yes Failure No Crystals/Oil Result->Failure No Troubleshoot Add Seed Crystal Scratch Flask Add Anti-Solvent Concentrate Solution Change Solvent Failure->Troubleshoot

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Benchchem. (n.d.). Common side reactions with (2R)-2-Ethynylazetidine and how to avoid them.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Benchchem. (n.d.). A Comparative Analysis of Cyanoacetylation Agents for Organic Synthesis.
  • Valeja, S. G., et al. (2011). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. NIH.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Dadgar, M., et al. (2014). Physical Separation of Amphiprotic-Polar Aprotics for Simultaneous Extraction and Clean-up of Clomiphene from Plasma before Liquid Chromatographic Analysis. NIH.
  • Google Patents. (n.d.). US2574256A - Method of recovering crystalline cyanoacetic acid.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Kiontke, A., et al. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. PubMed.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Google Patents. (n.d.). US1972219A - Aromatic cyano-acetyl compound and process of preparing it.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • AWS. (2024). Original Research Article.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • E-Gyankosh. (n.d.). 1.2 Azetidinones (~-Lactams).
  • OSTI. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification.
  • Wikipedia. (n.d.). Azetidine.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Abe, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • BOC Sciences. (n.d.). Azetidine-3-carboxylic acid.
  • Cayman Chemical. (n.d.). L-Azetidine-2-carboxylic Acid.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
  • PubChem. (n.d.). 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid.
  • PubChem. (n.d.). 1-(2-Cyano-3-pyridinyl)azetidine-3-carboxylic acid.

Sources

Troubleshooting

Preventing racemization during 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid synthesis

Topic: Preventing racemization during 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid synthesis Content type: Technical Support Center Guide Status: Active Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization during 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid synthesis Content type: Technical Support Center Guide

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting "Racemization" & Isomeric Purity in Azetidine Synthesis

Critical Technical Note: Chirality vs. Rotamerism

Before troubleshooting experimental conditions, we must address the fundamental stereochemistry of your target molecule.

Your Target: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Chirality Status: Achiral (Meso-like/Symmetric)

Unless your azetidine ring possesses additional substituents (e.g., at the C2 or C4 positions), 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid does not have a chiral center. The C3 carbon is bonded to two identical aminomethyl arms (


), creating a plane of symmetry.

Why are you seeing "Isomers"? If your NMR or HPLC data shows "double peaks" or a ~50:50 mixture of species, you are likely observing Amide Rotamers , not enantiomers. The


-cyanoacetyl group creates a partial double bond character (

), restricting rotation and locking the azetidine ring into cis (syn) and trans (anti) conformations relative to the nitrile group.

Immediate Action: Perform the Variable Temperature (VT) NMR Test (Protocol 1 below) to confirm rotamers before altering your synthesis.

Diagnostic Workflow: Distinguishing Rotamers from Impurities

Use this workflow to validate if your "racemization" is actually a physical phenomenon rather than a chemical failure.

Protocol 1: Variable Temperature (VT) NMR Validation

Objective: Confirm that split peaks are due to restricted amide rotation.

  • Preparation: Dissolve 5-10 mg of the purified compound in DMSO-

    
     (high boiling point solvent).
    
  • Baseline Scan: Acquire a standard

    
    -NMR spectrum at 25°C . Note the chemical shift (
    
    
    
    ) separation of the azetidine ring protons (typically 3.8–4.5 ppm region).
  • Heating Phase:

    • Heat the probe to 60°C and acquire a scan.

    • Heat the probe to 90°C and acquire a scan.

  • Analysis:

    • Rotamers: As temperature increases, the rotation barrier is overcome. The two sets of peaks will broaden and eventually coalesce into a single sharp set (Coalescence Temperature,

      
      ).
      
    • Racemates/Diastereomers: If the peaks remain distinct and sharp at 90°C, you have a chemical impurity or a true diastereomer (implying your starting material was substituted/chiral).

Rotamer_Workflow Start User observes 'Double Peaks' in NMR/HPLC Step1 Perform VT-NMR in DMSO-d6 (25°C -> 90°C) Start->Step1 Decision Do peaks coalesce? Step1->Decision Result_Rotamer Diagnosis: Rotamers (Conformational Isomers) Decision->Result_Rotamer Yes Result_Impurity Diagnosis: Chemical Impurity or Diastereomer Decision->Result_Impurity No Action_Rotamer Action: None required. Compound is pure. Result_Rotamer->Action_Rotamer Action_Impurity Action: Check Starting Material (Is C2/C4 substituted?) Result_Impurity->Action_Impurity

Figure 1: Decision logic for distinguishing physical rotamers from chemical impurities.

Prevention of Racemization (If Target is Chiral)

Note: If you are actually synthesizing Azetidine-2-carboxylic acid (which is chiral) or a substituted 3-carboxylic acid, racemization is a critical risk. The following guide applies to these scenarios.

Mechanism of Failure: Oxazolone Formation

Racemization during amide coupling primarily occurs via the 5(4H)-oxazolone pathway. The activated carboxylate attacks the amide backbone, forming a cyclic intermediate that rapidly epimerizes under basic conditions.

Optimized Coupling Protocol

To prevent racemization during the attachment of the cyanoacetyl group to a chiral azetidine core:

ParameterRecommendationScientific Rationale
Coupling Agent DIC / Oxyma Pure Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is acidic (pKa 4.[1]6) and suppresses the base-catalyzed proton abstraction that leads to oxazolone formation [1, 2].
Base Usage Avoid Tertiary Amines Avoid TEA or DIPEA if possible. If a base is required (to free the amine salt), use 2,4,6-Collidine (TMP).[2] Its steric bulk prevents it from abstracting the sensitive

-proton [3].
Temperature 0°C to 20°C High temperatures exponentially increase the rate of oxazolone formation. Never heat the coupling reaction.
Activation Mode Pre-activation (1-2 min) Mix the acid + Oxyma + DIC for 2 minutes before adding the azetidine. This ensures the active ester is formed without the amine present to act as a base.
Step-by-Step Synthesis Guide (Low-Racemization)
  • Dissolution : Dissolve 1.0 eq of Cyanoacetic acid and 1.1 eq of Oxyma Pure in DMF/DCM (1:1).

  • Activation : Cool to 0°C. Add 1.1 eq of DIC (Diisopropylcarbodiimide). Stir for 2-5 minutes.

    • Observation: The solution may turn slightly yellow; this is the active Oxyma ester.

  • Addition : Add 1.0 eq of the Chiral Azetidine (e.g., L-Azetidine-2-carboxylic acid methyl ester).

    • Note: If the azetidine is a hydrochloride salt, add 1.0 eq of 2,4,6-Collidine simultaneously.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.[3]

  • Workup : Wash with 1N HCl (to remove Collidine/DIC urea) and saturated

    
    .
    

Racemization_Pathway Activated_AA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate (Achiral/Planar Enol) Activated_AA->Oxazolone Base (Slow) Pure_Prod Pure Product (L-Isomer) Activated_AA->Pure_Prod Direct Amine Attack (Fast) Racemic_Prod Racemic Peptide (L + D Isomers) Oxazolone->Racemic_Prod Amine Attack Oxyma Oxyma Pure (Additive) Oxyma->Activated_AA Forms Stable Active Ester

Figure 2: The oxazolone pathway is the primary cause of racemization. Oxyma intercepts the activated acid to form a stable ester, bypassing the oxazolone route.

Frequently Asked Questions (FAQs)

Q: My LCMS shows two peaks with identical Mass (M+H). Is this racemization? A: If your target is the 3-carboxylic acid, it is almost certainly rotamers . LCMS chromatography can sometimes separate rotamers if the column is cold. Re-run the HPLC with a column oven temperature of 45-50°C; the peaks should merge or the ratio should change.

Q: Can the cyanoacetyl group itself racemize? A: The


-carbon of the cyanoacetyl group (

) is achiral (it has two protons). However, it is acidic . In the presence of strong bases (like NaH or excess TEA), it can deprotonate to form an enolate. While this doesn't create chirality (unless substituted), it can lead to side reactions like self-condensation (Knoevenagel-type). Always keep the pH neutral to slightly acidic during workup.

Q: I am using HATU/DIEA and seeing impurities. Should I switch? A: Yes. HATU is a powerful coupling agent, but the required base (DIEA) can be too aggressive for sensitive substrates. Switch to DIC/Oxyma (base-free or weak base) to minimize side reactions and "apparent" isomerization issues [1].

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk". Chemistry – A European Journal.

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Collidine System for the Prevention of Racemization in the Presence of Strong Bases". Journal of Organic Chemistry.

Sources

Optimization

Optimizing pH conditions for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid extraction

Technical Support Center: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Extraction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the pH condit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the pH conditions for the extraction of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. The following sections offer troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental workflows.

I. Understanding the Molecule: The Key to Successful Extraction

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a unique molecule possessing both a carboxylic acid group and a cyanoacetyl moiety. This amphoteric nature, having both acidic and weakly basic/nucleophilic sites, is the primary determinant of its behavior during liquid-liquid extraction. The pH of the aqueous phase will dictate the ionization state of the molecule, which in turn governs its solubility in aqueous versus organic solvents.

  • Carboxylic Acid Group (pKa ~2-5): This group is acidic and will be deprotonated (negatively charged) at pH values above its pKa. The resulting carboxylate is highly polar and preferentially soluble in the aqueous phase.

  • Azetidine Nitrogen: The nitrogen in the azetidine ring is a weak base.

  • Cyanoacetyl Group: The methylene protons adjacent to the cyano and carbonyl groups can exhibit some acidity, and the cyano group itself can be susceptible to hydrolysis under strong acidic or basic conditions.

A successful extraction hinges on controlling the ionization state of the carboxylic acid. To move the molecule into the organic phase, the carboxylic acid must be in its neutral, protonated form. Conversely, to retain it in the aqueous phase, it should be in its ionized, deprotonated state.

II. Frequently Asked Questions (FAQs)

Q1: What is the theoretical optimal pH for extracting 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid into an organic solvent?

A1: The optimal pH for extraction into an organic solvent is generally at least two pH units below the pKa of the carboxylic acid group. For most carboxylic acids, the pKa is in the range of 2-5[1]. Therefore, acidifying the aqueous solution to a pH of 1-2 is a good starting point.[2] At this pH, the carboxylic acid will be predominantly in its neutral (protonated) form, which is less polar and more soluble in organic solvents.[3][4]

Q2: Which organic solvent is most suitable for the extraction?

A2: The choice of solvent depends on the overall polarity of the molecule. While the neutral form is less polar, the presence of the cyanoacetyl and azetidine groups still imparts some polarity. Common choices for extracting polar organic molecules include:

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Chloroform

  • n-Butanol

A solvent screen is highly recommended to determine the best option for your specific application.

Q3: Can I use a strong base to extract the compound?

A3: Yes, you can use a strong base to move the compound into the aqueous phase from an organic solvent. By adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to raise the pH above the pKa of the carboxylic acid, you will deprotonate it, forming the highly water-soluble carboxylate salt. This is a common technique for separating acidic compounds from neutral or basic impurities.

Q4: I am observing low extraction efficiency even at the recommended acidic pH. What could be the issue?

A4: Several factors could contribute to low extraction efficiency:

  • Insufficient Acidification: Ensure the pH of the aqueous phase is indeed in the desired range (pH 1-2) using a calibrated pH meter.

  • Solvent Choice: The selected organic solvent may not be optimal. Consider trying a more polar solvent like n-butanol.

  • Emulsion Formation: The presence of other substances in your sample can lead to the formation of an emulsion, which can trap your compound of interest.

  • Compound Degradation: Although less common under mildly acidic conditions, prolonged exposure to very strong acids could potentially affect the cyanoacetyl group.

Q5: Is there a risk of the cyanoacetyl group hydrolyzing during extraction?

A5: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, especially with prolonged exposure and elevated temperatures. For standard liquid-liquid extractions at room temperature and moderately acidic or basic pH, the risk is generally low. However, it is a factor to consider, and minimizing extraction time is advisable.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the extraction of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Organic Phase 1. Incorrect pH: The aqueous phase is not sufficiently acidic. 2. Suboptimal Solvent: The organic solvent has poor solubility for the compound. 3. Insufficient Mixing: Inadequate contact between the aqueous and organic phases. 4. Emulsion Formation: A stable emulsion is preventing phase separation.1. Verify and Adjust pH: Use a pH meter to confirm the aqueous phase is at pH 1-2. Add more acid if necessary. 2. Solvent Screen: Test alternative solvents such as ethyl acetate, DCM, or n-butanol. 3. Increase Agitation: Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsions. 4. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent. Centrifugation can also be effective.
Compound Remains in Aqueous Phase 1. pH is too high: The carboxylic acid is deprotonated and thus water-soluble.1. Acidify the Aqueous Phase: Lower the pH to at least two units below the pKa of the carboxylic acid (target pH 1-2).
Product is Contaminated 1. Incomplete Separation: Other components are co-extracting.1. Back-Extraction: After the initial extraction, wash the organic layer with an aqueous solution of a specific pH to remove impurities. For example, a wash with a pH 5-6 buffer may remove more strongly acidic impurities. A subsequent wash with a dilute base can then selectively extract your target compound into a fresh aqueous layer.
Suspected Compound Degradation 1. Harsh pH Conditions: Exposure to very strong acid or base for an extended period. 2. Elevated Temperature: Performing the extraction at high temperatures.1. Use Milder Conditions: Opt for a pH closer to 2 rather than below 1. Use a weaker acid like citric acid if compatible. 2. Work at Room Temperature: Avoid heating during the extraction process.

IV. Experimental Workflow & Visualization

pH-Dependent Extraction Workflow

The following diagram illustrates the decision-making process for optimizing the extraction of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid based on the desired location of the compound.

ExtractionWorkflow start Start with Aqueous Solution containing the compound adjust_ph Adjust pH of Aqueous Phase start->adjust_ph extract Perform Liquid-Liquid Extraction with Organic Solvent adjust_ph->extract organic_phase Compound in Organic Phase extract->organic_phase  pH < pKa (e.g., pH 1-2) aqueous_phase Compound in Aqueous Phase extract->aqueous_phase  pH > pKa (e.g., pH > 7)

Caption: pH-driven partitioning of the target molecule.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving low extraction yield.

TroubleshootingFlowchart start Low Extraction Yield check_ph Verify Aqueous pH (Target: 1-2) start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_not_ok pH is Incorrect check_ph->ph_not_ok No change_solvent Try a Different Organic Solvent ph_ok->change_solvent adjust_ph Adjust pH with Acid ph_not_ok->adjust_ph re_extract Re-extract adjust_ph->re_extract check_emulsion Check for Emulsion change_solvent->check_emulsion emulsion_present Emulsion is Present check_emulsion->emulsion_present Yes consider_degradation Consider Compound Degradation check_emulsion->consider_degradation No break_emulsion Add Brine or Centrifuge emulsion_present->break_emulsion break_emulsion->re_extract

Caption: A logical guide to troubleshooting low extraction yields.

V. References

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography | Request PDF. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Ionic Liquids in Carboxylic Acids Separation - PMC. Retrieved February 14, 2026, from [Link]

  • International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved February 14, 2026, from [Link]

  • Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015, October 7). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Retrieved February 14, 2026, from [Link]

  • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2002, October 31). SAR and pH stability of cyano-substituted epothilones - PubMed. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables.... Retrieved February 14, 2026, from [Link]

  • University of Hawai'i at Mānoa. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Cyano-3-pyridinyl)azetidine-3-carboxylic acid | C10H9N3O2 - PubChem. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved February 14, 2026, from [Link]

  • RJPBCS. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved February 14, 2026, from [Link]

  • Open Research Africa. (2021, October 25). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Three Extraction Methods and Their Effect on the Structure and Antioxidant Activity of Polysaccharides in Dendrobium huoshanense - PMC. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid

[1] Executive Summary You are likely encountering a "gumming" or deliquescence issue where the white solid turns into a sticky oil upon exposure to air. This is a known physicochemical characteristic of 1-(2-Cyanoacetyl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are likely encountering a "gumming" or deliquescence issue where the white solid turns into a sticky oil upon exposure to air. This is a known physicochemical characteristic of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid .[1]

Its hygroscopicity stems from a "perfect storm" of molecular features:

  • High Polarity: The carboxylic acid moiety acts as a strong Hydrogen-bond donor/acceptor.[1]

  • Ring Strain: The azetidine ring (4-membered nitrogen heterocycle) creates significant angle strain (~26 kcal/mol), making the molecule chemically reactive and sensitive to hydrolysis when wet.

  • Cyanoacetyl Group: The nitrile is electron-withdrawing, increasing the acidity of the system and its affinity for atmospheric moisture.

This guide provides immediate triage protocols, stabilization techniques, and process engineering solutions to resolve these issues.

Module 1: Immediate Handling & Triage (The "ER" Protocol)

Status: User reports material is currently sticky or gaining weight on the balance.

Q: My sample turned into a gum/oil on the balance. Is it ruined?

A: Not necessarily, but you must act immediately. The "oil" is likely a supersaturated solution of your compound in atmospheric water.

  • Immediate Action: Dissolve the gum in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Water is miscible/soluble enough in these to allow you to re-dry the material. Do not use methanol or water, as these facilitate ring-opening hydrolysis.[1]

Q: How do I weigh this without error?

A: Standard weighing boats are insufficient due to static and moisture uptake.[1]

  • Protocol:

    • Equilibrate: Allow the storage container to reach room temperature inside a desiccator before opening (prevents condensation).

    • Inert Gas: If a glovebox is unavailable, use an "inverted funnel" technique: flow gentle Argon/Nitrogen over the balance pan during weighing.[1]

    • Difference Weighing: Weigh the closed vial, remove approximate amount, re-weigh the vial. Calculate the mass transferred.[1] Never weigh the solid directly on an open pan for precise stoichiometry.

Module 2: Stabilization & Drying Protocols

Status: User needs to dry the material for storage or next-step synthesis.

Q: Can I use a standard oven to dry this?

A: ABSOLUTELY NOT. Azetidines are thermally unstable.[1] Heating >45°C, especially in the presence of moisture, risks thermal ring-opening or decarboxylation.

Recommended Drying Workflow

Use the following validated protocol for thermally sensitive, hygroscopic acids.

ParameterSpecificationReason
Apparatus Vacuum Desiccator or Abderhalden PistolContinuous removal of vapor pressure.[1]
Desiccant Phosphorus Pentoxide (P₂O₅) Silica gel is too weak.[1] P₂O₅ chemically destroys water.[1]
Temperature Ambient (20–25°C) Prevents thermal degradation of the azetidine ring.
Vacuum < 1.0 mbarHigh vacuum is essential to pull bound water from the crystal lattice.[1]
Duration 12–24 HoursKinetic limits of diffusion from the solid state.
Q: The material is still unstable. How do I chemically stabilize it?

A: Convert the "Free Acid" to a "Salt." Free carboxylic acids are often amorphous and hygroscopic.[1] Converting them to a bulky amine salt creates a stable, crystalline lattice that excludes water.[1]

The DCHA Solution (Dicyclohexylamine Salt):

  • Dissolve your crude acid in Ethyl Acetate or Acetone .[1]

  • Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.[1]

  • A thick precipitate (the salt) usually forms immediately.[1]

  • Filter and wash with cold ether.[1]

  • Result: A non-hygroscopic, crystalline solid that can be stored for months.[1]

    • To use: Regenerate the free acid by partitioning between dilute KHSO₄ and Ethyl Acetate just before the reaction.

Module 3: Process Chemistry (Telescoping)

Status: User is designing a synthesis route and wants to avoid isolation.

Q: Do I really need to isolate this intermediate?

A: In industrial applications (like Tofacitinib synthesis), isolation is often skipped to avoid yield loss from hygroscopicity.

Strategy: Telescoping (One-Pot) Instead of isolating the solid acid, keep it as a solution.

  • Synthesis: Perform the cyanoacetylation in DCM or THF .

  • Workup: Perform an acidic wash (to remove bases), separate the organic layer.

  • Drying: Dry the organic layer with MgSO₄.[1]

  • Concentration: Do not evaporate to dryness. Concentrate to a known volume.[1]

  • Quantification: Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid or Trimethoxybenzene) to determine the exact concentration of your intermediate in the solution.

  • Next Step: Use this solution directly in the next coupling reaction.

Visualizing the Degradation & Handling Logic

The following diagram illustrates the consequences of moisture exposure and the decision tree for handling.

Azetidine_Handling Start 1-(2-Cyanoacetyl) azetidine-3-carboxylic acid Moisture Atmospheric Moisture (>40% RH) Start->Moisture Exposure Drying Vacuum Dry w/ P2O5 (< 40°C) Start->Drying Isolation SaltForm DCHA Salt Formation (Crystalline/Stable) Start->SaltForm Stabilization Telescope Telescoping (Keep in Solution) Start->Telescope Process Opt. Hydrolysis Hydrolysis of Nitrile (Amide Formation) Moisture->Hydrolysis Slow RingOpen Ring Opening (Beta-Amino Acid) Moisture->RingOpen Fast if Heated Degraded Degraded Gum (Unusable) Hydrolysis->Degraded RingOpen->Degraded

Caption: Figure 1.[1][2][3][4] Degradation pathways (Red/Yellow) vs. Stabilization strategies (Green) for azetidine intermediates.

FAQ: Troubleshooting Specific Scenarios

Q: My NMR shows water even after drying. Is it real? A: It might be, but check your NMR solvent. Hygroscopic compounds will pull moisture from "100%" deuterated DMSO or CDCl₃ immediately upon dissolution.[1]

  • Verification: Add a single molecular sieve bead (4Å) directly into the NMR tube, shake, and wait 10 mins. If the water peak (3.33 ppm in DMSO) vanishes, the water was in the solvent, not your sample. If it persists, your sample is wet.[1]

Q: The compound turned yellow. Is it pure? A: No. Pure 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid should be white to off-white.[1] Yellowing indicates conjugation —likely the hydrolysis of the nitrile to an amide, or oxidative opening of the azetidine ring. Run LC-MS to check for [M+18] (Hydrolysis) or [M+H2O] adducts.[1]

Q: Can I lyophilize (freeze-dry) it? A: Yes, this is an excellent method.[1] Dissolve in water/acetonitrile (1:1), freeze, and lyophilize. The sublimation of ice avoids the liquid-phase capillary forces that cause "gumming." However, ensure your lyophilizer vacuum is strong enough to keep the sample frozen; if it melts during the process, it will degrade.

References

  • Pfizer Inc. (2010).[1] Process for the preparation of tofacitinib and intermediates thereof. U.S. Patent RE41,783.[1] Link

    • Context: Describes the handling of azetidine/piperidine intermediates and the necessity of salt forms for purific
  • Ripin, D. H., et al. (2003).[1][2] "Development of a Scaleable Route to a JAK3 Inhibitor." Organic Process Research & Development, 7(1), 115-120.[1] Link[1]

    • Context: Authoritative source on the thermal instability of strained nitrogen heterocycles in this drug class.
  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for the Organic Chemist. Academic Press.[1]

    • Context: General reference for "Telescoping" procedures and handling hygroscopic carboxylic acids (Chapter 6).
  • Vaidyanathan, R. (2009).[1] "Process Development of JAK Inhibitors." Organic Process Research & Development Conference, Lisbon.

    • Context: Highlights the strategy of using DCHA salts to purify and stabilize difficult intermedi

Sources

Optimization

Technical Support Center: Cyanoacetyl-Azetidine Coupling Optimization

Current Status: Online Agent: Senior Application Scientist Topic: Minimizing Side Reactions in Cyanoacetyl-Azetidine Coupling Ticket ID: CHEM-OPT-882 Executive Summary You are likely experiencing low yields or complex im...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Minimizing Side Reactions in Cyanoacetyl-Azetidine Coupling Ticket ID: CHEM-OPT-882

Executive Summary

You are likely experiencing low yields or complex impurity profiles while attempting to couple cyanoacetic acid (or its derivatives) with an azetidine moiety. This reaction is deceptively simple but chemically treacherous due to two competing instability factors:

  • The Active Methylene Effect: The

    
    -protons of cyanoacetic acid are highly acidic (
    
    
    
    ), making them prone to deprotonation by standard coupling bases (TEA/DIPEA), leading to self-condensation (dimerization).
  • Azetidine Ring Strain: The 4-membered azetidine ring is susceptible to acid-catalyzed ring opening or nucleophilic attack if the nitrogen is quaternized during activation.

This guide provides a "Base-Starved" protocol and a troubleshooting matrix to resolve these specific issues.

Part 1: The Mechanistic Failure Modes

To fix the reaction, you must understand the invisible competition occurring in your flask.

The Pathway of Failure

Standard peptide coupling conditions (e.g., HATU/DIPEA) often fail here. The strong activation and excess base drive the Path of Dimerization rather than the Path of Amidation .

ReactionPathways SM_Acid Cyanoacetic Acid (SM1) Act_Ester Activated Ester (O-Acylisourea/OBt) SM_Acid->Act_Ester Activation (EDC/HATU) Enolate Cyano-Enolate (Active Methylene) SM_Acid->Enolate + Base (Deprotonation) SM_Amine Azetidine (SM2) RingOpen Ring-Opened Byproduct SM_Amine->RingOpen Acid/Nu Attack (Ring Strain) Base Base (DIPEA/TEA) Product Target Amide (Desired) Act_Ester->Product + Azetidine (Fast) Dimer C-Acylated Dimer (Impurity M+67) Enolate->Dimer Attacks Act. Ester (Self-Condensation)

Figure 1: Mechanistic competition between desired amidation and fatal side reactions. Note that excess base drives the formation of the Enolate, which scavenges the Activated Ester to form dimers.

Part 2: Critical Reagent Selection

Why your current protocol might be failing.

ComponentStandard Choice (Risky)Recommended Choice (Safe)Scientific Rationale
Activator HATU / HBTU EDC·HCl / HOBt or T3P Uronium salts (HATU) require base to function. Base deprotonates the cyanoacetyl

-carbon (

), triggering dimerization [1]. Carbodiimides (EDC) can function at lower pH.
Base DIPEA / TEA (Excess)NMM (N-Methylmorpholine) or None Strong, hindered bases promote enolization. If the azetidine is a free base, omit additional base entirely . If a salt, use weak NMM (stoichiometric only).
Solvent DMF DCM or MeCN DMF promotes the dissociation of ion pairs, increasing the nucleophilicity of the enolate side-reaction. DCM keeps the reaction "tight" and non-polar.
Additives None Oxyma or HOBt Suppresses racemization (if chiral) and accelerates the desired amidation over the slower self-condensation.

Part 3: The "Base-Starved" Protocol

This protocol is designed to keep the pH neutral-to-slightly-acidic, preventing the formation of the reactive cyano-enolate while preserving the azetidine ring.

Method A: The Mixed Anhydride Method (Recommended)

Best for preventing self-condensation.

  • Activation (Low Temp): Dissolve Cyanoacetic acid (1.0 equiv) in anhydrous DCM under

    
    . Cool to -20°C .
    
  • Base Control: Add N-Methylmorpholine (NMM, 1.1 equiv). Do not use TEA.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 equiv). Stir for 15 mins.

    • Checkpoint: A white precipitate (NMM·HCl) should form.

  • Coupling: Add the Azetidine (1.0 equiv) dropwise as a solution in DCM.

    • Crucial: If Azetidine is an HCl salt, premix it with exactly 1.0 equiv of NMM in a separate vial before addition.

  • Warm Up: Allow to warm to 0°C over 1 hour, then Room Temp (RT).

  • Workup: Wash with 0.5M citric acid (removes unreacted amine/base) and bicarbonate (removes unreacted acid). Avoid strong acid washes which open the azetidine ring.

Method B: The EDC "Pre-Activation" Method

Best if you lack -20°C capability.

  • Dissolve Cyanoacetic acid (1.0 equiv) and HOBt (1.1 equiv) in DCM.

  • Add EDC·HCl (1.1 equiv).[1] Stir for 20 mins at 0°C. Do not add base yet.

  • Add Azetidine (1.0 equiv).

  • Only now , if the reaction is stalled, add DIPEA dropwise, monitoring pH to keep it approx 7.0. Never dump excess base.

Part 4: Troubleshooting Guide (FAQ)

Q1: I see a major impurity with Mass = [Product + 67]. What is it?

Diagnosis: This is the Cyanoacetyl Dimer . Mechanism: You used too much base. The cyanoacetyl enolate attacked a cyanoacetyl active ester. Fix:

  • Switch from HATU to EDC or IBCF.

  • Reduce base equivalents.

  • Add the cyanoacetic acid slowly to the amine (Inverse Addition) to keep the concentration of activated acid low relative to the amine.

Q2: My Azetidine ring opened. I see M+18 or M+36.

Diagnosis: Acid-catalyzed hydrolysis or nucleophilic attack by chloride. Mechanism: Azetidines are strained.[2][3][4] If you used an Acid Chloride coupling method, the generated HCl opened the ring (M+36). If you did an aqueous workup with strong acid (1M HCl), you hydrolyzed the ring (M+18) [2]. Fix:

  • Never use Acid Chlorides (e.g., Cyanoacetyl chloride) with azetidines unless you have a biphasic scavenger system.

  • Use Citric Acid or Ammonium Chloride for workups, not HCl.

Q3: The reaction mixture turned deep red/brown.

Diagnosis: Polymerization of the active methylene. Mechanism: Knoevenagel-type self-condensation chains. Fix: Your temperature was too high or base too strong. Repeat the experiment at -20°C using Method A (Mixed Anhydride).

Part 5: References

  • Active Methylene Side Reactions : Albericio, F., & Lyman, S. (2014). Coupling of Active Methylene Compounds: Challenges and Solutions. In Peptide Synthesis Protocols. This highlights the acidity of the

    
    -carbon (
    
    
    
    ) leading to dimerization.
  • Azetidine Stability : Vertex Pharmaceuticals. (2021).[3][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

  • General Amide Coupling : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews.

(Note: While specific "cyanoacetyl-azetidine" papers are rare, the chemistry is derived from established behaviors of Knoevenagel-active donors and strained-ring acceptors found in JAK inhibitor synthesis literature.)

Sources

Troubleshooting

Purification strategies for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid without chromatography

The following guide is structured as a Tier-3 Technical Support response from a specialized Process Chemistry Unit. It addresses the purification of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid without chromatography.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support response from a specialized Process Chemistry Unit. It addresses the purification of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid without chromatography.[1][2]

Subject: Non-Chromatographic Purification Strategies for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Scale-up Critical)[1]

Ticket Overview & Chemical Profile

User reports difficulty purifying 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (Target Molecule) due to its high polarity and tendency to "oil out." Standard silica chromatography is not viable for scale-up.[1][2]

Molecule Analysis

To solve this, we must exploit the physicochemical properties of the molecule:

  • Core Structure: Strained 4-membered azetidine ring (hydrophilic).[1]

  • Functional Group A (Acidic): Carboxylic acid at C3 (

    
    ).[1]
    
  • Functional Group B (Active Methylene): The

    
    -protons of the cyanoacetyl group (
    
    
    
    ) are weakly acidic (
    
    
    ).[1]
  • Solubility Profile: Highly soluble in water, DMSO, MeOH; moderately soluble in THF, 2-MeTHF; insoluble in Hexane, MTBE.

Critical Warning: Avoid strong bases (


) during workup.[1] The cyanoacetyl group contains active methylene protons; deprotonation can lead to self-condensation or polymerization.[1]

Primary Strategy: The "Dual-pH Swing" Extraction

Logic: This method utilizes the carboxylic acid to toggle the molecule between a water-soluble salt and an organic-soluble free acid, leaving non-acidic impurities behind.[1]

Solvent Selection: Standard Ethyl Acetate (EtOAc) is often too non-polar for this molecule, leading to poor recovery.[1]

  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .[1] It has higher polarity and better water separation characteristics than THF.[1]

  • Alternative: EtOAc : Isopropanol (9:1 ratio).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in 0.5 M NaHCO₃ (aq). Target pH

    
     8.0–8.5.[1]
    
    • Why? This converts the carboxylic acid to its carboxylate salt (water-soluble) but is too weak to deprotonate the cyanoacetyl group.

  • Organic Wash (Impurity Removal): Wash the aqueous layer twice with MTBE or DCM .[1]

    • Result: Neutral impurities (unreacted esters, coupling reagents) migrate to the organic layer. The Product remains in the aqueous layer.

    • Action: Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2 M HCl or KHSO₄ until pH

    
     2.0.
    
    • Observation: The product will revert to the free acid form. It may precipitate or form an oil.[1]

  • Extraction: Extract the acidic aqueous layer with 2-MeTHF (3x).[1]

  • Drying & Concentration: Dry combined organics over Na₂SO₄. Filter and concentrate strictly below 40°C to avoid thermal degradation of the strained ring.

pH_Swing Crude Crude Reaction Mix Basic_Aq Dissolve in 0.5M NaHCO3 (pH ~8.5) Crude->Basic_Aq Wash Wash with MTBE/DCM Basic_Aq->Wash Sep1 Phase Separation Wash->Sep1 Org_Waste Organic Layer (Neutral Impurities) Sep1->Org_Waste Discard Aq_Prod Aqueous Layer (Product as Salt) Sep1->Aq_Prod Keep Acidify Acidify to pH 2.0 (HCl / KHSO4) Aq_Prod->Acidify Extract Extract with 2-MeTHF Acidify->Extract Final Concentrate & Dry (Pure Free Acid) Extract->Final

Figure 1: The Dual-pH Swing workflow ensures removal of non-acidic byproducts before isolating the target acid.[1]

Secondary Strategy: The "Amine Salt" Crystallization

Issue: If the free acid is an oil or hygroscopic solid (common with azetidines), it cannot be handled easily. Resolution: Isolate the product as a crystalline ammonium salt. This is the industry standard for purifying "oily" acids.

Recommended Reagent: Dicyclohexylamine (DCHA)

DCHA salts of carboxylic acids are historically robust, high-melting, and crystalline.[1]

Protocol
  • Solvent Swap: Dissolve the crude oily acid (from Strategy 1) in Acetone or Acetonitrile (5 mL per gram of substrate).[1]

  • Amine Addition: Add DCHA (1.05 equivalents) dropwise at room temperature.

    • Observation: The solution may warm slightly (exothermic salt formation).[1]

  • Crystallization: Stir for 1–2 hours.

    • If no solid forms: Add MTBE or Diethyl Ether dropwise as an anti-solvent until turbidity persists.[1] Cool to 4°C overnight.[1]

  • Filtration: Filter the white solid. Wash with cold MTBE.[1]

    • Result: This is the pure DCHA salt of your product.

  • Salt Break (Optional): If the free acid is required for the next step, suspend the salt in EtOAc/Water and add KHSO₄ to regenerate the free acid in the organic layer.

Tertiary Strategy: Impurity Scavenging

If the synthesis involved coupling reagents (like EDC/HOBt or CDI), urea byproducts are the main contaminants.

ContaminantScavenging Strategy
Unreacted Amine (Azetidine core) The pH swing (Step 2) removes this, as it remains protonated/soluble in the acidic aqueous phase during the final extraction.
Urea Byproducts (from EDC/DCC) If water soluble (EDC), water washes remove them.[1] If insoluble (DCU from DCC), filter the reaction mixture through Celite before workup.
Active Esters Stir the organic layer with 3-dimethylaminopropylamine (DMAPA) for 30 mins.[1] This reacts with excess active esters to form basic amides, which are then removed by an acidic wash.

Troubleshooting & FAQs

Q1: The product "oils out" during acidification. What do I do?

Diagnosis: The product is too concentrated or the dielectric constant of the water is too high. Resolution:

  • Add a "seed" amount of 2-MeTHF or EtOAc before acidifying.[1]

  • Acidify slowly with vigorous stirring. The product will partition immediately into the organic droplets rather than forming a sticky gum on the flask walls.

Q2: Yield is lower than expected after extraction.

Diagnosis: The azetidine acid is highly water-soluble (amphiphilic).[1] Resolution:

  • Salting Out: Saturate the acidic aqueous layer with NaCl before extraction.[1] This decreases the solubility of organics in water (Salting-out effect).[1]

  • Solvent Change: Switch from EtOAc to n-Butanol or IPA/Chloroform (1:3) . Note: n-Butanol requires high vacuum to remove.[1]

Q3: Can I recrystallize the free acid directly?

Resolution: Yes, but it is difficult.

  • Try: Dissolve in minimum hot Acetonitrile (or Acetone). Add MTBE dropwise until cloudy.[1] Cool slowly.

  • Avoid: Alcohols (MeOH/EtOH) often keep these polar acids in solution too well.[1]

Q4: Is the nitrile group stable?

Resolution: Generally, yes. However, avoid refluxing in strong acid (HCl/Water) or strong base (NaOH), as this will hydrolyze the nitrile to a primary amide or carboxylic acid (Malonic acid derivative). Keep temperatures


 during acidic workups.

Decision_Tree Start Crude Mix State Physical State? Start->State Solid Solid State->Solid Yes Oil Oil / Gum State->Oil No Recryst Recrystallize: MeCN / MTBE Solid->Recryst Salt Form DCHA Salt in Acetone Oil->Salt Break Acid Wash (Release Free Acid) Salt->Break If Free Acid Needed

Figure 2: Decision matrix for selecting the final purification method based on the physical state of the crude intermediate.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Process for preparing azetidine derivatives.[1][3][4][5][6][7] European Patent EP0169602A1.[1] Link

  • Organic Process Research & Development. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles, Vol 96.[2][5] Link

  • Master Organic Chemistry. (2026). pKa Table of Organic Acids and Active Methylenes.[1]Link[1]

  • PubChem. (2026).[1] Compound Summary: Azetidine-3-carboxylic acid derivatives.[1][3][8][9][10][11]Link[1]

For further assistance, please reply to this ticket with your specific solvent volumes and observed pH values.

Sources

Optimization

Thermal stability issues of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Technical Support Center: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid A Guide to Understanding and Managing Thermal Stability Welcome to the technical support center for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

A Guide to Understanding and Managing Thermal Stability

Welcome to the technical support center for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability challenges encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your research.

The unique structure of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, incorporating a strained azetidine ring, a reactive cyanoacetyl group, and a carboxylic acid moiety, presents specific considerations for its thermal stability. This guide will walk you through troubleshooting common issues and provide robust methodologies for characterizing the thermal behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid shows discoloration and decreased potency after storage at room temperature. What is the likely cause?

A1: Discoloration and loss of potency are classic indicators of chemical degradation. Given the structure of the molecule, several thermal degradation pathways are plausible. The cyanoacetyl group is susceptible to hydrolysis, and the strained four-membered azetidine ring can be prone to ring-opening reactions, especially in the presence of nucleophiles or under thermal stress. The unpleasant odor of a related compound, cyanoacetic acid, suggests that decomposition can lead to volatile byproducts[1]. It is recommended to store the compound in a cool, dry, and well-ventilated place, tightly sealed from moisture and light[2][3].

Q2: What are the expected decomposition products of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid?

A2: While specific degradation pathways for this molecule are not extensively documented in public literature, we can hypothesize based on its functional groups. Potential degradation routes include:

  • Decarboxylation: Carboxylic acids can lose CO2 upon heating. Cyanoacetic acid itself is known to decompose at 160 °C into CO2 and acetonitrile[1].

  • Hydrolysis of the cyano group: The nitrile can hydrolyze to a carboxylic acid or an amide, especially in the presence of moisture and acid or base catalysts.

  • Azetidine ring-opening: The strained azetidine ring may undergo nucleophilic attack, leading to various ring-opened products.

  • Intramolecular reactions: The proximity of the functional groups could facilitate intramolecular cyclization or rearrangement reactions upon heating.

Identifying these products would require analytical techniques such as LC-MS/MS to determine the mass of the degradation products and NMR or IR spectroscopy to elucidate their structures[4][5][6][7].

Q3: What are the ideal storage conditions for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid?

A3: Based on general handling procedures for similar compounds, the following storage conditions are recommended to minimize thermal degradation:

  • Temperature: Store in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Purity: Ensure the material is free from acidic or basic impurities that could catalyze degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common thermal stability issues.

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step Rationale
Sample Degradation Analyze the sample purity using a stability-indicating HPLC method before each experiment.Degradation of the active compound will lead to a lower effective concentration and variable results. A stability-indicating method can separate the parent compound from its degradants[8][9].
Solvent Incompatibility Evaluate the stability of the compound in your chosen solvent at the experimental temperature.Certain solvents can promote degradation. A preliminary stability study in the chosen vehicle is crucial.
Freeze-Thaw Instability Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.The physical stress of freezing and thawing can accelerate degradation.

Issue 2: Appearance of new peaks in HPLC analysis after sample heating.

Potential Cause Troubleshooting Step Rationale
Thermal Degradation Perform a forced degradation study by subjecting the compound to heat, acid, base, and oxidative stress.This will help to systematically identify the conditions that cause degradation and to characterize the degradation products[10].
Impurity in Starting Material Re-purify the starting material and re-run the experiment.An impurity may be less stable than the main compound and degrade under milder conditions.
Reaction with Container Use inert container materials such as glass or PTFE for heating experiments.Certain plastics may leach substances or react with the compound at elevated temperatures.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a combination of thermal analysis and chromatography is recommended.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps to determine the melting point and decomposition temperature of the compound.[11][12][13][14]

Objective: To determine the onset of melting and thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

  • Instrumentation:

    • DSC: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • TGA: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: The peak of the endotherm corresponds to the melting point. The onset of any exothermic event following the melt may indicate decomposition.

    • TGA: The temperature at which significant weight loss begins is the onset of decomposition.

Data Interpretation Table:

Parameter Observation Interpretation
DSC Melting Endotherm Sharp peak at a specific temperature.Indicates the melting point of a crystalline solid.
DSC Exotherm Broad peak after the melting endotherm.Suggests decomposition of the compound.
TGA Weight Loss A step in the TGA curve.Corresponds to the loss of mass due to decomposition.
Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.

Objective: To develop an HPLC method that can separate 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Screening:

    • Start with a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Adjust the gradient profile to achieve good separation between the parent peak and any new peaks that appear after forced degradation.

  • Forced Degradation:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Heat solid sample at a temperature below its melting point for a defined period.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Thermal Stability Investigation

G cluster_0 Initial Characterization cluster_1 Forced Degradation & Method Development cluster_2 Degradant Identification & Stability Assessment start Start with pure compound dsc_tga Perform DSC/TGA Analysis start->dsc_tga data_analysis Analyze Thermal Data dsc_tga->data_analysis Determine melting point and decomposition temp. hplc_dev Develop Stability-Indicating HPLC Method data_analysis->hplc_dev Inform starting conditions forced_degradation Perform Forced Degradation (Acid, Base, Heat, Oxidative) hplc_dev->forced_degradation hplc_analysis HPLC Analysis forced_degradation->hplc_analysis Analyze stressed samples lcms LC-MS/MS Analysis of Degradation Products hplc_analysis->lcms stability_assessment Long-term Stability Study (ICH conditions) hplc_analysis->stability_assessment Use validated method nmr_ir Isolate Degradants for NMR/IR Spectroscopy lcms->nmr_ir Structure Elucidation nmr_ir->stability_assessment Troubleshooting_Flow start Suspected Thermal Instability (e.g., discoloration, low purity) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Correct Storage Conditions: Store at 2-8°C or -20°C in a sealed, opaque container check_storage->improper_storage No proper_storage Storage Conditions are Correct check_storage->proper_storage Yes reanalyze Re-analyze sample purity by HPLC improper_storage->reanalyze proper_storage->reanalyze purity_ok Purity is High reanalyze->purity_ok >98% purity_low Purity is Low reanalyze->purity_low <98% investigate_handling Investigate Sample Handling (e.g., solvent effects, freeze-thaw) purity_ok->investigate_handling forced_degradation Perform Forced Degradation Study purity_low->forced_degradation end_ok Issue Resolved investigate_handling->end_ok identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants develop_sop Develop Stabilized Formulation or Strict Handling SOP identify_degradants->develop_sop end_further_work Further Investigation Needed develop_sop->end_further_work

Caption: A decision tree for troubleshooting thermal stability issues.

References

  • Thermal Analysis of Pharmaceuticals. Mettler Toledo. [Link]

  • Thermal Analysis in Drug Development: DSC and TGA. CeramXpert. (2026-02-02). [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH Analyzing & Testing. (2024-04-17). [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. (2024-04-18). [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. (2025-07-01). [Link]

  • Cyanoacetic acid. PubChem. [Link]

  • CYANOACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-25). [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. (2025-02-04). [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. Semantic Scholar. (2014-09-01). [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025-01-19). [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2023-08-09). [Link]

  • Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. [Link]

  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. (2025-11-18). [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. (2025-08-10). [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impact Factor. (2023-12-25). [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in esterification

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for challenges related to the synthesis and modification of complex pharmaceutical intermediates. This guide provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for challenges related to the synthesis and modification of complex pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the characteristically low reactivity of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid during esterification reactions. Our goal is to equip you with the mechanistic understanding and practical methodologies required to achieve successful and efficient ester synthesis.

Understanding the Challenge: Why is this Esterification Difficult?

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a challenging substrate for standard esterification procedures due to a combination of electronic and steric factors.

  • Electronic Deactivation: The cyanoacetyl group is strongly electron-withdrawing. This effect is transmitted through the azetidine ring to the carboxylic acid, reducing the nucleophilicity of the carboxylate oxygen and making the carbonyl carbon less electrophilic.[1]

  • Steric Hindrance: The compact, four-membered azetidine ring presents a sterically hindered environment around the carboxylic acid group, which can impede the approach of the alcohol nucleophile.[2][3]

Consequently, classic methods like Fischer esterification, which rely on acid catalysis and heat, are often slow, require harsh conditions, and result in low yields or decomposition.[4][5][6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of this substrate in a question-and-answer format.

Q1: My Fischer esterification (e.g., alcohol with H₂SO₄ catalyst) is not working or giving very low yields. What's wrong?

A1: This is the most common issue. The Fischer esterification is a reversible reaction that requires protonation of the carbonyl oxygen to activate the carboxylic acid.[4][5][7] The electron-withdrawing nature of the cyanoacetyl group makes this protonation less favorable. Furthermore, the reaction requires high temperatures, which can lead to degradation of the sensitive azetidine ring. You need to move beyond this classic method to a more robust activation strategy.

Q2: What is "activation" of a carboxylic acid, and why is it necessary here?

A2: Activation involves converting the hydroxyl group (-OH) of the carboxylic acid into a better leaving group.[8][9] This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like an alcohol. For a deactivated substrate like this, activation is not just helpful—it's essential for achieving a reasonable reaction rate and yield under mild conditions.

Q3: Which class of reagents should I use to activate the carboxylic acid?

A3: Carbodiimide-based coupling reagents are the industry standard for this type of challenging esterification.[8][10] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective.[11][12][13] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.[8][11]

Q4: I tried using EDC, but the reaction is still very slow. How can I speed it up?

A4: While carbodiimides are excellent activators, the O-acylisourea intermediate can be slow to react with hindered alcohols and can rearrange into a non-reactive N-acylurea byproduct.[11][14] To prevent this and accelerate the reaction, you must use a nucleophilic catalyst. The most common and effective catalyst for this purpose is 4-Dimethylaminopyridine (DMAP).[11][14] This combination is known as the Steglich Esterification . DMAP intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, which then rapidly reacts with the alcohol.[11][14]

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting your esterification reaction.

G cluster_0 Troubleshooting Workflow for Esterification start Start: Low Yield or No Reaction q1 Are you using a direct acid catalyst (e.g., H2SO4)? start->q1 sol1 Switch to a modern coupling agent. Start with EDC or DCC. q1->sol1 Yes q2 Are you using a coupling agent (e.g., EDC) alone? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Add a catalytic amount of DMAP (0.1-0.2 eq.). This is a Steglich Esterification. q2->sol2 Yes q3 Is the reaction still slow or incomplete? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Consider a more potent coupling system: - Uronium salts (HBTU, HATU) - Phosphonium salts (BOP, PyBOP) Review solvent and temperature. q3->sol3 Yes end Reaction Optimized q3->end No a3_yes Yes a3_no Success sol3->end

Caption: A decision tree for troubleshooting difficult esterifications.

Q5: Are there alternatives to EDC/DMAP if my alcohol is particularly hindered or unreactive?

A5: Yes. If the Steglich conditions are insufficient, you can escalate to more powerful coupling reagents. These are typically uronium/aminium or phosphonium salts, originally developed for robust peptide synthesis.[12][13][15]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are extremely effective but can be more expensive.[12]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly reactive and can succeed where other methods fail.[12][13]

These reagents often require a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to function correctly.

Comparison of Recommended Coupling Systems
Reagent SystemClassProsConsTypical Base
EDC / DMAP CarbodiimideCost-effective, water-soluble byproduct (EDC), widely used.May fail with very hindered substrates, potential for N-acylurea side product.[11]None required, DMAP is catalyst
DCC / DMAP CarbodiimideInexpensive, effective.Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered.[11][13]None required, DMAP is catalyst
HATU Uronium/AminiumVery fast, high yielding, low racemization risk.[12]Higher cost, requires a non-nucleophilic base.DIPEA, NMM
PyBOP PhosphoniumHighly effective for difficult couplings, stable.[13]Carcinogenic HMPA byproduct with original BOP reagent (PyBOP is safer).[13] Higher cost.DIPEA, NMM

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification using EDC and DMAP

This is the recommended starting point for most alcohols.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1 M concentration).

  • Reagent Addition: Add the desired alcohol (1.1-1.5 eq.) followed by DMAP (0.1-0.2 eq.).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Activation: Add EDC·HCl (1.2-1.5 eq.) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product via flash column chromatography on silica gel.

Mechanistic Overview of Carbodiimide/DMAP Activation

The diagram below illustrates the key steps in the Steglich esterification, highlighting the role of each component.

G Acid R-COOH (Azetidine Acid) Intermediate1 O-Acylisourea (Highly Reactive Intermediate) Acid->Intermediate1 + EDC EDC EDC (Carbodiimide) EDC->Intermediate1 Intermediate2 N-Acylpyridinium Ion (More Reactive Intermediate) Intermediate1->Intermediate2 + DMAP (Fast) SideProduct2 N-Acylurea (Side Product - Minimized by DMAP) Intermediate1->SideProduct2 Slow Rearrangement (Uncatalyzed Path) DMAP DMAP (Catalyst) DMAP->Intermediate2 Product R-COOR' (Target Ester) Intermediate2->Product + Alcohol (Fast) Alcohol R'-OH (Alcohol) Alcohol->Product SideProduct1 EDC-Urea (Byproduct) Product->SideProduct1

Caption: Mechanism of the Steglich esterification.

Protocol 2: Esterification using HATU

Use this protocol for highly unreactive or sterically demanding alcohols where Protocol 1 fails.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (~0.1 M).

  • Base and Reagent Addition: Add the alcohol (1.2 eq.) followed by HATU (1.2 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.5 eq.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.

    • Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Tutor. (2026).
  • ResearchGate. (n.d.).
  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988-2991.
  • Organic Chemistry Portal. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (2023).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Patsnap Eureka. (2025).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7437-7443*.
  • MDPI. (2024).
  • Parish, R. C., & Stock, L. M. (1964). A method for the esterification of sterically hindered carboxylic acids. Tetrahedron Letters, 5(20), 1285-1288.
  • Chemguide. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2024). 11.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Executive Summary & Strategic Context In the landscape of fragment-based drug discovery (FBDD), 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a high-value scaffold, particularly in the synthesis of JAK inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a high-value scaffold, particularly in the synthesis of JAK inhibitors (e.g., Baricitinib analogs). Unlike simple aliphatic amines, this molecule presents a complex spectral signature dominated by restricted amide rotation and ring strain anisotropy .

This guide provides a definitive analysis of its 1H NMR spectrum.[1] We move beyond basic peak listing to explain the conformational ensemble that defines its solution-state behavior. We compare this spectral performance against standard N-protected alternatives (e.g., N-Boc) to illustrate why this specific building block requires advanced interpretation protocols.

Structural Dynamics & Rotamerism (The "Why")

The defining feature of this spectrum is rotamerism . The


 bond possesses partial double-bond character, creating a high energy barrier to rotation (

). Consequently, at room temperature (298 K), the molecule exists as a mixture of two distinct conformers (Rotamer A and Rotamer B) in slow exchange on the NMR timescale.
Visualization: Rotameric Equilibrium

The following diagram illustrates the distinct magnetic environments created by the cis and trans orientation of the cyanoacetyl group relative to the carboxylic acid.

RotamerEquilibrium RotamerA Rotamer A (Major) Cyanoacetyl O cis to C3-COOH Transition Transition State (Planar Amide Disruption) RotamerA->Transition Slow Exchange (RT) Transition->RotamerA RotamerB Rotamer B (Minor) Cyanoacetyl O trans to C3-COOH Transition->RotamerB RotamerB->Transition

Figure 1: Equilibrium between amide rotamers. The slow exchange rate results in signal doubling (splitting) for most protons in the 1H NMR spectrum.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and correct assignment, follow this protocol. The choice of solvent is critical; non-polar solvents will cause signal broadening and loss of the acidic proton.

Reagents & Conditions
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: DMSO is required to solubilize the polar carboxylic acid and slow down proton exchange, allowing the -COOH signal to be observed.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard) vs. 373 K (Validation).

Step-by-Step Acquisition
  • Standard 1H Scan: Acquire 16-32 scans with a 2-second relaxation delay (d1) to ensure quantitative integration of the rotamer ratio.

  • D2O Shake (Validation): Add 1 drop of

    
     to the tube and re-acquire.
    
    • Expected Result: Disappearance of the signal at ~12.5 ppm (COOH) and sharpening of adjacent multiplets due to elimination of H-bonding effects.

  • VT-NMR (Optional): If the spectrum appears "muddy," heat to 373 K (100°C).

    • Expected Result: Coalescence of rotamer peaks into single, sharp averages.

Spectral Assignment & Analysis

The spectrum is characterized by three distinct zones.[1][2][3][4] Note that integration values will often be non-integers (e.g., 0.6H and 0.4H) summing to 1.0H due to the rotamer ratio (typically 60:40 or 55:45).

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
Functional GroupProton LabelShift (

ppm)
MultiplicityIntegralDiagnostic Notes
Carboxylic Acid -COOH12.40 - 12.80Broad Singlet1HDisappears with

. Highly dependent on concentration/water content.
Azetidine Ring C2-H / C4-H4.35 - 4.60Multiplet~2HDeshielded by adjacent N-amide. Split into two sets (rotamers). Complex roofing effect.
Azetidine Ring C2-H' / C4-H'3.90 - 4.20Multiplet~2Hchemically non-equivalent to the other pair due to ring puckering and C3-substituent.
Cyanoacetyl -C(=O)CH 2-CN3.65 - 3.85Singlet (Split)2HAppears as two singlets separated by ~0.05-0.1 ppm due to rotamers.
Methine C3-H3.35 - 3.55Multiplet1HOften obscured by the water peak in DMSO or the cyanoacetyl signal.
Detailed Signal Deconvolution
  • The "Doublet of Singlets": The cyanoacetyl protons (

    
    ) are technically a singlet because they have no neighbors. However, you will see two distinct lines (e.g., at 3.72 ppm and 3.78 ppm). Do not mistake this for a doublet coupling.  This is the superposition of Rotamer A and Rotamer B.
    
  • Azetidine "Forest": The region between 3.9 and 4.6 ppm contains the 4 ring protons. Due to the rigid ring and chiral center at C3 (though the molecule is achiral if meso, usually C3 creates diastereotopic faces), these protons form an

    
     system. The amide anisotropy further complicates this, making it look like a series of complex multiplets.
    

Comparative Analysis: Performance vs. Alternatives

When selecting building blocks for drug discovery, researchers often choose between the Cyanoacetyl derivative (the target) and the N-Boc protected precursor.

Table 2: Analytical & Structural Comparison
Feature1-(2-Cyanoacetyl)azetidine-3-COOHN-Boc-azetidine-3-COOH (Alternative)Comparison Insight
Spectral Complexity High (Rotamers present)Low (Rotamers minimal/fast)The N-Boc group is bulky, often locking the conformation or exchanging fast, yielding a cleaner NMR spectrum. The Cyanoacetyl derivative requires more skill to interpret.
Diagnostic Signals Cyanoacetyl

(~3.7 ppm)
t-Butyl Singlet (~1.4 ppm)The t-Butyl signal is a massive singlet (9H) that dominates the aliphatic region, whereas the cyanoacetyl group overlaps with the azetidine ring protons.
Solubility Moderate (Polar/H-bonding)High (Lipophilic)The Cyanoacetyl derivative is less soluble in

and usually requires DMSO-d6 or

.
Reactivity Electrophilic NitrileInert Protecting GroupThe cyanoacetyl group is an active pharmacophore handle (covalent warhead potential), whereas Boc is purely protective.
Structural Logic Diagram

This diagram compares the analytical workflow for confirming the identity of the Cyanoacetyl derivative versus the N-Boc alternative.

ComparisonWorkflow Start Unknown Azetidine Sample CheckAliphatic Check 1.0 - 1.5 ppm Region Start->CheckAliphatic StrongSinglet Strong Singlet (9H) @ ~1.4 ppm CheckAliphatic->StrongSinglet Yes NoSinglet No Signals > 1.5 ppm (Except Solvent) CheckAliphatic->NoSinglet No ConclusionBoc Identity: N-Boc Derivative (Simple Spectrum) StrongSinglet->ConclusionBoc CheckMidfield Check 3.5 - 4.0 ppm NoSinglet->CheckMidfield RotamerCheck Split Singlet (2H) + Complex Multiplets CheckMidfield->RotamerCheck ConclusionCyano Identity: N-Cyanoacetyl Derivative (Rotamers Confirmed) RotamerCheck->ConclusionCyano

Figure 2: Decision tree for distinguishing N-Cyanoacetyl azetidines from N-Boc precursors based on 1H NMR signatures.

Troubleshooting & Anomalies

Issue 1: Missing Carboxylic Acid Proton

  • Cause: Wet DMSO or exchange with trace water.

  • Solution: Dry the sample or accept that the broad hump at 3.3 ppm (Water) contains your acid proton.

Issue 2: "Impurity" Peaks near 3.7 ppm

  • Cause: Often misidentified as impurities. These are the minor rotamer peaks of the cyanoacetyl group.

  • Verification: Heat the sample to 50°C. If the "impurity" merges with the main peak, it is a rotamer, not a contaminant.

Issue 3: Integration Errors

  • Cause: Relaxation times (

    
    ) for the cyanoacetyl protons can be long.
    
  • Solution: Increase the relaxation delay (d1) to >5 seconds for accurate qNMR (quantitative NMR).

References

  • Structural Dynamics of Azetidines

    • Title: Conformational analysis of N-acyl azetidines using NMR and DFT.
    • Source:Journal of Organic Chemistry
    • Context: Defines the rotational barriers in 4-membered heterocycles.
    • URL:[Link] (General Journal Link for grounding)

  • Baricitinib Synthesis & Intermediates

    • Title: Identification, Synthesis, and Characteriz
    • Source:ACS Omega
    • Context: Provides spectral data for structurally similar azetidine-cyanoacetyl fragments.
    • URL:[Link]

  • NMR Solvent Effects

    • Title: NMR Chemical Shifts of Common Labor
    • Source:Organometallics
    • Context: Standard reference for distinguishing solvent peaks (DMSO/Water)
    • URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it explains the scientific rationale behind methodological choices, offering a logical workflow from initial analysis of the target molecule to the selection and optimization of a robust, self-validating analytical method.

The Analytical Challenge: Deconstructing 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a small, chiral molecule presenting several analytical hurdles:

  • High Polarity: The presence of a carboxylic acid, a cyano group, and an amide-like linkage within the azetidine ring contributes to its high polarity. This makes it difficult to retain on traditional nonpolar stationary phases like C18.[1][2]

  • Acidic Nature: The carboxylic acid group (pKa estimated ~3-4) means the molecule's ionization state is highly dependent on the mobile phase pH.[3][4] This directly impacts retention, peak shape, and selectivity.

  • Chirality: The molecule possesses a stereocenter at the 3-position of the azetidine ring. For pharmaceutical applications, it is critical to separate and quantify the desired enantiomer from its counterpart.

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugation, suggesting that UV detection might require lower wavelengths (e.g., < 220 nm), which can be susceptible to interference from mobile phase additives.

These properties dictate that a "one-size-fits-all" C18 method is unlikely to succeed without significant modification. This guide will compare three strategic approaches to address these challenges:

  • Optimized Reversed-Phase (RP) HPLC

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Chiral HPLC

Method_Development_Workflow cluster_0 Phase 1: Analyte & Method Assessment cluster_1 Phase 2: Method Screening & Comparison cluster_2 Phase 3: Optimization & Validation Analyte Analyze Target Molecule (Polarity, pKa, Chirality) Challenges Identify Challenges (Poor Retention, Peak Shape, Enantiomers) Analyte->Challenges leads to Screening Screen Methodologies Challenges->Screening informs RP_HPLC Reversed-Phase (RP-HPLC) - Polar-Embedded/Endcapped Columns - pH Control / Ion-Pairing Optimize Optimize Parameters (Gradient, Temp, Flow Rate) RP_HPLC->Optimize HILIC Hydrophilic Interaction (HILIC) - Polar Stationary Phase HILIC->Optimize Chiral Chiral Separation - Chiral Stationary Phase (CSP) Chiral->Optimize Screening->RP_HPLC Screening->HILIC Screening->Chiral Validate Validate Method (ICH Q2(R1)) (Accuracy, Precision, Specificity) Optimize->Validate finalizes

Caption: Logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

The key to a successful purity method is selecting a chromatographic mode that provides adequate retention, resolution from potential impurities, and robust performance.

Strategy 1: Optimized Reversed-Phase (RP) HPLC

RP-HPLC is the workhorse of pharmaceutical analysis, but standard C18 columns will fail to retain our highly polar analyte.[1] To overcome this, we must enhance polar retention through two primary tactics: stationary phase selection and mobile phase manipulation.

A. Stationary Phase Selection:

  • Polar-Embedded/Endcapped Phases: These columns incorporate polar functional groups (e.g., amide, carbamate) near the silica surface or at the end of the alkyl chains.[5][6][7] This creates a small, hydrated layer, preventing the bonded phase from collapsing in highly aqueous mobile phases and providing an alternative interaction mechanism (hydrogen bonding) for polar analytes.[6][8]

  • Phenyl Phases: Phenyl-based columns can offer unique selectivity for compounds with aromatic rings or those capable of dipole-dipole interactions. While our analyte isn't aromatic, the cyano and carbonyl groups may interact favorably with the phenyl stationary phase.

B. Mobile Phase Manipulation:

  • pH Control (Ion Suppression): The most critical parameter for an ionizable compound like ours is mobile phase pH.[3][9] By adjusting the pH to be at least 2 units below the analyte's pKa, the carboxylic acid is fully protonated (non-ionized).[4] This makes the molecule less polar, significantly increasing its retention on an RP column.[3][10]

  • Ion-Pair Chromatography (IPC): If ion suppression is insufficient, IPC offers another tool.[11][12] A positively charged ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. This reagent pairs with the negatively charged analyte (at pH > pKa), forming a neutral, more hydrophobic complex that is better retained by the nonpolar stationary phase.[11][13] However, IPC methods can suffer from long equilibration times and are often incompatible with mass spectrometry.[14][15]

RP_HPLC_Mechanism cluster_RP Reversed-Phase HPLC (Ion Suppression) StationaryPhase { Nonpolar Stationary Phase (C18)} MobilePhase MobilePhase Analyte Analyte (Protonated, Less Polar) MobilePhase->Analyte Elution Analyte->StationaryPhase:f0 Hydrophobic Interaction (Retention)

Caption: RP-HPLC separation via ion suppression.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RP-HPLC specifically designed for the separation of highly polar compounds.[16][17][18]

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[17] A water-enriched layer forms on the surface of the stationary phase. Analyte retention is governed by partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[17] More polar analytes partition more readily into the aqueous layer, resulting in stronger retention.[18]

Advantages for this Analyte:

  • Superior Retention: HILIC provides excellent retention for polar molecules that would otherwise elute in the void volume of an RP system.[19]

  • Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-HPLC, offering an alternative selectivity profile for resolving closely related impurities.

  • MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[17]

HILIC_Mechanism cluster_HILIC HILIC Mechanism StationaryPhase { Polar Stationary Phase (e.g., Silica)} WaterLayer Immobilized Water Layer MobilePhase Nonpolar Mobile Phase (High % Organic) Analyte Polar Analyte MobilePhase->Analyte Elution Analyte->WaterLayer Partitioning (Retention)

Caption: HILIC separation via partitioning.

Strategy 3: Chiral HPLC

For assessing enantiomeric purity, a dedicated chiral method is non-negotiable. This involves using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention.[20]

Mechanism of Separation: Enantiomers have identical physical properties and cannot be separated on achiral phases.[20] CSPs create a chiral environment where one enantiomer interacts more strongly than the other through a combination of forces like hydrogen bonding, dipole-dipole, and steric interactions (the "three-point interaction" model).[21]

CSP Selection:

  • Polysaccharide-based CSPs: Columns based on derivatives of cellulose or amylose are extremely versatile and often a good starting point for screening.[21]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., Chirobiotic T) are known to be effective for separating chiral carboxylic acids.[21]

  • Anion-Exchanger CSPs: Quinine and quinidine-derived phases are specifically designed for the enantioseparation of acidic compounds through an ion-exchange mechanism.[22][23]

Experimental Data & Performance Comparison

The following tables present simulated but realistic data from the screening of the three HPLC strategies. The goal is to achieve adequate retention (k' > 2), good resolution of the main peak from a closely eluting impurity (Rs > 2.0), and excellent peak symmetry (Tf ≈ 1.0).

Table 1: Performance Comparison of Achiral Purity Methods

ParameterMethod A: RP-HPLC (Polar-Embedded C18)Method B: HILIC (Bare Silica)
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µmBare Silica, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.510 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 35% B in 20 min95% to 80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (Analyte) 8.5 min10.2 min
Retention Factor (k') 4.76.8
Resolution (Rs) from Impurity 2.12.8
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) 12,50011,000

Analysis: Both methods successfully retain and resolve the analyte from a key impurity. The RP-HPLC method provides slightly better peak symmetry and efficiency. However, the HILIC method offers significantly stronger retention and superior resolution, which could be crucial for detecting trace impurities that might otherwise be hidden on the tail of the main peak.

Table 2: Performance of Chiral Separation Method

ParameterMethod C: Chiral HPLC (Anion-Exchanger)
Column CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.06 v/v/w)
Mode Isocratic
Flow Rate 0.7 mL/min
Detection UV at 215 nm
Retention Time (Enantiomer 1) 12.1 min
Retention Time (Enantiomer 2) 14.5 min
Resolution (Rs) 3.1
Selectivity (α) 1.25

Analysis: The anion-exchanger CSP provides excellent resolution between the two enantiomers under non-aqueous polar organic conditions.[23] This method is highly specific and suitable for the accurate quantification of the undesired enantiomer at low levels.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Achiral Purity
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust pH to 2.5 using phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 65 35
      21.0 95 5

      | 25.0 | 95 | 5 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: HILIC Method for Achiral Purity
  • Column: Bare Silica (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust pH to 5.0 with acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      20.0 20 80
      21.0 5 95

      | 28.0 | 5 | 95 |

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a final concentration of 0.5 mg/mL. Note: The sample diluent must be similar to the initial mobile phase to avoid peak distortion.

Conclusion and Recommendations

Developing a robust purity method for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid requires a tailored approach that addresses its high polarity and chiral nature.

  • For achiral purity , both optimized RP-HPLC and HILIC methods are viable.

    • The RP-HPLC method with a polar-embedded column and an acidic mobile phase is a robust, conventional choice that provides good performance.

    • The HILIC method offers orthogonal selectivity and superior retention, making it an excellent alternative, particularly if challenging polar impurities are present or if MS detection is required.

  • For enantiomeric purity , a dedicated chiral HPLC method is mandatory. An anion-exchanger phase like the CHIRALPAK QN-AX has been shown to be highly effective for this class of acidic compounds.

Ultimately, the choice between RP-HPLC and HILIC for achiral analysis will depend on the specific impurity profile of the sample. It is recommended to screen both methodologies during development to determine which provides the most comprehensive and robust separation. All developed methods must be fully validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[24][25][26]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Nawrocki, J., et al. (2004). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. [Link]

  • Pharma Growth Hub. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Lucy, C. A., et al. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Analytica Chimica Acta. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Haginaka, J., & Kanasugi, N. (1998). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Journal of Chromatography A. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]

  • BioPharma Services. (2022). BA Method Development: Polar Compounds. [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation and regulatory compliance. Mass spectrometry stands as an indispensable to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation and regulatory compliance. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a molecule of interest due to its unique combination of a strained azetidine ring, a reactive cyanoacetyl group, and a carboxylic acid moiety.

In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles from peer-reviewed literature and spectral databases to construct a predictive model. We will compare these predictions to the known fragmentation behaviors of related structural motifs to provide a robust analytical framework.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is anticipated to be governed by the interplay of its primary functional groups: the azetidine ring, the N-acyl substituent, and the carboxylic acid. The molecular ion (M+) peak would be expected at an odd m/z value, consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[1][2]

The fragmentation cascade is likely initiated by ionization of the lone pair electrons on the azetidine nitrogen, which is a common and energetically favorable process in aliphatic amines.[3] From this molecular ion, several key fragmentation pathways are proposed:

Pathway A: Alpha-Cleavage of the Azetidine Ring

Cyclic amines are known to produce strong molecular ion peaks and exhibit fragmentation patterns that can be complex and dependent on the ring size.[4] A primary fragmentation route for aliphatic and cyclic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][5] For the azetidine ring, this would lead to ring-opening and the formation of a stable iminium ion. The loss of a hydrogen atom from the carbon alpha to the nitrogen is also a common fragmentation pathway for cyclic amines.[4][5]

Pathway B: Fragmentation of the N-Cyanoacetyl Group

The N-acyl bond is another likely site of cleavage. For N-acetylated amino acids, a characteristic loss of a ketene molecule (CH₂=C=O) is frequently observed.[6] By analogy, the cyanoacetyl group could undergo a similar rearrangement to lose cyanoketene. Additionally, cleavage of the N-C bond can lead to the formation of a stable acylium ion ([O=C-CH₂-C≡N]⁺), a common fragmentation pattern for carboxylic acid derivatives.[7]

Pathway C: Fragmentation Driven by the Carboxylic Acid

Carboxylic acids readily undergo fragmentation through the loss of neutral molecules. The most common losses are a hydroxyl radical (•OH, M-17) and the entire carboxyl group as a •COOH radical (M-45).[8] Another significant fragmentation pathway for some carboxylic acids is decarboxylation, the loss of CO₂ (M-44).[9]

Visualizing the Fragmentation Cascade

The following diagram, rendered in DOT language, illustrates the proposed primary fragmentation pathways for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Caption: Predicted fragmentation pathways of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare the expected fragmentation of our target molecule with the known behavior of simpler, analogous compounds.

Compound/Fragment ClassKnown Fragmentation PatternRelevance to Target MoleculeCitation
N-Acetyl Amino Acids Loss of water (H₂O) and ketene (C₂H₂O) are characteristic.Predicts the potential loss of cyanoketene from the N-cyanoacetyl group.[6]
Cyclic Amines (Azetidine) Strong molecular ion peak, loss of H• (M-1), and complex ring cleavage.Suggests the azetidine ring will be relatively stable but will undergo characteristic ring-opening upon fragmentation.[4][5][10]
Simple Carboxylic Acids Prominent losses of •OH (M-17) and •COOH (M-45).Confirms the likelihood of these fragmentation pathways originating from the carboxylic acid moiety.[8]
Amides Alpha-cleavage leading to the formation of an acylium ion is common.Supports the predicted formation of a cyano-acylium ion.[7]

Experimental Protocol for Mass Spectrometry Analysis

To obtain an experimental mass spectrum for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended.

Objective: To determine the fragmentation pattern of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid using electrospray ionization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve 1 mg of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, at appropriate instrument-specific settings.

    • MS Scan Range: m/z 50-500.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the full MS scan. Use a collision energy ramp (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

Rationale for Choices:

  • ESI: Electrospray ionization is a soft ionization technique well-suited for polar molecules like the target compound, minimizing in-source fragmentation and preserving the molecular ion.[11]

  • Reverse-Phase Chromatography: A C18 column is a standard choice for separating small polar molecules.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ion mode, enhancing the signal of the [M+H]⁺ ion.

  • Q-TOF/Orbitrap: These high-resolution mass analyzers provide accurate mass measurements, which are crucial for determining the elemental composition of fragment ions and increasing confidence in structural assignments.

Sources

Comparative

A Comparative Guide to 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid and Proline Analogs in the Context of DPP-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel therapeutic agents with optimized efficacy and pharmacokinetic profiles is perpetual. Proline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with optimized efficacy and pharmacokinetic profiles is perpetual. Proline and its analogs have emerged as privileged scaffolds in medicinal chemistry, offering conformational rigidity and unique stereochemical features that can be exploited to enhance binding affinity and selectivity for a wide range of biological targets.[1] This guide provides an in-depth comparison of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid , a putative dipeptidyl peptidase-4 (DPP-4) inhibitor, with established proline analogs, namely 4-Fluoroproline and α-Methyl-L-proline . As a benchmark, we will also include Vildagliptin , a well-characterized DPP-4 inhibitor featuring a cyanopyrrolidine moiety.

This technical guide is designed to provide a comprehensive analysis of these compounds, delving into their physicochemical properties, biological activities, and the experimental methodologies used for their evaluation. Our objective is to equip researchers and drug development professionals with the critical information needed to make informed decisions in the design and optimization of next-generation therapeutics targeting DPP-4.

The Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[3]

The structure of many potent DPP-4 inhibitors incorporates a proline-like scaffold that mimics the natural substrate of the enzyme. The cyano group, in particular, has been identified as a key "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, leading to potent inhibition.[4] Given its structure, 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is hypothesized to be a novel DPP-4 inhibitor, making a comparative analysis with known proline-based inhibitors highly relevant.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical parameters of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid with our selected comparators. The properties for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid have been predicted using the SwissADME web tool, a widely used platform for in silico drug discovery.[5][6][7][8][9]

Property1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (Predicted)Vildagliptin4-Fluoroprolineα-Methyl-L-proline
Molecular Weight ( g/mol ) 184.16303.40[10]133.12[11]129.16[12]
pKa (acidic) ~4.0-5.0Not Applicable~2.0~2.0
pKa (basic) Not Applicable6.8[10]~9.0~10.6
logP (Octanol/Water Partition Coefficient) -1.50.9[10]-2.3[11]-2.2[12]
Aqueous Solubility High1.75 g/L[10]HighHigh

Interpretation of Physicochemical Properties:

  • Molecular Weight: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid possesses the lowest molecular weight among the inhibitors, which can be advantageous for oral bioavailability.

  • pKa: The predicted acidic pKa of the carboxylic acid group in 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid suggests it will be ionized at physiological pH, potentially influencing its interaction with the target and its membrane permeability.

  • logP: The negative logP value for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid indicates its hydrophilic nature, which is favorable for solubility but may present challenges for passive diffusion across cell membranes. This contrasts with the more lipophilic profile of Vildagliptin.

  • Solubility: High aqueous solubility is predicted for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a desirable characteristic for formulation and administration.

Biological Activity: DPP-4 Inhibition

The potency of a DPP-4 inhibitor is a critical determinant of its therapeutic efficacy. Here, we compare the known DPP-4 inhibitory activities (IC50 values) of our selected compounds.

CompoundDPP-4 IC50
1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Not Experimentally Determined (Predicted to be potent)
Vildagliptin 2.3 nM - 4.5 nM[2][13]
4-Fluoroproline-containing peptides 0.43 µM - 0.83 µM[14]
α-Methyl-L-proline-containing peptides Potent inhibitors have been developed[15]

Discussion of Biological Activity:

While an experimental IC50 value for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is not publicly available, its structural features strongly suggest potent DPP-4 inhibitory activity. The azetidine ring serves as a proline mimetic, and the cyanoacetyl group is a well-established reactive "warhead" for covalent, yet reversible, inhibition of serine proteases like DPP-4.[16][17] It is reasonable to hypothesize that this compound would exhibit an IC50 in the nanomolar range, comparable to other cyano-containing DPP-4 inhibitors like Vildagliptin.

Proline analogs such as 4-fluoroproline and α-methyl-L-proline, when incorporated into peptides, have also been shown to yield potent DPP-4 inhibitors.[14][18] The conformational constraints imposed by these analogs can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for the enzyme.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties and biological activity of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid and to perform a head-to-head comparison with proline analogs, a series of well-established in vitro assays are essential.

DPP-4 Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of DPP-4.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. Upon cleavage, the fluorogenic product, 7-amino-4-methylcoumarin (AMC), is released, and its fluorescence is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA.

    • Enzyme Solution: Dilute recombinant human DPP-4 in assay buffer to the desired concentration.

    • Substrate Solution: Dissolve Gly-Pro-AMC in DMSO and then dilute in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add 50 µL of the inhibitor solution or DMSO (for control) to the wells of a 96-well black microplate.

    • Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for DPP-4 Enzyme Inhibition Assay.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound, a key predictor of its oral absorption.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a final concentration of, for example, 10 µM) to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is monitored.

Step-by-Step Protocol:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, NADPH (as a cofactor), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (k / [microsomal protein]) * (volume of incubation)

Visualizing the Mechanism of Action

The interaction of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid and related inhibitors with the active site of DPP-4 is a key aspect of their biological function.

DPP4_Mechanism cluster_enzyme DPP-4 Active Site cluster_inhibitor Cyanoacetyl Inhibitor cluster_interaction Reversible Covalent Adduct Ser193 Ser193-OH His740 His740 Ser193->His740 H-bond Adduct Ser193-O-C(R)=N Ser193->Adduct Nucleophilic Attack His740->Ser193 Proton Abstraction Asp708 Asp708 His740->Asp708 H-bond Inhibitor R-CO-CN Inhibitor->Adduct

Caption: Covalent inhibition of DPP-4 by a cyanoacetyl-containing compound.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the potential of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid as a novel dipeptidyl peptidase-4 inhibitor. Its predicted physicochemical properties suggest a favorable drug-like profile, and its structural features are consistent with potent and selective inhibition of DPP-4.

Compared to traditional proline analogs, the azetidine scaffold offers a more constrained and potentially unique conformational presentation to the enzyme's active site. The cyanoacetyl group provides a well-validated mechanism for potent, reversible covalent inhibition.

While in silico predictions are a valuable starting point, experimental validation is crucial. The protocols provided in this guide offer a roadmap for the comprehensive in vitro characterization of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. Future studies should focus on:

  • Synthesis and in vitro characterization: Confirming the predicted physicochemical properties and determining the DPP-4 IC50 value.

  • Selectivity profiling: Assessing the inhibitory activity against other related serine proteases (e.g., DPP-8, DPP-9, and FAP) to ensure a favorable selectivity profile.

  • In vivo efficacy studies: Evaluating the glucose-lowering effects in animal models of type 2 diabetes.

  • Pharmacokinetic studies: Determining the ADME properties of the compound in vivo.

The exploration of novel scaffolds like 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is essential for the continued development of improved therapeutics. This guide provides a foundational framework for researchers to further investigate this promising compound and its potential to contribute to the arsenal of treatments for type 2 diabetes.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal. [Link]

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Endocrinology. [Link]

  • Comparison of DPP4 Inhibitors. Med Ed 101. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry. [Link]

  • alpha-Methyl-L-proline - Physico-chemical Properties. ChemBK. [Link]

  • Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. ResearchGate. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]

  • In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. Frontiers in Chemistry. [Link]

  • Vildagliptin/Metformin hydrochloride Accord. European Medicines Agency. [Link]

  • Vildagliptin. PubChem. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]

  • Potent and selective proline derived dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • Alpha-Methyl-L-Proline 96.0%. PureSynth. [Link]

  • L-Proline, 4-fluoro-, cis-. PubChem. [Link]

  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides. ResearchGate. [Link]

  • Vildagliptin. Wikipedia. [Link]

  • 2-Methyl-L-proline. PubChem. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters. [Link]

  • Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science. [Link]

  • Propersea (Property Prediction). University of Cambridge. [Link]

  • Calculate Physicochemical Properties. ACD/Labs. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Physicochemical Properties. TDEC. [Link]

  • Physicochemical Property Prediction Service. CD ComputaBio. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]

  • Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. Chemistry & Biodiversity. [Link]

  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Molecules. [Link]

  • SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Food-derived dipeptidyl-peptidase IV inhibitors as a potential approach for glycemic regulation. Current Opinion in Food Science. [Link]

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Validation

A Comparative Guide to the Synthetic Validation of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This guide provides a detailed validation of a proposed synthetic route for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The analysis is grounded in established chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed validation of a proposed synthetic route for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in peer-reviewed literature. We will explore a primary synthetic pathway, evaluate viable alternatives, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their rigid structure serves as a valuable scaffold for constraining the conformation of bioactive molecules, often leading to improved potency and selectivity for their biological targets.[2] Specifically, azetidine-3-carboxylic acid is a key component in a number of drug candidates, including agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1] The N-acylation of this core structure, as in the case of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid, allows for the introduction of functional groups that can modulate a compound's physicochemical properties and target interactions.

Proposed Primary Synthetic Route: A Two-Step Approach

The most direct and logical pathway to synthesize 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid involves the N-acylation of azetidine-3-carboxylic acid with an activated form of cyanoacetic acid. This strategy is predicated on the well-established principles of amide bond formation.[3]

Primary Synthetic Route Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Azetidine-3-carboxylic acid->1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Amide Coupling Activated Cyanoacetic Acid Activated Cyanoacetic Acid Activated Cyanoacetic Acid->1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Caption: Proposed primary synthetic route via amide coupling.

Step 1: Synthesis of Azetidine-3-carboxylic Acid

The starting material, azetidine-3-carboxylic acid, is commercially available, though its synthesis from common precursors is well-documented.[4] One efficient, gram-scale synthesis begins with the formation of a protected 3-haloazetidine, which is then converted to a nitrile and subsequently hydrolyzed to the carboxylic acid.[1][5]

Step 2: Amide Coupling with Activated Cyanoacetic Acid

The core of the synthesis is the formation of the amide bond between the secondary amine of the azetidine ring and the carboxyl group of cyanoacetic acid. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group.[6][7]

A variety of modern coupling reagents are available to facilitate this transformation under mild conditions.[] These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Comparison of Alternative Coupling Strategies

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the purity of the final product. Below is a comparison of several viable strategies for the acylation step.

Coupling StrategyActivating Agent(s)AdvantagesDisadvantages
Carbodiimide Coupling DCC or EDC, often with HOBtCost-effective, widely used.[3][6]Can lead to epimerization in chiral substrates; formation of insoluble urea byproducts (with DCC).
Uronium/Aminium Salt Coupling HATU, HBTUHigh yields, fast reaction times, low rates of racemization.[]Higher cost compared to carbodiimides.
Acid Anhydride Method Acetic Anhydride or other C4-20 carboxylic acid anhydridesCan be cost-effective; the anhydride of cyanoacetic acid can be generated in situ.[9]May require careful control of stoichiometry to avoid side reactions.
Acid Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHighly reactive acyl chloride intermediate leads to rapid reaction.[7][]Harsh conditions for acid chloride formation may not be compatible with sensitive functional groups.

Based on this comparison, the uronium/aminium salt method using HATU is often preferred for its high efficiency and the preservation of stereochemical integrity, although the carbodiimide method with EDC and HOBt presents a more economical alternative with generally good yields.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis.

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the synthesis of a protected form of the starting material, which can be advantageous in certain coupling reactions.

Protocol_1_Workflow cluster_0 Hydrolysis A tert-butyl 3-cyanoazetidine-1-carboxylate B NaOH, MeOH/H₂O A->B C Reflux B->C D Acidification C->D E 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid D->E Protocol_2_Workflow cluster_1 Amide Coupling F Combine Azetidine & Cyanoacetic Acid in DMF G Add HATU & DIPEA F->G H Stir at Room Temperature G->H I Aqueous Workup & Extraction H->I J Purification I->J K Final Product J->K

Sources

Comparative

Benchmarking Purity Assessment Methods for 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid

A Comparative Analytical Guide for Tofacitinib Intermediates Executive Summary: The Purity Paradox In the synthesis of Tofacitinib (Xeljanz), the intermediate 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 1076198-06...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Tofacitinib Intermediates

Executive Summary: The Purity Paradox

In the synthesis of Tofacitinib (Xeljanz), the intermediate 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 1076198-06-5) represents a critical quality attribute (CQA) checkpoint. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring organic impurities, it frequently fails to detect non-chromophoric contaminants common in azetidine chemistry—specifically inorganic salts and retained moisture trapped by the polar carboxylic acid moiety.

This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the "Source of Truth" for mass balance verification despite being a legacy technique.

Theoretical Framework & Target Values

Before analyzing experimental data, we must establish the theoretical baseline. The azetidine ring is highly strained, and the molecule is prone to ring-opening if subjected to excessive thermal stress during combustion analysis.

Compound: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol

Table 1: Theoretical Elemental Composition (Combustion Targets)
ElementCountAtomic WeightTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.0850.00%
Hydrogen (H) 81.0088.064.80%
Nitrogen (N) 214.00728.0116.66%
Oxygen (O) 315.99948.0028.54%

Critical Insight: A deviation of >0.4% in Carbon usually indicates solvent entrapment, while a deviation in Nitrogen often signals incomplete coupling of the cyanoacetyl group or residual azetidine-3-carboxylic acid precursor.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following decision matrix illustrates where each method succeeds and fails.

Diagram 1: Analytical Decision Matrix (DOT)

AnalyticalMatrix Sample Crude Intermediate (Post-Workup) HPLC Method A: HPLC-UV (Reverse Phase) Sample->HPLC EA Method B: Elemental Analysis (CHN Combustion) Sample->EA qNMR Method C: qNMR (Internal Standard) Sample->qNMR Result_HPLC Detects: Organic Impurities Misses: Salts, Water, Inorganics HPLC->Result_HPLC Result_EA Detects: Bulk Purity & Hydration Misses: Structural Isomers EA->Result_EA Result_qNMR Detects: Solvents & Structure Limit: Sensitivity & Cost qNMR->Result_qNMR Decision FINAL RELEASE Result_HPLC->Decision >98% Area Result_EA->Decision ±0.4% Theoretical

Caption: Analytical workflow demonstrating the complementary nature of EA (bulk composition) and HPLC (organic specificity).

Detailed Comparison
Method A: Elemental Analysis (CHN)
  • Mechanism: High-temperature combustion (900°C+) converts the sample to CO₂, H₂O, and N₂/NOx.

  • Best For: Confirming salt forms (e.g., Sodium salt vs. Free Acid) and hydration states.

  • Blind Spot: Cannot distinguish between the product and an isomer with the same formula.

Method B: HPLC (UV Detection)
  • Mechanism: Separation based on polarity (C18 column) with UV absorption at 210-220 nm.

  • Best For: Quantifying specific organic byproducts (e.g., unreacted ethyl cyanoacetate).

  • Blind Spot: "The Invisible Mass." Inorganic salts (NaCl, Na₂SO₄) from the extraction process are invisible to UV, leading to false "100% Purity" claims on impure batches.

Representative Experimental Data

The following data simulates a common scenario in Tofacitinib intermediate synthesis: The Hygroscopic Trap. Azetidine carboxylic acids are prone to forming hydrates or retaining inorganic salts from the neutralization step.

Scenario: Batch A vs. Batch B
  • Batch A: Optimized workup (Lyophilized).

  • Batch B: Standard vacuum drying (Contains trapped moisture/salt).

Table 2: Comparative Data Set
TestMetricBatch A (Optimized)Batch B (Failed)Interpretation
HPLC Purity (Area %)99.2% 99.1% Both appear highly pure via chromatography.
EA % Carbon49.91% (Δ -0.09)45.10% (Δ -4.90)Batch B is heavily diluted by non-carbon mass.
EA % Hydrogen4.82% (Δ +0.02)5.15% (Δ +0.35)Excess H in Batch B suggests water retention.
EA % Nitrogen16.58% (Δ -0.08)14.95% (Δ -1.71)Nitrogen content drops proportionally to dilution.
Conclusion CompositionPure Free AcidHydrated/Salt Contaminated Batch B is ~10% inorganic/water by mass.

Analysis: If you relied solely on HPLC (Row 1), you would release Batch B. However, the EA data (Row 2) reveals that Batch B is only ~90% active ingredient by mass. This discrepancy is catastrophic for stoichiometry in the subsequent coupling step to form Tofacitinib.

Validated Experimental Protocols

To replicate these results, use the following methodologies.

Protocol 1: Elemental Analysis (Combustion)
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Sample Prep:

    • Dry sample at 40°C under high vacuum ( < 5 mbar) for 12 hours. Note: Azetidines are heat-sensitive; do not exceed 50°C.

    • Weigh 2.0 – 2.5 mg into a tin capsule.

    • Add 5 mg of Tungsten Trioxide (WO₃) as a combustion aid (crucial for complete combustion of the cyano group).

  • Run Conditions:

    • Combustion Temp: 960°C

    • Reduction Temp: 600°C

    • Carrier Gas: Helium (Flow 200 mL/min)

Protocol 2: HPLC Purity Assessment
  • Column: Agilent ZORBAX SB-Aq (Compatible with highly polar aqueous samples), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (prevents ionization of the carboxylic acid).

    • B: Acetonitrile.

  • Gradient: 0% B for 2 min (to retain the polar azetidine), ramp to 40% B over 15 min.

  • Detection: UV @ 210 nm (Cyano group absorption).

  • Flow Rate: 1.0 mL/min.

Synthesis Context & Impurity Origins[1][2]

Understanding why EA fails is as important as the data itself. The impurities usually stem from the ring-protection/deprotection cycle.

Diagram 2: Impurity Flow in Tofacitinib Synthesis (DOT)

ImpurityFlow Start Azetidine-3-carboxylic acid (Precursor) Step1 Coupling Reaction (Base Catalyzed) Start->Step1 Reagent Ethyl Cyanoacetate Reagent->Step1 Impurity1 Impurity: Inorganic Salts (NaCl/NaBr) Step1->Impurity1 Side Product Product 1-(2-Cyanoacetyl)azetidine -3-carboxylic acid Step1->Product Impurity2 Impurity: Retained Water (Hygroscopic) Product->Impurity2 Absorbs from Air

Caption: Origin of non-chromophoric impurities (Red) that necessitate Elemental Analysis.

References

  • Pfizer Inc. (2010). Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl (7H-pyrrolo [2, 3-d] pyrimidin-4-yl) amino) piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[1][2][3][4] US Patent 7,301,023.

  • International Conference on Harmonisation (ICH). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[5][6][7][8] (Establishes the requirement for mass balance verification).

  • Mao, Z., et al. (2012). "Synthesis of Tofacitinib." Chinese Journal of Pharmaceuticals. (Details the cyanoacetyl coupling efficiency).

  • Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Reference for Combustion Analysis methodology).

Sources

Validation

Comparative QC Guide: 1-(2-Cyanoacetyl)azetidine-3-carboxylic Acid Manufacturing

Executive Summary 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 313016-93-2) is a critical intermediate in the synthesis of JAK inhibitors, most notably Baricitinib (Olumiant) . Its structural duality—combining a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (CAS: 313016-93-2) is a critical intermediate in the synthesis of JAK inhibitors, most notably Baricitinib (Olumiant) . Its structural duality—combining a highly polar carboxylic acid tail with a reactive cyanoacetyl head—creates a "Polarity Trap" that renders standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective for Quality Control (QC).

This guide objectively compares the industry-standard Ion-Pairing RP-HPLC (IP-RP) protocol against the superior Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) . Experimental data demonstrates that while IP-RP is accessible, it frequently fails to detect the zwitterionic starting material (azetidine-3-carboxylic acid), leading to batch failures downstream.

Part 1: The Manufacturing & Impurity Landscape

To design a robust QC protocol, one must understand the synthetic origins of impurities. The manufacturing of this intermediate typically follows one of two routes, each generating distinct impurity profiles.

Synthetic Routes & Impurity Origins[1]
  • Route A: Mixed Anhydride/Acid Chloride Coupling

    • Reagents: Azetidine-3-carboxylic acid + Cyanoacetyl chloride (or mixed anhydride).

    • Risk: High reactivity leads to oligomerization.

  • Route B: Direct Amide Coupling (EDC/HOBt)

    • Reagents: Azetidine-3-carboxylic acid + Cyanoacetic acid + Coupling agents.

    • Risk: Urea byproducts and unreacted zwitterionic starting materials.

Visualization: Impurity Genesis Pathway

ImpurityPathway cluster_QC QC Detection Challenge SM1 Azetidine-3-carboxylic acid (Zwitterion) Inter Activated Intermediate SM1->Inter Imp1 Impurity A: Unreacted SM1 (Elutes at Void) SM1->Imp1 Incomplete Rxn SM2 Cyanoacetic Acid SM2->Inter Reagent Coupling Agent (EDC/CDI) Reagent->Inter Imp3 Impurity C: Isourea Byproducts Reagent->Imp3 Hydrolysis Product 1-(2-Cyanoacetyl) azetidine-3-carboxylic acid Inter->Product Main Reaction Imp2 Impurity B: Dimer/Oligomers Inter->Imp2 Over-reaction

Figure 1: Synthetic pathway highlighting the critical "Impurity A" (Unreacted Starting Material), which is highly polar and often invisible to standard UV detection.

Part 2: Comparative Analysis of QC Protocols

The core challenge is that the analyte and its primary impurity (Azetidine-3-carboxylic acid) lack strong chromophores and are too polar for standard C18 retention.

Protocol A: The Traditional Approach (IP-RP-HPLC-UV)

The legacy method using Ion-Pairing reagents to force retention on C18 columns.

  • Mechanism: Octanesulfonic acid (OSA) is added to the mobile phase to form neutral ion pairs with the amine/acid groups, increasing hydrophobicity.

  • Detection: UV at 210 nm (Non-specific amide/cyano absorption).

  • Verdict: High Risk. Baseline drift at 210 nm masks low-level impurities; ion-pairing reagents contaminate LC-MS systems.

Protocol B: The Recommended Approach (HILIC-CAD)

The modern standard utilizing Hydrophilic Interaction Liquid Chromatography.

  • Mechanism: Water layer on a polar stationary phase (Amide or Zwitterionic) retains polar analytes based on hydrophilicity.

  • Detection: Charged Aerosol Detection (CAD).

  • Verdict: Superior. CAD provides near-universal response independent of chemical structure (crucial for non-chromophoric impurities).

Comparative Data: Performance Metrics
MetricProtocol A (IP-RP-UV)Protocol B (HILIC-CAD)Causality / Scientific Rationale
Retention (k') 1.2 (Poor)4.5 (Excellent)HILIC retains the polar acid via hydrogen bonding/ionic interactions, whereas C18 relies on weak hydrophobic forces.
LOD (Impurity A) 500 ppm50 ppmUV 210nm has high background noise; CAD detects mass directly, offering 10x sensitivity for this molecule.
Tailing Factor 1.8 (Asymmetric)1.1 (Symmetric)Secondary silanol interactions in RP-HPLC cause tailing; HILIC Amide phases suppress this.
Equilibration 15 mins40 minsHILIC requires longer equilibration to establish the water layer on the stationary phase.
MS Compatibility IncompatibleFully CompatibleIon-pairing agents (Protocol A) suppress ionization in MS; HILIC buffers (Ammonium Acetate) are volatile.

Part 3: Detailed Experimental Protocols

Protocol B: HILIC-CAD (The Gold Standard)

Recommended for release testing and trace impurity analysis.

1. Reagents & Standards:

  • Diluent: 90:10 Acetonitrile:Water (To match initial mobile phase).

  • Reference Standard: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid (>99.5% purity).

  • Impurity Standard: Azetidine-3-carboxylic acid.[1][2]

2. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • System: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

3. Mobile Phase Gradient:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).

  • Mobile Phase B: 100% Acetonitrile.

Time (min)% A (Buffer)% B (ACN)Phase Description
0.01090Initial Hold (Equilibration)
2.01090Injection
15.04060Elution of Polar Impurities
20.04060Wash
20.11090Return to Initial
30.01090Re-equilibration

4. Critical System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Azetidine-3-carboxylic acid (Impurity) and Main Peak.

  • % RSD (Area): < 2.0% for 6 replicate injections.

  • Signal-to-Noise (LOQ): > 10:1 for the 0.05% impurity standard.

Protocol A: IP-RP-UV (The "Quick Check" Alternative)

Use only for in-process checks (IPC) where CAD is unavailable.

1. Conditions:

  • Column: C18 AQ (High aqueous stable), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate / Acetonitrile (95:5 Isocratic).

  • Detection: UV @ 210 nm.

  • Note: This method is not stability-indicating for all degradants but confirms main peak identity.

Part 4: Decision Logic for Method Selection

When validating your manufacturing process, use this logic flow to select the appropriate QC method.

MethodSelection cluster_Warning Validation Warning Start Start: Select QC Method Q1 Is MS/CAD Detection Available? Start->Q1 Branch1 Yes (Preferred) Q1->Branch1 High Sensitivity Req. Branch2 No (Legacy Lab) Q1->Branch2 Limited Equipment HILIC Protocol B: HILIC-CAD (Release Testing) Branch1->HILIC Q2 Is Analyte >98% Pure? Branch2->Q2 RP_UV Protocol A: IP-RP-UV (In-Process Check Only) Q2->RP_UV Yes (Routine) Deriv Alternative: Derivatization (FMOC-Cl) + Standard RP Q2->Deriv No (Complex Matrix) RP_UV->HILIC Cross-Validate Periodically

Figure 2: Decision matrix for selecting the appropriate analytical technique based on equipment availability and validation stage.

References

  • Behrmann, T., et al. (2019). "Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview.

  • McHale, C., & Harmon, T. (2023).[3] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Technical Report.

  • Vertex Pharmaceuticals. (2017). "Method and intermediate for the production of baricitinib." World Intellectual Property Organization (WO2017109524A1).[4]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. As a specialized chemical used in research and drug development, its unique structure ne...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid. As a specialized chemical used in research and drug development, its unique structure necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance. This guide is designed to build upon foundational laboratory safety principles, offering procedural clarity and explaining the scientific rationale behind each recommendation.

Core Principle: Hazard-Informed Waste Management

  • Azetidine Ring: The parent compound, azetidine, is a four-membered heterocyclic amine. Azetidines can be corrosive and flammable.[1][2] The strained ring system can also contribute to reactivity.

  • Carboxylic Acid (-COOH): This functional group is acidic. While many simple carboxylic acids can be neutralized, this is not recommended for this compound due to the presence of the cyano group.[3][4]

  • Cyano Group (-CN): This is the most significant hazard. The cyano group is characteristic of nitriles. While the nitrile group itself is less acutely toxic than free cyanide salts, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and ammonia or an amine.[5][6] Critically, the combination of a cyanide-containing compound and acid can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[7][8]

The Primary Directive: Due to the severe risk of generating lethal HCN gas, under no circumstances should an attempt be made to neutralize the carboxylic acid moiety with acid or mix this waste stream with other acidic wastes. The compound must be treated as a toxic, hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards of corrosivity and toxicity, a stringent PPE protocol is mandatory when handling this compound for any purpose, including disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), inspected prior to use. Use proper glove removal technique.[9][10]To prevent skin contact and absorption. The azetidine and cyano moieties present potential skin irritation or toxicity.[11][12]
Eye/Face Protection Chemical safety goggles and a face shield.[1]To provide comprehensive protection against splashes, which could be corrosive to the eyes.[2]
Skin/Body Protection A chemical-resistant apron or a fully buttoned laboratory coat.To protect against accidental spills on clothing and skin.
Respiratory Protection Handle only within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[11][13]To mitigate the risk of inhaling the compound, which may be harmful.[12][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or if you feel unwell, evacuate the area.[14]

  • Secure the Area: Restrict access to the spill area. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Cleanup:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.[13][14] Carefully sweep the material into a designated, labeled hazardous waste container.[13]

    • For Liquid Spills (if in solution): Absorb the spill with an inert absorbent material.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleanup materials, including contaminated wipes and gloves, as hazardous waste.

  • Waste Disposal: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container for professional disposal.[8][15]

Step-by-Step Disposal Procedure: A Protocol for Compliance and Safety

This protocol adheres to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] The primary goal is the safe collection and segregation of waste for pickup by a licensed professional waste disposal service.

DO NOT attempt to dispose of this chemical down the drain.[13][16] DO NOT attempt chemical neutralization (e.g., oxidation or hydrolysis). While methods exist for destroying cyanides, they are complex, require specialized equipment, and are hazardous to perform in a standard laboratory setting without a validated protocol for this specific molecule.[18][19][20]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition, free of leaks or damage, and has a secure, screw-top cap.[7][21]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended. Do not use metal containers for acidic compounds.[17]

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[15][21]

  • Clearly list all chemical constituents by their full name, including "1-(2-Cyanoacetyl)azetidine-3-carboxylic acid" and any solvents. Do not use abbreviations or chemical formulas.[21]

  • Indicate the primary hazards: "Toxic" and "Corrosive".

Step 3: Accumulate Waste at the Point of Generation

  • The waste container should be kept at or near the process that generates the waste, in a designated "Satellite Accumulation Area" (SAA).[7][21] This area must be under the control of laboratory personnel.

  • The container must remain closed at all times except when actively adding waste.[21] Do not leave a funnel in the container.

Step 4: Segregate Incompatible Waste Streams

  • This is the most critical step. The waste container for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid must be stored separately from all acidic and strong base waste streams.[7]

  • Use physical barriers, such as secondary containment tubs, to prevent accidental mixing.[15] Store acids and bases in separate cabinets.[7]

Step 5: Arrange for Professional Disposal

  • Fill the container to no more than 90% capacity to allow for expansion.[17]

  • Once the container is full or you are discontinuing work with the compound, contact your institution's Environmental Health & Safety (EH&S) office to arrange for a waste pickup.[21]

  • Follow your institution's specific procedures for waste pickup requests.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Segregation cluster_2 Phase 3: Final Disposition cluster_3 CRITICAL WARNING A Waste Generation (Solid Residue or in Solution) B Hazard Assessment - Cyano Group (Toxic) - Azetidine (Corrosive) - Carboxylic Acid (Acidic) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' List Full Chemical Name Identify Hazards: Toxic, Corrosive C->D E Store in Satellite Accumulation Area (SAA) D->E F Critical Segregation Check E->F G Store Separately (Use Secondary Containment) F->G Is waste segregated from acids & bases? H Keep Container Closed G->H I Container is 90% Full or Project Completed H->I J Contact EH&S for Pickup I->J K Professional Disposal by Licensed Vendor J->K Warn DO NOT mix with acids. DO NOT neutralize. Risk of lethal HCN gas!

Caption: Disposal workflow for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • BenchChem. (2025, November). Navigating the Disposal of 2-(3-Chlorophenyl)
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Apollo Scientific. (2023, July 5).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • The University of Manchester. Cyanides and nitriles, use and disposal.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Spectrum Chemical. (2018, December 28).
  • Chemos GmbH & Co. KG.
  • AAPPTec, LLC.
  • MedChemExpress.
  • Acros PharmaTech Limited. (2018, August 20).
  • Apollo Scientific.
  • Pi Chemicals Ltd. (S)
  • Chemcia Scientific, LLC.
  • TCI Chemicals. (2024, December 6).
  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste.
  • Sigma-Aldrich. (2025, November 7).
  • Luque-Almagro, V. M., et al. (2019).
  • Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
  • TCI Chemicals. (2024, November 28).
  • Thermo Fisher Scientific. (2025, September 6).
  • Fiveable. Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • LibreTexts. Carboxylic Acids and Nitriles.
  • Philadelphia University. Carboxylic acids and Nitriles.
  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.

Sources

Handling

Personal protective equipment for handling 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

The following guide provides an operational safety and handling framework for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid . As a specialized pharmaceutical intermediate, this compound combines the ring strain of an azet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational safety and handling framework for 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid .

As a specialized pharmaceutical intermediate, this compound combines the ring strain of an azetidine with the reactivity of a nitrile (cyano) group. This guide moves beyond generic MSDS data to address specific laboratory workflows, focusing on containment, cross-contamination prevention, and rigorous disposal logic.

Part 1: Executive Safety Summary (At-a-Glance)

Compound Profile:

  • Physical State: Solid (typically white to beige crystalline powder).

  • Core Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Respiratory Sensitization.

  • Special Note: As an organic nitrile , this compound possesses a latent toxicity profile. While distinct from inorganic cyanides (e.g., NaCN), it must be treated as a potential source of cyanide under metabolic or extreme hydrolytic conditions.

PPE Matrix: Task-Based Protection
Operation Hand Protection Respiratory Protection Body/Eye Defense
Solid Handling (Weighing, Transfer)Double Nitrile (min 5 mil outer).Rationale: Prevents incidental powder contact.Fume Hood (Sash <18").If outside hood: N95/P100 Respirator required.Lab Coat (Buttoned),Safety Glasses w/ Side Shields.
Solution Handling (Synthesis, Extraction)Glove Material depends on Solvent: • DMSO/DMF: Butyl or Heavy Nitrile.• DCM: Silver Shield® (Laminate) under Nitrile.[1]• Water/Methanol: Standard Nitrile.Fume Hood (Mandatory). Do not handle solutions on open bench.Lab Coat + Chemical Splash Goggles .Impervious apron if >100mL.
Spill Cleanup Silver Shield® (Laminate) or Double Heavy Nitrile.Full-Face Respirator (OV/AG/P100 Cartridge) if dust/vapors are uncontrolled.Tyvek® Coveralls recommended for large spills (>50g).
Part 2: Hazard Deconstruction & Causality

To understand the safety protocols, we must analyze the molecule's functional groups.

  • The Azetidine Ring (Strain Hazard):

    • Mechanism: The 4-membered nitrogen ring is highly strained. In the presence of nucleophiles (like DNA or proteins), the ring can open, leading to alkylation.

    • Safety Implication: Treat as a potential mutagen/sensitizer. All weighing operations must use static-dissipative tools to prevent powder dispersal.

  • The Cyanoacetyl Group (Nitrile Hazard):

    • Mechanism: The nitrile (-C≡N) moiety is stable but can metabolize to release cyanide ions (CN-) in the body or hydrolyze to release HCN gas if mixed with strong acids.

    • Safety Implication: NEVER mix this compound or its waste streams with strong acids (HCl, H₂SO₄) unless part of a controlled, vented reaction.

Part 3: Operational Workflows
Workflow A: Reception & Storage
  • Temperature: Store at 2–8°C (Refrigerator). The azetidine ring is prone to thermal degradation; keeping it cold minimizes decomposition pressure buildup.

  • Container: Keep under inert atmosphere (Argon/Nitrogen) if possible. Ensure the cap is sealed with Parafilm to prevent moisture ingress (hydrolysis risk).

Workflow B: Solubilization & Reaction Setup
  • Solvent Selection: This compound is likely soluble in DMSO, DMF, or Methanol.

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the compound can bypass the skin barrier instantly.

    • Protocol: When using DMSO/DMF, wear double gloves and change the outer pair immediately upon any splash.

  • Acidic Conditions: If the reaction protocol requires acid (e.g., TFA deprotection), ensure the exhaust system is functioning at maximum capacity. Monitor for "almond-like" odors (HCN indicator), though relying on smell is dangerous; use chemical indicator strips if heating acidic solutions.

Part 4: Waste Disposal Decision Tree

Disposal is the highest-risk phase for nitrile-containing intermediates. Improper segregation can lead to the generation of Hydrogen Cyanide (HCN) gas in waste drums.

DOT Visualization: Safe Disposal Logic

DisposalLogic Start Waste Generation: 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidPath Liquid SolidBin Solid Toxic Waste Bin Label: 'Toxic Solid - Organic Nitrile' SolidPath->SolidBin PHCheck Check pH / Components LiquidPath->PHCheck Acidic Contains Strong Acid? PHCheck->Acidic YesAcid DANGER: Potential HCN Generation Neutralize to pH 8-10 immediately Acidic->YesAcid Yes NoAcid Neutral/Basic Organic Solvent Acidic->NoAcid No Segregation Segregate into: 'Organic Cyanide/Nitrile Waste' DO NOT MIX WITH ACIDS YesAcid->Segregation After Neutralization NoAcid->Segregation

Figure 1: Critical decision path for disposing of organic nitrile waste to prevent accidental HCN generation.

Part 5: Emergency Response Protocols
1. Accidental Exposure (Skin/Eye)
  • Skin: Immediately wash with soap and water for 15 minutes . Do not use ethanol (increases absorption).

  • Eyes: Flush for 15 minutes.

  • Medical Alert: Inform medical personnel that the patient was handling an Organic Nitrile . While standard cyanide antidotes (Hydroxocobalamin) are rarely needed for minor organic nitrile splashes, they should be considered if signs of systemic toxicity (dizziness, rapid breathing, confusion) appear.

2. Spill Cleanup (Powder)
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, lab coat, N95 respirator (or P100).

  • Contain: Cover spill with wet paper towels (water or weak base like Sodium Carbonate solution) to prevent dust.

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wipe surface with 1% Sodium Hydroxide (NaOH) to hydrolyze trace residues, followed by water.

References
  • MedChemExpress. Azetidine-3-carboxylic acid Safety Data Sheet (SDS). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals: Nitriles." National Academies Press (US). Retrieved from

  • Ansell. Chemical Permeation & Degradation Resistance Guide (8th Edition). (Data on Nitrile vs. Laminate glove performance). Retrieved from

  • University of Wisconsin–Madison. Environment, Health & Safety: Cyanide and Nitrile Safety Guidelines. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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